Padnarsertib

Catalog No.
S531886
CAS No.
1643913-93-2
M.F
C35H29F3N4O3
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Padnarsertib

CAS Number

1643913-93-2

Product Name

Padnarsertib

IUPAC Name

(E)-3-(6-amino-3-pyridinyl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide

Molecular Formula

C35H29F3N4O3

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

KPT-9274; KPT9274; KPT 9274; PAK4-IN-1; PAK4-IN 1; PAK4-IN1.

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F

The exact mass of the compound Pak4-IN-1 is 610.2192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (also known as KPT-9274, ATG-019) is a small molecule with a dual mechanism of action, simultaneously inhibiting two key cellular targets [1] [2] [3]:

  • PAK4 (Serine/threonine-protein kinase PAK 4): Involved in cell proliferation, survival, and cytoskeletal organization.
  • NAMPT (Nicotinamide phosphoribosyltransferase): A key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, crucial for cellular metabolism.

This dual inhibition depletes cellular NAD+ levels and disrupts PAK4/β-catenin signaling, leading to reduced cancer cell viability, induction of apoptosis, and inhibition of invasion and migration [1] [2].

The diagram below illustrates how this compound disrupts key cellular pathways in cancer cells.

G This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits BetaCatenin BetaCatenin PAK4->BetaCatenin Activates NAD NAD NAMPT->NAD Produces Proliferation Proliferation NAD->Proliferation BetaCatenin->Proliferation Invasion Invasion BetaCatenin->Invasion Apoptosis Apoptosis

This compound inhibits PAK4 and NAMPT, disrupting cell proliferation and survival pathways.

Quantitative Biochemical and Preclinical Profile

The table below summarizes key quantitative data for this compound from biochemical and cellular assays.

Parameter Value Experimental Context
PAK4 IC50 < 100 nM Cell-free assay [1]
NAMPT IC50 ~120 nM Cell-free enzymatic assay [1] [2]
In Vivo Efficacy (Mouse) 100 & 200 mg/kg, orally, twice daily 786-O RCC xenograft model; dose-dependent tumor growth inhibition without apparent toxicity [1] [2]
In Vivo Plasma Concentration 10,757 ng/mL Mouse plasma, 8 hours post-dose [1]
In Vivo Tumor Concentration 10,647 ng/mL Mouse tumor tissue, 8 hours post-dose [1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted with this compound, as referenced in the search results.

In Vitro Cell Migration and Invasion Assay (Transwell)

This protocol details the method used to demonstrate that this compound attenuates cancer cell migration and invasion [2].

  • Cell Lines: 786-0, ACHN, Caki-1 renal cell carcinoma cells.
  • Treatment Preparation: this compound was dissolved in DMSO and diluted in growth medium to final concentrations of 1 μM and 5 μM. Vehicle control (DMSO) was used for comparison.
  • Procedure:
    • Migration Assay: ( 1.5 \times 10^4 ) cells were seeded into the top chamber of a transwell insert. Growth medium containing this compound or vehicle was added to both upper and lower chambers.
    • Invasion Assay: Transwell filters were coated with Matrigel. ( 2.5 \times 10^4 ) cells were seeded onto the Matrigel layer.
    • Incubation: Cells were incubated for 12 hours (migration) or 20 hours (invasion) under standard conditions (37°C, 5% CO₂).
    • Analysis: After incubation, non-migrated/invaded cells on the top surface were removed with a cotton swab. Filters were fixed with methanol and stained with Giemsa solution. Cells that migrated/invaded to the lower surface were counted under a light microscope at 10x magnification.
In Vivo Xenograft Efficacy Study

This protocol describes the in vivo experiment that established the anti-tumor activity of this compound [1] [2].

  • Animal Model: Nude mice bearing 786-O renal cell carcinoma xenografts.
  • Dosing Formulation: this compound was administered as a homogeneous suspension. A typical formulation uses 0.5% methylcellulose and 0.2% Tween-80 in water or a similar vehicle to ensure consistent dosing [2].
  • Dosage and Administration:
    • Doses of 100 mg/kg and 200 mg/kg.
    • Administered orally, twice daily.
    • Treatment duration: 14 days.
  • Endpoint Measurements:
    • Tumor volume was measured regularly to assess growth inhibition.
    • Animal body weight was monitored as an indicator of toxicity.
    • At the end of the experiment, plasma and tumor tissues were collected for pharmacokinetic analysis (e.g., drug concentration measurement).

Clinical Development Status and Future Directions

This compound has been evaluated in early-phase clinical trials for advanced cancers, though its development has faced recent challenges.

Indication Highest Phase Status (as of latest update) Key Details
Advanced Solid Tumors Phase 2 [4] Status not specified Includes conditions like unresectable melanoma [4].
Relapsed/Refractory Acute Myeloid Leukemia (AML) Phase 1 [5] Trial Suspended (Aug 2023) An investigator-led Phase 1 trial (NCT05394558) was suspended; reason not disclosed [5].
Non-Hodgkin's Lymphoma (NHL) Phase 1 [4] Status not specified Evaluated in early-phase trials [4].

This compound received Orphan Drug designation in the United States, which is intended to encourage the development of therapies for rare diseases [3].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib exerts its anti-cancer effects through the simultaneous inhibition of two distinct targets, PAK4 and NAMPT. The following diagram illustrates the core signaling pathways affected by PAK4 inhibition and how this compound's dual-action mechanism disrupts key cellular processes in cancer cells.

G cluster_PAK4 PAK4-Mediated Signaling Cdc42_Rac1 Cdc42/Rac1 (GTP-bound) PAK4_Active PAK4 (Active State) Cdc42_Rac1->PAK4_Active Activates KRAS KRAS Signal KRAS->PAK4_Active Upstream Signal WNT WNT Signal BetaCatenin β-catenin WNT->BetaCatenin Stabilizes PAK4 PAK4 PAK4_Inactive PAK4 (Inactive State) PAK4_Inactive->PAK4_Active Activation with Cdc42 PAK4_Inactive->PAK4_Active PAK4_Active->BetaCatenin Phosphorylates (Stabilizes) PAK4_Active->BetaCatenin LIMK1 LIMK1 PAK4_Active->LIMK1 Phosphorylates (Activates) PAK4_Active->LIMK1 BAD BAD (Inactive) PAK4_Active->BAD Phosphorylates (Inactivates) PAK4_Active->BAD NuclearBetaCatenin β-catenin (Nuclear) BetaCatenin->NuclearBetaCatenin Translocates Proliferation Cell Proliferation & Gene Expression NuclearBetaCatenin->Proliferation Cofilin Cofilin (Inactive) LIMK1->Cofilin Phosphorylates (Inactivates) Cytoskeleton Cytoskeleton Remodeling Cofilin->Cytoskeleton Alters Dynamics CellSurvival Promotes Cell Survival BAD->CellSurvival NAMPT NAMPT NAD NAD+ NAMPT->NAD Synthesis Metabolism Cell Energy Metabolism NAD->Metabolism This compound This compound (KPT-9274) This compound->PAK4_Active Inhibits This compound->NAMPT Inhibits

Diagram 1: The dual mechanism of action of this compound. It inhibits PAK4, disrupting multiple oncogenic signaling pathways involved in cell survival, proliferation, and cytoskeleton remodeling. Concurrently, it inhibits NAMPT, depleting NAD+ and blocking tumor cell energy metabolism.

Key Experimental Data and Protocols

Research on this compound has involved specific experimental methodologies to evaluate its efficacy, both in laboratory models (in vitro) and in animal models (in vivo).

In Vitro Assays
  • Cell Viability/Migration/Invasion Assays: this compound's effect on cancer cell viability, invasion, and migration has been tested in various cell lines, including renal cell carcinoma (RCC) and non-small cell lung cancer (A549). Standard protocols involve treating cells with the inhibitor and using methods like Transwell assays for invasion and "scratch" or wound-healing assays for migration [1] [2] [3].
  • Apoptosis and Cell Cycle Analysis: To assess the induction of programmed cell death (apoptosis) and cell cycle arrest (e.g., at the G2-M phase), researchers typically use flow cytometry after staining cells with Annexin V/propidium iodide or DNA-binding dyes, respectively [2].
  • Biochemical Inhibition Assay (NAMPT): The IC₅₀ value against NAMPT (120 nM) was determined using a cell-free enzymatic assay with recombinant NAMPT protein to measure the direct inhibition of its catalytic activity [2].
In Vivo Studies
  • Xenograft Mouse Models: The anti-tumor efficacy of this compound has been evaluated in immunodeficient mice implanted with human tumor cells (xenografts). A typical dosing regimen involved oral administration (100 mg/kg or 200 mg/kg) twice daily for 14 days. Tumor volume is measured regularly and compared to a control group. At the end of the experiment, drug concentrations in plasma and tumor tissue can be measured (e.g., reaching ~10,000 ng/mL in both) [2].

Clinical Development Status

This compound is currently under clinical investigation. The table below outlines its known clinical trial status and explored indications.

Clinical Phase Status (as of 2025) Indications / Context
Phase 2 Active (Status unclear) Solid Tumors [4]
Phase 1 Active Not Recruiting / Terminated Advanced Solid Tumors, Non-Hodgkin's Lymphoma (NHL), Acute Myeloid Leukemia (AML) [5] [4]
Combination Therapy Under Exploration Potential to sensitize tumors to immunotherapy (anti-PD-1) and CAR-T therapy [1] [6]

Research Context and Rationale

  • PAK4 as an Oncogenic Target: PAK4 is overexpressed in many tumor types (e.g., pancreatic, ovarian, breast, gastric cancers) and is involved in key oncogenic processes like proliferation, migration, and invasion. It mediates signals through multiple pathways, including WNT/β-catenin and RAF/MEK/ERK [1].
  • Dual-Target Rationale: Combining PAK4 inhibition with NAMPT inhibition creates a synergistic attack on cancer cells. While PAK4 inhibition targets growth and survival signals, NAMPT inhibition depletes NAD+, a crucial cofactor for energy metabolism, leading to metabolic stress and cell death [7].

References

Nicotinamide phosphoribosyltransferase Nampt inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

NAMPT Biology & Rationale for Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the major NAD+ salvage pathway in mammalian cells. It catalyzes the condensation of nicotinamide (NAM) with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently used to regenerate NAD+ [1] [2].

  • Role in Cancer: Many cancer cells have high metabolic demands and rely heavily on the NAMPT-mediated salvage pathway to maintain their NAD+ pools, which are essential for energy production (glycolysis), DNA repair (PARP activity), and cell signaling (sirtuin activity) [1] [3]. NAMPT is frequently overexpressed in cancers like breast, ovarian, prostate, gastric, colorectal cancer, and lymphoma [1] [4].
  • Therapeutic Strategy: Inhibiting NAMPT depletes intracellular NAD+, disrupting energy metabolism and leading to cancer cell death through ATP depletion and increased oxidative stress [1]. This makes NAMPT a compelling metabolic target for cancer therapy.

The diagram below illustrates the central role of NAMPT in NAD+ biosynthesis and the mechanisms by which its inhibition leads to anti-tumor effects.

NAMPT's role in NAD+ biosynthesis and inhibitor mechanism of action.

Landscape of NAMPT Inhibitors

Several potent and specific NAMPT inhibitors have been developed, showing significant anti-tumor efficacy in preclinical models [1] [4]. The table below summarizes key first-generation and emerging inhibitors.

Inhibitor Name Key Characteristics Clinical Development Status
FK866 (APO866) One of the first specific nanomolar inhibitors; extensive preclinical data [3]. Early-phase trials completed; limited efficacy, dose-limiting thrombocytopenia [5] [3].
CHS828 (GMX1778) Oral inhibitor; prodrug GMX1777 was developed for improved solubility [5]. Phase I trials completed; development discontinued due to toxicity and modest efficacy [5].
OT-82 Preclinical data shows efficacy in hematological cancer models [1] [5]. Phase I trials in relapsed/refractory lymphoma (ongoing, NCT03921879) [5].
KPT-9274 A dual inhibitor targeting both NAMPT and PAK4 [5]. Phase I/II trials in advanced solid tumors and AML (ongoing, NCT02702492, NCT04914845) [5].
T8 A novel dual NAMPT/PD-L1 inhibitor; high oral bioavailability (78.8% in mice) [6]. Preclinical stage; showed enhanced tumor growth inhibition in melanoma models [6].

Experimental Protocols for In Vitro Validation

To evaluate the efficacy and mechanism of NAMPT inhibitors, researchers typically employ a series of standardized in vitro assays. The workflow below outlines a typical validation process, from screening to mechanistic studies.

G HTS_Screen High-Throughput Screening (HTS) Cell_Viability_Assay Cell Viability/Proliferation (IC50 determination) HTS_Screen->Cell_Viability_Assay  Hit Validation NAD_Measurement Cellular NAD+ Measurement Cell_Viability_Assay->NAD_Measurement  Confirm On-Target Effect Rescue_Experiment NMN/NAD+ Rescue Experiment NAD_Measurement->Rescue_Experiment  Specificity Check Mechanism_Analysis Mechanistic Analysis (Western Blot, ROS, Apoptosis) Rescue_Experiment->Mechanism_Analysis  Downstream Analysis

A standard workflow for in vitro validation of NAMPT inhibitors.

Here are the detailed methodologies for the key experiments cited in the search results:

  • High-Throughput Screening (HTS): An example HTS platform was used to screen 30,000 compounds. The assay is based on a fluorometric method that measures the fluorescence of a derivative formed from the NAMPT enzymatic product, NMN. The quality of the screen is monitored using S/N ratio, CV, and Z' factors [7].
  • Cell Viability Assay (IC50 Determination): To assess anti-proliferative activity, cells (e.g., HepG2, NCI-H660) are treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is measured using standard assays (e.g., MTT, CTG). The IC50 value is then calculated from the concentration-response curve [7] [8].
  • Cellular NAD+ Measurement: After treatment with the NAMPT inhibitor, cells are lysed. Intracellular NAD+ levels are quantified using commercial kits based on enzymatic cycling reactions, which generate a colored formazan product measurable by absorbance [9]. Depletion of NAD+ confirms on-target engagement.
  • NMN/NAD+ Rescue Experiment: This critical test confirms that the observed cytotoxicity is specifically due to NAMPT inhibition. Cells are co-treated with the NAMPT inhibitor and exogenous NMN or NAD+. If the anti-proliferative effect is reversed, it confirms that cell death is a direct consequence of NAD+ depletion via NAMPT inhibition [7] [9].

Clinical Challenges and Resistance Mechanisms

Despite strong preclinical results, the clinical translation of NAMPT inhibitors has faced hurdles, primarily dose-limiting toxicities (e.g., thrombocytopenia) and modest efficacy as monotherapies [5] [3]. A major scientific challenge is the emergence of drug resistance, which occurs through several mechanisms as shown in the diagram below.

Established mechanisms of resistance to NAMPT inhibitors.

The table below elaborates on these key resistance mechanisms.

Mechanism Description Potential Workaround
Upregulation of NAPRT Cancer cells increase use of Preiss-Handler pathway via NAPRT to synthesize NAD+ from nicotinic acid, bypassing inhibited NAMPT [5]. Co-administration of NAPRT inhibitors (e.g., 2-hydroxinicotinic acid) with NAMPT inhibitors [5].
Acquired NAMPT Mutations Mutations in the NAMPT gene can reduce the binding affinity of inhibitors, diminishing their effectiveness [5]. Development of new inhibitors with different chemical scaffolds that can bind mutated NAMPT [7].
Drug Efflux (ABCB1) Increased expression of the ATP-binding cassette (ABC) transporter ABCB1 pumps NAMPT inhibitors out of the cell, reducing intracellular concentration [5]. Using inhibitors that are not substrates for ABCB1 or combining with transporter inhibitors.

Future Directions and Emerging Strategies

To overcome current limitations, the field is evolving with several innovative approaches:

  • Dual-Target Inhibitors: Molecules like KPT-9274 (NAMPT/PAK4) and T8 (NAMPT/PD-L1) are designed to hit multiple targets simultaneously, enhancing efficacy and potentially overcoming resistance [6] [5].
  • Combination Therapies: Rational combinations are being explored. For instance, pairing NAMPT inhibitors with NAPRT inhibitors to block compensatory pathways, or with chemotherapy/immunotherapy agents to create synergistic anti-tumor effects [1] [5].
  • Novel Modalities: Research is exploring Antibody-Drug Conjugates (ADCs) that use antibodies to deliver NAMPT inhibitors specifically to tumor cells, thereby improving the therapeutic window and reducing off-target toxicity [1].
  • Biomarker-Driven Therapy: Identifying predictive biomarkers is crucial. Tumors with low levels of NAPRT or those with specific mutations (e.g., IDH1/2) may be inherently more sensitive to NAMPT inhibitors, allowing for better patient stratification [1] [8].

Conclusion

NAMPT remains a validated and compelling metabolic target in oncology. While first-generation inhibitors faced clinical challenges, they provided invaluable insights. The future of NAMPT targeting lies in smarter therapeutic strategies—including dual inhibitors, rational combinations, and biomarker-selected patient populations—to fully realize its potential in cancer treatment.

References

Padnarsertib PAK4 beta-catenin pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Padnarsertib (also known as KPT-9274, ATG-019) primarily targets two distinct proteins, as summarized in the table below [1] [2]:

Target Protein Name Inhibition IC₅₀ Role in Cancer
PAK4 Serine/threonine-protein kinase PAK 4 < 100 nM Regulates cell proliferation, survival, and the Wnt/β-catenin signaling pathway [3] [4].
NAMPT Nicotinamide phosphoribosyltransferase ~120 nM A key enzyme in the NAD⁺ salvage pathway; its inhibition depletes cellular energy and promotes apoptosis [1].

The core of its anti-tumor activity lies in disrupting the PAK4/β-catenin signaling pathway. PAK4 normally stabilizes β-catenin and promotes its nuclear translocation, which activates transcription of pro-growth and survival genes like cyclin D1 and c-Myc [5] [3]. This compound interferes with this process in two key ways:

  • Reduces PAK4 Protein Levels: Unlike kinase-only inhibitors, this compound reduces the steady-state level of PAK4 protein, effectively countering both its kinase-dependent and kinase-independent functions [3].
  • Attenuates β-Catenin Signaling: By inhibiting PAK4, this compound leads to the attenuation of nuclear β-catenin and the subsequent downregulation of its target genes, which curbs cell proliferation and survival [1] [3].

This mechanism is illustrated in the following pathway diagram:

G This compound inhibits PAK4 and disrupts Wnt/beta-catenin signaling. cluster_normal Normal Pathway (No Wnt Signal) Wnt Ligand Wnt Ligand PAK4 PAK4 Wnt Ligand->PAK4 Destruction Complex Destruction Complex Wnt Ligand->Destruction Complex Inactivated No Wnt Ligand No Wnt Ligand No Wnt Ligand->Destruction Complex Active Beta-catenin\n(Stable) Beta-catenin (Stable) PAK4->Beta-catenin\n(Stable) Phosphorylates/ Stabilizes This compound This compound This compound->PAK4 Inhibits This compound->PAK4 Reduces Protein Level Target Gene\nTranscription\n(e.g., Cyclin D1, c-Myc) Target Gene Transcription (e.g., Cyclin D1, c-Myc) Beta-catenin\n(Stable)->Target Gene\nTranscription\n(e.g., Cyclin D1, c-Myc) Beta-catenin\n(Degraded) Beta-catenin (Degraded) Destruction Complex->Beta-catenin\n(Degraded)

Key Preclinical Evidence and Protocols

The anti-tumor efficacy of this compound and its effect on the β-catenin pathway have been validated in various cancer models using standardized experimental protocols.

In Vitro Evidence and Methods

In vitro studies across renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and pancreatic ductal adenocarcinoma (PDAC) cell lines consistently show that this compound reduces cell viability, invasion, and migration, while inducing apoptosis [1] [3].

A common methodology for assessing these effects includes:

  • Cell Viability and Proliferation Assays: Cells are treated with varying concentrations of this compound, and viability is measured using assays like MTT or CellTiter-Lumi after 72 hours [6].
  • Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies (e.g., against PAK4, β-catenin, phospho-β-catenin Ser675, cleaved caspase-3) to confirm target engagement and mechanism of action [3].
  • Apoptosis Assay by Annexin V/PI Staining: After 48 hours of drug treatment, cells are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is then quantified using flow cytometry [6].
  • TOP/FOP Flash Luciferase Reporter Assay: This is a key experiment for measuring β-catenin/TCF transcriptional activity. Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOPflash) and a control Renilla luciferase plasmid. After 24 hours of this compound treatment, luciferase activity is measured. A decrease in the TOPflash/FOPflash (mutant sites) ratio indicates inhibition of the Wnt/β-catenin pathway [6].
  • Cell Migration and Invasion Assays: Using transwell chambers, cells are seeded with or without Matrigel coating for invasion/migration assays, respectively. After 12-20 hours of incubation with this compound, cells that migrate/invade through the membrane are fixed, stained, and counted [1].
In Vivo Evidence and Protocols

This compound has shown promising activity in mouse xenograft models, as summarized below:

Cancer Model Dosing Regimen Key Findings Citation
RCC (786-O) Xenograft 100 & 200 mg/kg, oral, twice daily for 14 days Dose-dependent tumor growth inhibition with no apparent toxicity. [1]
TNBC (MDA-MB-231) Xenograft Not fully specified (oral administration) Significant reduction in tumorigenesis. [3]
PDAC Xenograft 200 mg/kg, daily, oral or IV Remarkable anti-tumor activity; well tolerated with no signs of toxicity. [1]

A standard in vivo protocol involves:

  • Animal Models: Use of immunocompromised mice (e.g., nude mice) subcutaneously implanted with human cancer cells [1] [3].
  • Formulation: this compound is often prepared as a homogeneous suspension in a vehicle containing carboxymethyl cellulose (CMC-Na) or as a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O for oral administration [1] [2].
  • Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors and plasma are collected for pharmacokinetic analysis and to assess pharmacodynamic effects (e.g., reduced levels of PAK4 and nuclear β-catenin in tumor tissue) [1] [3].

Clinical Development Status

This compound has progressed into clinical trials for evaluation in human cancers.

  • ClinicalTrials.gov Identifier: NCT02702492 [1]
  • Phase: Phase 1 [1] [7]
  • Recruitment Status: Terminated (This status indicates the trial has stopped early, but does not necessarily reflect the compound's efficacy or safety. The reasons for termination are not specified in the provided sources.) [1]
  • Conditions: The trial investigated this compound for the treatment of advanced solid malignancies and Non-Hodgkin's Lymphoma (NHL) [1] [7].

Research Implications and Future Directions

The evidence positions this compound as a compelling candidate for targeting PAK4-overexpressing cancers. Its ability to degrade PAK4 protein rather than just inhibit its kinase activity is a significant advantage, potentially overcoming limitations of other inhibitors [3]. Furthermore, its dual inhibition of PAK4 and NAMPT creates a synergistic effect that cripples cancer cell survival and energy metabolism.

Future work should focus on:

  • Biomarker Identification: Determining predictive biomarkers (e.g., PAK4 amplification, β-catenin activation status) to identify patient populations most likely to respond [3] [4].
  • Combination Therapies: Exploring rational combinations, for instance with immune checkpoint inhibitors, given the known role of the Wnt/β-catenin pathway in modulating the tumor immune microenvironment [8].
  • Understanding Resistance Mechanisms: Investigating how cancer cells might develop resistance to this compound to inform the development of next-generation agents.

References

Padnarsertib Clinical Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Indication Highest Phase Status / Context
Solid Tumors Phase 2 Initial primary development focus [1]
Non-Hodgkin's Lymphoma Phase 1 Studied in early-phase trials [1]
Relapsed/Refractory Acute Myeloid Leukemia (AML) Phase 1 An investigator-led Phase 1 trial (NCT05394558) was suspended; the reason was not disclosed [2]
Rhabdomyosarcoma & Ewing Sarcoma Preclinical / Designation Granted Orphan Drug and Rare Pediatric Disease Designations by the FDA in 2024 based on preclinical data [3]

Mechanism of Action and Development Context

Padnarsertib is a first-in-class, oral small molecule that acts as a dual inhibitor of PAK4 and NAMPT [1] [3].

  • PAK4 (Serine/threonine-protein kinase PAK4): This enzyme is involved in key cellular processes, including cytoskeleton regulation, cell adhesion, migration, and cell survival. Inhibiting PAK4 can disrupt these critical pathways in cancer cells [4].
  • NAMPT (Nicotinamide phosphoribosyltransferase): This is a key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway. By inhibiting NAMPT, this compound reduces cellular NAD+ levels, which can disrupt energy metabolism and lead to cancer cell death [5].

The following diagram illustrates how this compound simultaneously targets these two distinct pathways.

g cluster_pathway1 PAK4 Inhibition Pathway cluster_pathway2 NAMPT Inhibition Pathway This compound This compound (KPT-9274) p1 Disruption of cytoskeleton & cell migration This compound->p1 Inhibits n1 Reduction of cellular NAD+ levels This compound->n1 Inhibits p2 Inhibition of cell growth & survival signals p1->p2 outcome Potential Anti-Cancer Effects p2->outcome n2 Disruption of energy metabolism n1->n2 n2->outcome

Recent Developments and Corporate Strategy

Recent updates from Karyopharm Therapeutics indicate a strategic shift for the this compound program.

  • Regulatory Incentives: In mid-2024, the U.S. FDA granted this compound Orphan Drug Designation for the treatment of soft tissue sarcoma (which includes Rhabdomyosarcoma) and for Ewing sarcoma. The drug also received two Rare Pediatric Disease Designations for these cancers, highlighting the potential need in these areas with limited treatment options [3].
  • Partnership Seeking: Karyopharm has publicly stated that it is evaluating out-licensing and/or partnership opportunities for this compound. This means the future advancement of this drug candidate is contingent on finding a new development partner [3].

References

Padnarsertib investigational drug background

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Padnarsertib simultaneously targets two proteins, PAK4 and NAMPT, disrupting critical cancer cell processes. The diagram below illustrates how its dual inhibition leads to anti-tumor effects.

G cluster_targets This compound Dual Inhibition cluster_pak4_effects PAK4 Inhibition cluster_nampt_effects NAMPT Inhibition This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits BetaCatenin β-catenin pathway attenuation PAK4->BetaCatenin Apoptosis1 Induces Apoptosis PAK4->Apoptosis1 CellCycle Attenuates G2-M cell cycle transit PAK4->CellCycle Invasion Inhibits cell invasion/migration PAK4->Invasion NAD Depletes cellular NAD+ levels NAMPT->NAD AntitumorEffect Antitumor Effect (Inhibits proliferation & tumor growth) BetaCatenin->AntitumorEffect Apoptosis1->AntitumorEffect CellCycle->AntitumorEffect Invasion->AntitumorEffect Energy Disrupts cellular energy metabolism NAD->Energy DNADamage Induces DNA damage NAD->DNADamage Energy->AntitumorEffect DNADamage->AntitumorEffect

This compound exerts anti-tumor effects by dual inhibition of PAK4 and NAMPT pathways.

  • PAK4 Inhibition: PAK4 is a kinase involved in cell signaling, survival, and cytoskeleton remodeling. Inhibiting PAK4 with this compound attenuates the PAK4/β-catenin pathway, which impairs cancer cell viability, invasion, and migration, and can induce apoptosis (programmed cell death) [1].
  • NAMPT Inhibition: NAMPT is a key enzyme in the nicotinamide salvage pathway, the primary method for many cancer cells to regenerate the essential cofactor NAD+. By inhibiting NAMPT, this compound depletes cellular NAD+ levels, disrupting energy metabolism and inducing DNA damage, ultimately leading to cell death [1] [2].

Preclinical Profile and Experimental Data

This compound has shown promising activity in preclinical models, particularly in renal cell carcinoma (RCC), rhabdomyosarcoma (RMS), and Ewing sarcoma (EWS) [1] [2].

Key Preclinical Findings

Model System Findings Proposed Mechanism
RCC Cell Lines (In vitro) Attenuated viability, invasion, migration; induced apoptosis; attenuated G2-M cell cycle transit [1]. PAK4/β-catenin pathway inhibition & NAD+ depletion.
RCC Xenograft (In vivo) Decrement of xenograft growth comparable to Sunitinib; no apparent toxicity observed [1]. Dual PAK4 and NAMPT inhibition.
RMS & EWS Models Tumor regressions and decreased metastatic properties in preclinical models [3]. High vulnerability of these sarcomas to NAMPT inhibition [2].

In Vitro Experimental Protocol A typical methodology for assessing this compound's effect on cancer cell lines involves [1]:

  • Cell Culture: Maintain relevant cancer cell lines (e.g., RCC lines) in appropriate media.
  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., IC50 determination).
  • Viability Assay: Use assays like MTT or CellTiter-Glo to measure cell viability/proliferation after treatment.
  • Functional Assays: Perform Transwell migration and invasion assays.
  • Apoptosis/Cell Cycle Analysis: Use flow cytometry (e.g., Annexin V staining for apoptosis, PI staining for cell cycle).
  • Mechanistic Validation: Analyze effects on downstream pathways (e.g., β-catenin levels) via western blotting.

In Vivo Experimental Protocol A standard xenograft study to evaluate efficacy involves [1]:

  • Model Establishment: Implant human cancer cells into immunodeficient mice.
  • Randomization & Dosing: Once tumors establish, randomize mice into control and treatment groups. Administer this compound orally (e.g., 100 mg/kg or 200 mg/kg, twice daily) and a vehicle control.
  • Tumor Monitoring: Measure tumor volumes regularly with calipers over the treatment period (e.g., 14 days).
  • Pharmacokinetic Analysis: At endpoint, measure drug concentrations in plasma and tumor tissue using methods like LC-MS/MS.
  • Toxicity Monitoring: Record body weight and observe for signs of toxicity throughout the study.

Clinical Development and Regulatory Status

The clinical development of this compound has involved early-phase trials for advanced cancers, though some studies have faced challenges.

Development Aspect Details
Clinical Trials Early-phase trials for advanced solid tumors and non-Hodgkin's lymphoma [4] [1].
Recent Setback A Phase Ib trial (NCT05394558) in relapsed/refractory AML was suspended in 2024 [5].
Orphan Drug Designations The FDA granted Orphan Drug status for soft tissue sarcoma (includes RMS) and Ewing sarcoma in July 2024 [3].
Pediatric Designations The FDA granted two Rare Pediatric Disease Designations for RMS and EWS in June 2024 [3].
Current Strategy Karyopharm is evaluating out-licensing and/or partnership opportunities for this compound [3].

Research Context and Applications

Recent research highlights NAMPT inhibition as a promising strategy, particularly for hematological malignancies and specific solid tumors like rhabdomyosarcoma [2]. This compound is one of several NAMPT inhibitors under investigation.

  • Combination Potential: Research with other NAMPT inhibitors shows potential for combination therapies. For instance, the inhibitor OT-82 has been shown to potentiate the effect of venetoclax in AML models and overcome venetoclax resistance [2].
  • Mechanistic Insights: Studies indicate that NAMPT inhibition impacts energy metabolism, induces DNA damage, and can lead to tumor regression in high-risk pediatric cancer models [2].
  • Resistance Mechanisms: The emergence of resistance to this compound and other NAMPT inhibitors has been observed in some laboratory models, with resistant cell lines showing distinct, novel mutations in the NAMPT gene itself [2].

Conclusion

This compound is a first-in-class dual PAK4/NAMPT inhibitor with a compelling preclinical rationale and orphan drug designations for specific sarcomas. While its clinical path has encountered hurdles, its novel mechanism continues to make it a compound of interest. Its future development now likely depends on securing new partnerships.

References

Molecular Targets of Padnarsertib

Author: Smolecule Technical Support Team. Date: February 2026

Target Description Biological Role Inhibition IC₅₀
PAK4 (Serine/threonine-protein kinase PAK 4) [1] A member of the P21-activated kinase family; a key signaling node. Regulates cytoskeleton, cell adhesion, migration, growth, proliferation, and survival [1]. < 100 nM [2]
NAMPT (Nicotinamide phosphoribosyltransferase) [3] [2] The rate-limiting enzyme in the NAD⁺ salvage pathway [4]. Catalyzes the conversion of nicotinamide to NMN, a critical step in NAD⁺ biosynthesis, which is essential for cellular metabolism and energy production. 120 nM [2] [5]

Mechanism of Action & Signaling Pathways

Padnarsertib's anti-cancer activity stems from its simultaneous disruption of both kinase signaling and cellular metabolism. The following diagram maps its primary mechanism of action and the consequent biological effects.

G This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits BetaCatenin BetaCatenin PAK4->BetaCatenin Regulates Stability Migration Migration PAK4->Migration Reduces NAD NAD NAMPT->NAD Depletes Energy Metabolism / DNA Repair Energy Metabolism / DNA Repair NAD->Energy Metabolism / DNA Repair Disrupts c-Myc / Cyclin D1 c-Myc / Cyclin D1 BetaCatenin->c-Myc / Cyclin D1  Attenuates Expression Apoptosis Apoptosis CellCycle CellCycle c-Myc / Cyclin D1->CellCycle  Impairs Energy Metabolism / DNA Repair->Apoptosis Induces

This compound's dual inhibition leads to coordinated anti-tumor effects by simultaneously targeting cell survival signaling and metabolic processes.

Key Experimental Evidence & Protocols

The following experimental data, primarily from preclinical studies, underpins our understanding of this compound's activity.

In Vitro Models
  • Cell Lines Used: Studies have utilized various human cancer cell lines, including renal cell carcinoma (RCC) lines (786-0, ACHN, Caki-1) and osteosarcoma (U-2 OS) [5].
  • Key Assays and Findings:
    • Viability and Apoptosis: Treatment with this compound attenuates cell viability and induces apoptosis (programmed cell death) [2].
    • Migration and Invasion: In transwell chamber assays, this compound at concentrations of 1μM and 5μM significantly reduced cell migration and invasion over 12 to 20 hours of incubation [5].
    • Cell Cycle Analysis: The drug attenuates G2–M phase transit and induces apoptosis in RCC cell lines [2].
    • Biochemical Analysis: Western blotting demonstrates that this compound treatment attenuates nuclear β-catenin and its downstream targets, cyclin D1 and c-Myc [5].
In Vivo Models
  • Animal Models: Efficacy has been demonstrated in a 786-O (VHL-mut) human RCC xenograft model using nude mice [2] [5].
  • Dosing and Efficacy: Administration by oral gavage at 100 and 200 mg/kg resulted in dose-dependent inhibition of tumor growth with no apparent toxicity reported [5]. Another study using a twice-daily dosing schedule for 14 days also showed significant tumor growth decrement without significant weight loss [2].
  • Pharmacokinetics (PK): this compound possesses desirable PK properties. Measurements in mouse models showed high concentrations in both plasma (10,757 ng/mL) and tumors (10,647 ng/mL) 8 hours after administration [2].

Rationale for Therapeutic Application

The dual-targeting mechanism of this compound provides a strong rationale for its investigation in specific cancer contexts:

  • Targeting PAK4: PAK4 is implicated in oncogenic signaling pathways that drive tumor growth and metastasis. Inhibiting PAK4 disrupts the PAK4/β-catenin pathway, a key regulator of cell proliferation [5].
  • Targeting NAMPT: Cancer cells often have increased reliance on the NAD salvage pathway for energy. Inhibiting NAMPT depletes NAD, disrupting cellular metabolism and DNA repair, leading to cell death [6].
  • Synthetic Lethality in AML: A recent study identified a specific vulnerability in Acute Myeloid Leukemia (AML) with monosomy 7/del(7q). These cells are haploid for the NAMPT gene (located at 7q22.3), making them exquisitely sensitive to NAMPT inhibition. This compound, alone or in combination with the BCL2 inhibitor venetoclax, demonstrated potent activity against -7/-7q AML models [6].

Current Development Status

This compound (also referred to as KPT-9274) has been investigated in early-phase clinical trials for various cancers, though its development path has seen some challenges [3] [7] [8].

  • Clinical Trials: A Phase 1 trial (NCT02702492) evaluating the drug in patients with Advanced Malignant Solid Neoplasms and Non-Hodgkin's Lymphoma has been terminated [3] [5]. Another investigator-led Phase 1 trial (NCT05394558) in Relapsed or Refractory Acute Myeloid Leukaemia was suspended [7].
  • Regulatory Designations: Despite clinical hurdles, the drug's potential in rare pediatric cancers is recognized. The U.S. FDA has granted it Orphan Drug Designation for soft tissue sarcoma (including Rhabdomyosarcoma) and for Ewing sarcoma, as well as Rare Pediatric Disease Designation for both these indications [9].
  • Partnership Strategy: Karyopharm Therapeutics, the developer, is currently evaluating out-licensing and/or partnership opportunities to advance this program further [9].

References

Visualizing the Core Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the key signaling pathways targeted by Padnarsertib and the downstream biological effects resulting from their inhibition.

G This compound (KPT-9274) Core Mechanisms of Action cluster_pak4 PAK4 Inhibition Pathway cluster_nampt NAMPT Inhibition Pathway PAK4 PAK4 Wnt Wnt PAK4->Wnt Activates mTORC2 mTORC2 PAK4->mTORC2 Regulates Metastasis Reduced Invasion & Migration PAK4->Metastasis Inhibition Reduces betaCatenin β-Catenin Wnt->betaCatenin Stabilizes Akt AKT Signaling mTORC2->Akt Activates Nucleus Nucleus betaCatenin->Nucleus Translocates to GeneTranscription Gene Transcription (c-Myc, Cyclin D1) Nucleus->GeneTranscription Drives GrowthArrest Growth Arrest GeneTranscription->GrowthArrest Disrupts Akt->GrowthArrest Disrupts NAMPT NAMPT NAD Cellular NAD+ NAMPT->NAD Synthesizes Apoptosis Induced Apoptosis NAD->Apoptosis Depletion Induces This compound This compound (KPT-9274) This compound->PAK4 Inhibits & Degrades This compound->NAMPT Inhibits

This dual mechanism of action leads to a coordinated attack on cancer cells: NAMPT inhibition induces metabolic stress and apoptosis by depleting NAD+, while PAK4 inhibition disrupts growth, survival, and pro-metastatic signaling pathways [1].

Key Preclinical Findings & Synergistic Potential

Preclinical studies highlight this compound's utility, particularly in overcoming drug resistance. A significant finding involves its synergy with the mTOR inhibitor Everolimus in pancreatic neuroendocrine tumors (PNETs) [2].

Proposed Molecular Basis for Synergy with Everolimus:

  • This compound disrupts the mTORC2 complex by downregulating RICTOR, a key component [2].
  • mTORC2 activation is a known resistance mechanism to mTORC1 inhibitors like Everolimus. By inhibiting mTORC2, this compound prevents this feedback loop, sensitizing cells to Everolimus [2].
  • This compound also suppresses β-catenin activity via PAK4 inhibition, adding another axis of pathway disruption [2].

In Vivo Efficacy Data: The table below summarizes key quantitative results from an animal model study.

Evaluation Parameter This compound Monotherapy Everolimus Monotherapy This compound + Everolimus (Combination)
Dosing Regimen 150 mg/kg [2] 2.5 mg/kg (sub-MTD) [2] 150 mg/kg + 2.5 mg/kg [2]
Effect on Xenograft Growth Information missing Information missing Significant suppression [2]
Toxicity Observations Well tolerated; no significant body weight change in mice [1] [2] Sub-MTD dose [2] Well tolerated at stated doses [2]

Experimental Protocols for Key Assays

For researchers looking to validate these findings, here are summaries of key methodologies used in the cited studies.

Colonogenic Assay (Cell Survival and Proliferation) [2]

  • Purpose: To assess long-term cell survival and reproductive potential after drug treatment.
  • Procedure:
    • Seed 50,000-100,000 PNET cells (e.g., BON-1, QGP-1) in triplicate in petri dishes and incubate overnight.
    • Treat cells with this compound (e.g., 600 nM), Everolimus (e.g., 6 µM), or their combination for 72 hours.
    • After treatment, wash cells and re-seed a low number of cells (e.g., 1000) into new petri dishes.
    • Allow cells to grow for 4-6 weeks to form colonies.
    • Stain colonies with crystal violet and count to determine clonogenic survival.

In Vivo Xenograft Model Study (Animal Protocol) [1] [2]

  • Purpose: To evaluate the anti-tumor efficacy and in vivo tolerability of this compound.
  • Procedure:
    • Animal Models: Mice implanted with human cancer cell-derived xenografts.
    • Dosing: this compound is administered orally at 100-200 mg/kg, twice daily [1]. In combination studies, it is used alongside sub-MTD doses of other agents (e.g., 2.5 mg/kg Everolimus) [2].
    • Duration: Treatment cycles typically last 14 days [1].
    • Endpoint Measurements: Monitor tumor volume and animal body weight regularly. At the end of the study, analyze drug concentrations in plasma and tumor tissue using methods like LC-MS [1].

Current Development Status

This compound is currently in Phase 2 clinical trials for solid tumors [3]. Its development profile includes several regulatory milestones that underscore its potential in treating rare cancers:

  • Orphan Drug Designations: Granted by the U.S. FDA for the treatment of soft tissue sarcoma (including Rhabdomyosarcoma) and Ewing sarcoma [4].
  • Rare Pediatric Disease Designations: Granted by the U.S. FDA for Rhabdomyosarcoma (RMS) and Ewing sarcoma (EWS) [4].

Karyopharm, the developer, has stated it is evaluating out-licensing and partnership opportunities for further advancement of this program [4].

References

Padnarsertib in vitro cell viability assay

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Padnarsertib (also known as KPT-9274) is an orally bioavailable small molecule that functions as a non-competitive dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [2] [3].

  • PAK4 Inhibition: Inhibition of the PAK4 signaling pathway by this compound attenuates nuclear β-catenin as well as the Wnt/β-catenin targets cyclin D1 and c-Myc [2] [3]. This leads to a reduction in cell invasion and migration.
  • NAMPT Inhibition: In a cell-free enzymatic assay, this compound inhibits NAMPT with an IC50 of approximately 120 nM [1] [4] [3]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway. Its inhibition depletes cellular NAD, which is crucial for energy metabolism and DNA repair, leading to decreased cell viability and induction of apoptosis [2].

The combined effect of these actions disrupts critical survival, metabolic, and proliferative pathways in cancer cells, as shown in the diagram below:

G This compound This compound PAK4 PAK4 Inhibition This compound->PAK4 NAMPT NAMPT Inhibition This compound->NAMPT BetaCatenin ↓ Nuclear β-catenin PAK4->BetaCatenin NAD ↓ NAD depletion NAMPT->NAD WntTargets ↓ Wnt/β-catenin targets (cyclin D1, c-Myc) BetaCatenin->WntTargets Effects1 Reduced cell invasion & migration WntTargets->Effects1 Effects2 Reduced cell viability NAD->Effects2 Effects3 Cell cycle arrest (G2-M) NAD->Effects3 Effects4 Induction of apoptosis NAD->Effects4

Quantitative Bioactivity Profile

The table below summarizes the key biochemical and cellular activity data for this compound:

Assay Type Target Metric Value Context
Biochemical Assay [1] [3] PAK4 IC50 < 100 nM Cell-free system
Biochemical Assay [1] [4] [3] NAMPT IC50 ~120 nM Cell-free system
Antiproliferative / Viability (RCC cell lines) [1] [4] NAMPT IC50 ~120 nM Cellular activity
Cell Migration & Invasion [3] PAK4 Working Concentration 1 - 5 µM 12-hour incubation

Detailed In Vitro Application Protocols

Cell Viability and Proliferation Assay using WST-1

The WST-1 assay is a colorimetric method that quantitatively assesses cell viability by measuring cellular metabolic activity [5]. The principle is based on the cleavage of WST-1 tetrazolium salt to water-soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells [5].

Reagents and Equipment

  • Cell Lines: Human renal cell carcinoma (RCC) lines (e.g., 786-0, ACHN, Caki-1), or other relevant cancer models [1] [4] [3].
  • Compound: this compound (KPT-9274). Prepare a 10-100 mM stock solution in DMSO and store at -20°C [1] [3].
  • Assay Reagent: WST-1 ready-to-use solution [5].
  • Equipment: 96-well flat-bottom tissue culture plates, CO2 incubator, microplate reader [5].

Procedure

  • Cell Seeding: Seed cells into 96-well plates at an optimized density. This density must be determined empirically for each cell line [5].
  • Pre-Incubation: Incubate plates for 24-96 hours under standard culture conditions to allow cell attachment and recovery [5].
  • Dosing: Add this compound to the culture medium. Test a range of concentrations to establish a dose-response curve. Include negative control wells and vehicle control wells [5].
  • Incubation with Drug: Incubate the plate for a desired period (e.g., 72 hours)[ccitation:2].
  • Viability Measurement:
    • Add 10 µL of WST-1 reagent per 100 µL of culture medium [5].
    • Incubate the plate for 0.5 - 4 hours under standard conditions, monitoring for color change [5].
    • Measure the absorbance at 440-450 nm with a reference wavelength above 600 nm [5].
Cell Migration and Invasion Assay using Transwell

This protocol assesses the anti-migratory and anti-invasive effects of this compound linked to PAK4 inhibition [3].

Reagents and Equipment

  • Cell Lines: 786-0, ACHN, or other suitable cell lines [3].
  • Compound: this compound stock solution.
  • Equipment: Transwell chambers, polycarbonate filters, Matrigel (for invasion assay), methanol, Giemsa solution, light microscope [3].

Procedure for Migration Assay

  • Preparation: Place 0.6 ml of growth medium containing this compound (1 µM or 5 µM) or vehicle control in the lower wells of the chamber [3].
  • Seeding: Seed 1.5 x 10^4 cells in suspension on top of the polycarbonate filters [3].
  • Incubation: Incubate the chambers for 12 hours [3].
  • Analysis: After incubation, swab the filters, fix with methanol, and stain with Giemsa solution. Count the cells that have migrated to the lower surface under a light microscope [3].

Procedure for Invasion Assay

  • The protocol is similar to the migration assay, with key modifications: pre-coat the filters with Matrigel, seed 2.5 x 10^4 cells, and extend the incubation time to 20 hours [3].

Key Technical Considerations and Troubleshooting

  • Control Setup: Always include a blank control (medium + WST-1, no cells), an untreated control (cells + medium, no compound), and a vehicle control (cells + medium + DMSO at the highest concentration used) for accurate interpretation of WST-1 results [5].
  • Optimization is Critical: The optimal cell seeding density and WST-1 incubation time can vary significantly between cell lines and must be determined beforehand to ensure the assay is in the linear range [5].
  • Interference: Compounds with antioxidant activity can potentially interfere with the tetrazolium reduction reaction in WST-1 assays [5].
  • Data Confirmation: Viability assays like WST-1 measure metabolic activity at a single time point. Consider complementing them with clonogenic assays, which measure long-term reproductive survival, for a more comprehensive picture of cytotoxicity [6].

Conclusion

This compound is a promising dual-target inhibitor whose in vitro activity can be robustly evaluated using standardized cell-based protocols. The detailed methodologies for viability, migration, and invasion assays provide a solid framework for researchers to investigate the compound's antitumor effects in various biological contexts.

References

Padnarsertib apoptosis induction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) at a Glance

The table below summarizes the core characteristics and mechanisms of action of this compound.

Property Description
Known As This compound, KPT-9274, PAK4-IN-1 [1] [2] [3]
Modality Small Molecule [1]
Primary Targets Dual inhibitor of PAK4 (p21-activated kinase 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [2] [3] [4]

| Mechanism Overview | • PAK4 Inhibition: Disrupts PAK4/β-catenin signaling, reducing cell proliferation, invasion, and migration [3] [4]. • NAMPT Inhibition: Blocks the NAD+ salvage pathway, depleting cellular NAD+ and inducing energy stress and apoptosis [5] [2] [3]. |

In Vitro Application & Data

For cell-based experiments, the following conditions have been reported in the literature. The concentrations and durations should be optimized for your specific cell model.

Parameter Details
Recommended Solvent DMSO [2] [3] [4]
Stock Concentration 100 mg/mL (approx. 163.8 mM) in DMSO [4]
Working Concentrations 1 μM to 10 μM [3]; specific studies used 1 μM and 5 μM [3] [4]
Incubation Time 12 to 72 hours [3] [6]

| Key Readouts | • Viability & Apoptosis: Reduced cell viability, induction of apoptosis (evidenced by caspase and PARP cleavage) [2] [3] [4]. • Cell Cycle: Attenuation of G2–M phase transit [2] [4]. • Motility: Decrease in cell invasion and migration [3] [4]. |

In Vivo Application & Data

The table below outlines the dosing regimen used in pre-clinical mouse models.

Parameter Details
Formulation 2.08 mg/mL suspension in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] [4]
Dosage 100 mg/kg or 200 mg/kg [2] [3] [4]
Route Oral administration (oral gavage) [2] [3] [4]
Frequency Twice daily [2] [4]
Treatment Duration 14 days (in a xenograft model study) [2] [4]
Reported Outcome Significant inhibition of tumor growth with no apparent toxicity or significant body weight loss [3] [4].

Experimental Design Considerations

  • Cell Line Sensitivity: The effectiveness of this compound can vary. Evidence suggests that cancer cells with monosomy 7 or del(7q), which leads to haploinsufficiency of the NAMPT gene, are particularly vulnerable to NAMPT inhibition [5].
  • Combination Therapy: Research indicates a synergistic effect when this compound is combined with the BCL-2 inhibitor Venetoclax. This combination led to significantly higher cell death in Acute Myeloid Leukemia (AML) samples with monosomy 7/del(7q) compared to either drug alone [5].
  • Protocol Generalization: Since a specific protocol for this compound is not published, you can adapt general principles from established apoptosis induction protocols [7]. This typically involves treating cells in culture, harvesting them after a determined incubation period, and then using assays like flow cytometry or western blotting to detect apoptotic markers.

Signaling Pathway Workflow

The following diagram illustrates the core mechanisms of this compound-induced apoptosis based on the gathered data, integrating both the PAK4 and NAMPT inhibition pathways.

Key Takeaways for Researchers

  • Leverage Synergistic Combinations: The strong synergy with Venetoclax, especially in high-risk AML, presents a compelling translational strategy [5].
  • Identify Sensitive Models: Consider genotyping your cell models. Those with chromosomal abnormalities like monosomy 7/del(7q) or other dependencies on the NAD+ salvage pathway may show heightened sensitivity [5].
  • Monitor On-Target Effects: When validating your protocol, confirm on-target activity by measuring downstream effects such as reduction in nuclear β-catenin (for PAK4 inhibition) and depletion of NAD+ levels (for NAMPT inhibition) [3] [4].

References

Padnarsertib (KPT-9274): Mechanism and Application in Migration & Invasion Studies

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) is an orally bioavailable small molecule inhibitor that simultaneously targets p21-activated kinase 4 (PAK4) and Nicotinamide phosphoribosyltransferase (NAMPT), with IC₅₀ values of <100 nM and 120 nM, respectively [1]. In the context of cancer metastasis, this dual action is crucial: PAK4 is involved in cytoskeletal reorganization and cell motility, while NAMPT is a key enzyme in the NAD⁺ biosynthesis pathway, essential for cellular energy and survival [1]. Inhibition by this compound attenuates the PAK4/β-catenin pathway, leads to NAD depletion, and consequently impairs viability, invasion, and migration in several cancer models, including renal cell carcinoma (RCC) cell lines [1].

Quantitative Profiling of this compound

The table below summarizes the key biochemical and cellular data for this compound.

Parameter Value / Characterization Experimental Context
PAK4 IC₅₀ < 100 nM Cell-free enzymatic assay [1]
NAMPT IC₅₀ 120 nM Cell-free enzymatic assay [1]
Effect on Migration/Invasion Attenuated In vitro models using RCC cell lines [1]
Effect on Viability Attenuated In vitro models using RCC cell lines [1]
Cellular Outcome G2-M phase arrest & apoptosis induction In vitro models using RCC cell lines [1]
In Vivo Efficacy Significant reduction in xenograft growth Mouse models; comparable to Sunitinib [1]

Detailed Experimental Protocol: Transwell Migration & Invasion Assay

This protocol utilizes the Boyden chamber (Transwell) system, a widely accepted method for quantifying cell migration and invasion [2]. The key difference between the two assays is that the invasion assay requires a layer of extracellular matrix (ECM) protein to mimic the physiological barrier that cells must degrade and traverse.

I. Materials
  • Cell Line: e.g., RCC cell lines (as used in this compound studies [1])
  • Inhibitor: this compound (KPT-9274), prepare a 10 mM stock solution in DMSO [1]
  • Equipment: Transwell plates with porous membranes (e.g., 8 µm pore size for most epithelial/cancer cells [2])
  • Reagents:
    • Serum-free cell culture medium
    • Medium with FBS (e.g., 10%) to act as a chemoattractant
    • ECM protein (e.g., Matrigel for invasion assays)
    • Calcein-AM, CyQUANT GR dye, or crystal violet for cell staining
    • Phosphate Buffered Saline (PBS)
II. Procedure
  • Pre-coating (Invasion Assay Only): On ice, dilute the ECM protein to a working concentration (e.g., 100 µg/mL) in cold, serum-free medium. Add a thin, uniform layer (e.g., 50 µL) to the top side of the Transwell membrane and incubate for 4 hours at 37°C to allow gelling [3]. For migration assays, this step is omitted.
  • Cell Preparation: Harvest and count your cells. Resuspend the cell pellet in serum-free medium. Treat the cell suspension with the desired concentration of this compound or a DMSO vehicle control for a pre-determined period (e.g., 1-2 hours) prior to plating.
  • Plate Setup: Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber. Seed the pre-treated cells into the upper chamber in serum-free medium.
  • Incubation: Incubate the plate for 6-48 hours at 37°C and 5% CO₂. The duration must be optimized for your specific cell line to ensure cells are actively migrating/invading without over-proliferating.
  • Cell Fixation and Staining: After incubation, carefully remove non-migratory/non-invasive cells from the top of the membrane by swabbing. Fix the cells that have migrated to the lower side of the membrane. Stain these cells with a DNA-binding dye like CyQUANT GR [2] or crystal violet.
  • Quantification: Image the membranes using a fluorescence or bright-field microscope. Count the number of cells in multiple, random fields of view for each membrane. The data can be expressed as the average number of cells per field or as a percentage of migration/invasion relative to the control group.
III. Data Analysis

Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control. Statistical significance is typically determined using a Student's t-test or ANOVA. A significant reduction indicates inhibition of migration or invasion.

Workflow for Evaluating this compound

The following diagram illustrates the logical flow of a complete study to evaluate the anti-migratory and anti-invasive effects of this compound, from initial cell preparation to final data interpretation.

padnarsertib_workflow start Start Experiment cell_culture Cell Culture & Seeding in Transwell start->cell_culture inhibitor_add Add this compound (PAK4/NAMPT Inhibitor) cell_culture->inhibitor_add migration_path Migration Assay Path inhibitor_add->migration_path invasion_path Invasion Assay Path inhibitor_add->invasion_path mig_setup Setup: Cells in serum-free medium in upper chamber migration_path->mig_setup inv_setup Setup: Membrane coated with ECM gel (e.g., Matrigel) invasion_path->inv_setup mig_chemo Chemoattractant (e.g., 10% FBS) in lower chamber mig_setup->mig_chemo  Simultaneous incubate Incubate (e.g., 24-48 hrs) mig_chemo->incubate inv_chemo Chemoattractant (e.g., 10% FBS) in lower chamber inv_setup->inv_chemo  Simultaneous inv_chemo->incubate stain Fix and Stain Migrated/Invaded Cells incubate->stain image Image Membranes and Quantify Cells stain->image analyze Analyze Data for Migration/Invasion Inhibition image->analyze end Interpret Results analyze->end

Signaling Pathway Impact of this compound

The anti-migratory effect of this compound is mediated through its dual inhibition of PAK4 and NAMPT. The diagram below outlines the key signaling pathways affected.

padnarsertib_pathway cluster_targets Dual Inhibition by this compound cluster_effects Cellular Consequences This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits Cytoskeleton Altered Cytoskeletal Dynamics PAK4->Cytoskeleton Attenuates β-catenin pathway Energy Cellular NAD+ Depletion NAMPT->Energy Outcome Inhibition of Cell Migration & Invasion Cytoskeleton->Outcome Apoptosis Induction of Apoptosis Energy->Apoptosis Energy->Outcome Apoptosis->Outcome Cycle G2-M Phase Cell Cycle Arrest Cycle->Outcome

Critical Considerations for Your Experiment

  • Cytotoxicity Confounding: A key challenge is distinguishing between truly inhibited migration and a simple reduction in the number of cells due to this compound's cytotoxic effects [1]. It is essential to run a parallel cell viability assay (e.g., MTT, ATP-based) to normalize your migration/invasion data.
  • Alternative Methods: The scratch assay (wound healing) is another common, lower-cost method to study 2D migration [2] [3]. For more physiologically relevant 3D movement, consider live-cell imaging in ECM-coated scaffolds, which allows for real-time tracking of cell behavior [3].
  • Compound Handling: this compound is typically prepared as a high-concentration stock solution in DMSO. Always use a vehicle control (DMSO at the same final concentration) in your experiments to rule out solvent effects [1].

References

Comprehensive Application Notes and Protocols: Measuring NAD+ Depletion by Padnarsertib in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Padnarsertib (KPT-9274) and Its Therapeutic Relevance

This compound (KPT-9274) is an orally bioavailable small molecule dual-inhibitor that simultaneously targets p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) with half-maximal inhibitory concentration (IC~50~) values of <100 nM and 120 nM, respectively [1]. NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in most mammalian cells. By inhibiting NAMPT, this compound disrupts cellular NAD+ regeneration, leading to depletion of NAD+ pools and consequently impairing essential cellular processes including energy metabolism, DNA repair, and cell survival signaling [2].

The dual inhibitory mechanism of this compound represents a novel therapeutic approach for targeting cancer cells, particularly those with specific genetic vulnerabilities. Recent research has demonstrated that malignancies with monosomy 7 or del(7q)—common chromosomal abnormalities in acute myeloid leukemia (AML)—exhibit exceptional sensitivity to NAMPT inhibition due to NAMPT haploinsufficiency resulting from the deletion of one copy of the NAMPT gene located at 7q22.3 [2]. This targeted vulnerability positions this compound as a promising candidate for precision oncology approaches in defined genetic contexts.

This compound at a Glance: Key Properties and Biochemical Characteristics

Table 1: Fundamental characteristics of this compound (KPT-9274) for research applications.

Property Description
Synonyms KPT-9274, ATG-019, ATG 019, KCP-9274 [1] [3]
CAS Registry Number 1643913-93-2 [1] [3]
Molecular Formula C~35~H~29~F~3~N~4~O~3~ [1] [3]
Molecular Weight 610.63 g/mol [1]
Mechanism of Action Dual PAK4 and NAMPT inhibitor [1]
IC~50~ (PAK4) <100 nM [1]
IC~50~ (NAMPT) 120 nM [1]
Primary Biological Effect NAD+ depletion, induction of apoptosis, inhibition of invasion/migration [1] [4]
Clinical Status Phase 2 trials for solid tumors; Phase 1 for relapsing AML [3]

Quantitative Profiling of this compound and Reference NAMPT Inhibitors

Table 2: Comparative potency and cellular activity of this compound and reference NAMPT inhibitors.

Compound Cell-Free NAMPT IC~50~ Cellular NAD+ Depletion EC~50~ Cytotoxicity IC~50~ (Representative Cell Line)
This compound 120 nM [1] <100 nM (various RCC lines) [1] Variable by cell type (e.g., ~100 nM in RCC) [1]
Daporinad (FK866) 0.09 nM [5] 0.5 nM (SH-SY5Y cells) [5] 1.7 nM (SH-SY5Y, 48hr MTT) [5]
GMX1778 <25 nM [6] Not specified 5 nM (A2780, 72hr SRB) [6]

Methodologies for Quantifying NAD+ Depletion

Enzymatic Cycling Assay for NAD+ Quantification

The enzymatic cycling assay provides a sensitive, cost-effective method for quantifying NAD+ levels in cell culture systems and tissue samples [7]. This method leverages the biochemical principle of reactant recycling to amplify the detection signal, enabling measurement of even small changes in NAD+ concentration following this compound treatment.

Key advantages of this approach include:

  • High sensitivity with detection limits in the nanomolar range
  • Reproducibility across experimental replicates
  • Cost-effectiveness compared to LC-MS/MS methods
  • Compatibility with standard laboratory equipment [7]

The assay is based on the enzyme-coupled conversion where NAD+ is cyclically reduced and oxidized, generating a colored or fluorescent product that accumulates in proportion to the NAD+ concentration in the sample. This method has been optimized for high-throughput screening applications, making it ideal for dose-response and time-course studies of this compound activity [7].

LC-MS/MS for Comprehensive NAD+ Metabolomics

Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides a highly specific and comprehensive approach for quantifying NAD+ and related metabolites simultaneously [8] [9]. This method enables researchers to not only measure NAD+ depletion but also to map the broader metabolic consequences of NAMPT inhibition by this compound.

Critical methodological considerations for LC-MS/MS analysis of NAD+ metabolites:

  • Sample stabilization: Immediate snap-freezing in liquid nitrogen to prevent metabolite degradation
  • Acid-base extraction: Different extraction protocols required for NAD+ (acidic conditions) versus NADH (basic conditions) due to differential stability
  • Chromatographic separation: Utilization of porous graphitic carbon columns for optimal separation of NAD+ metabolites
  • Internal standards: Implementation of isotopically-labeled standards (e.g., ²H₄-NAM, ¹³C₅-adenosine) for precise quantification [8]

LC-MS/MS enables tracking of isotopic labeling patterns when using stable isotope tracers (e.g., ²H₄-NAM), allowing researchers to quantify NAD+ synthesis and breakdown fluxes in addition to pool sizes [9]. This flux analysis capability provides dynamic insights into NAD+ metabolism that static concentration measurements cannot capture.

Etheno-NAD+ Assay for Real-Time NAD+ Hydrolase Activity

The etheno-NAD+ assay utilizes a modified NAD+ analog that produces a fluorescent product upon hydrolysis, enabling real-time monitoring of NAD+-consuming enzyme activities [8]. This method is particularly valuable for investigating the functional consequences of NAD+ depletion in cellular systems.

Key protocol steps:

  • Preparation of cell or tissue lysates in NETN lysis buffer with protease inhibitors
  • Protein quantification using BCA assay
  • Reaction setup with etheno-NAD+ substrate in appropriate buffer
  • Fluorescence measurement (Ex/Em = 310/410 nm) over time [8]

This assay can be adapted to measure the activities of various NAD+-consuming enzymes including PARPs, sirtuins, and CD38, providing mechanistic insights into the downstream effects of this compound-induced NAD+ depletion [8].

Therapeutic Applications and Research Findings

Targeting Hematologic Malignancies with -7/del(7q)

Research has revealed that monosomy 7 and del(7q) in acute myeloid leukemia (AML) create a unique vulnerability to NAMPT inhibition [2]. The NAMPT gene is located at 7q22.3, and deletion of one copy results in NAMPT haploinsufficiency with reduced expression levels, rendering these cells exceptionally dependent on the remaining NAMPT allele.

Key findings from this research:

  • AML cells with -7/del(7q) showed significantly enhanced sensitivity to NAMPT inhibition compared to cytogenetically normal AML cells
  • The combination of this compound with venetoclax (BCL-2 inhibitor) resulted in significantly increased leukemic cell death compared to either agent alone
  • Differentiated CD34+CD38+ myeloblasts were more sensitive to NAMPT inhibition than less differentiated CD34+CD38- blasts [2]

These findings support a precision medicine approach for this compound in AML patients with -7/del(7q) abnormalities, potentially offering a targeted therapeutic strategy for this high-risk population.

Solid Tumor Applications and Combination Strategies

This compound has demonstrated anti-tumor activity across various solid tumor models, particularly in renal cell carcinoma (RCC) [1]. Mechanistic studies revealed that treatment leads to:

  • Attenuation of the PAK4/β-catenin pathway
  • Inhibition of cellular invasion and migration
  • G2-M cell cycle arrest and induction of apoptosis [1]

In vivo studies showed that this compound administration (100-200 mg/kg, twice daily) resulted in significant reduction of xenograft growth comparable to sunitinib, without apparent toxicity or effects on normal renal tubular epithelial cells [1]. These findings support the ongoing clinical evaluation of this compound in solid tumors, both as a monotherapy and in rational combination regimens.

Experimental Protocols

Protocol 1: Measuring NAD+ Depletion in Cell Culture

Objective: Quantify time-dependent and dose-dependent NAD+ depletion following this compound treatment.

Materials:

  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Target cell lines (e.g., AML lines for -7/del(7q) models, RCC lines)
  • NAD+ quantification kit (enzymatic cycling or LC-MS/MS based)
  • Cell culture reagents and equipment

Procedure:

  • Seed cells in appropriate growth medium at optimal density (e.g., 5,000-10,000 cells/well for 96-well plates)
  • Allow cells to adhere overnight under standard culture conditions
  • Treat with this compound concentration range (recommended: 1 nM - 10 μM) and include DMSO vehicle controls
  • Incubate for desired duration (typically 6-72 hours, with 24 hours standard for initial assessments)
  • Extract NAD+ using appropriate method:
    • Acid extraction: Use HClO₄ or HCl followed by neutralization for NAD+ preservation
    • Heat extraction: 60°C for 30 minutes in PBS for enzymatic assays
  • Quantify NAD+ levels using preferred method (enzymatic cycling or LC-MS/MS)
  • Normalize NAD+ levels to protein content or cell number

Data Analysis:

  • Calculate NAD+ levels as percentage of vehicle control
  • Determine EC~50~ for NAD+ depletion using nonlinear regression
  • Compare potency across cell lines with different genetic backgrounds [1] [2] [7]
Protocol 2: Assessing Cell Viability and Apoptosis

Objective: Evaluate cytotoxic effects of this compound and confirm mechanism of cell death.

Materials:

  • This compound stock solutions
  • Cell viability assay reagents (MTT, WST-1, CellTiter-Glo)
  • Apoptosis detection kit (Annexin V/PI staining)
  • Flow cytometer

Procedure:

  • Seed cells as described in Protocol 1
  • Treat with this compound concentration range for 24-72 hours
  • Assess viability using preferred method:
    • ATP-based assays (e.g., CellTiter-Glo): Measure luminescence after reagent addition
    • Metabolic assays (e.g., WST-1/MTT): Measure absorbance after incubation with reagent
  • For apoptosis detection:
    • Harvest cells after treatment
    • Stain with Annexin V-FITC and propidium iodide according to manufacturer protocol
    • Analyze by flow cytometry within 1 hour of staining
  • For clonogenic survival:
    • Treat cells with this compound for 24 hours
    • Replate at low density in drug-free medium
    • Allow colonies to form for 7-14 days
    • Fix, stain, and count colonies [1] [2]
Protocol 3: In Vivo Assessment of this compound Efficacy

Objective: Evaluate this compound anti-tumor activity and NAD+ depletion in xenograft models.

Materials:

  • This compound formulation (typically in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
  • Immunocompromised mice (e.g., NSG, nude)
  • Tumor cell line for xenograft establishment
  • Equipment for blood and tissue collection

Procedure:

  • Establish xenografts by injecting tumor cells subcutaneously
  • Randomize mice into treatment groups when tumors reach 100-200 mm³
  • Administer this compound orally (100-200 mg/kg, twice daily) or vehicle control
  • Monitor tumor dimensions 2-3 times weekly using calipers
  • Calculate tumor volume using formula: (length × width²)/2
  • At endpoint, collect tumors and normal tissues for:
    • NAD+ quantification (snap-freeze immediately in liquid N₂)
    • Pharmacokinetic analysis (plasma and tumor drug levels)
    • Histopathological examination
  • Monitor animal weight and clinical signs for toxicity assessment [1]

Data Analysis and Interpretation

Normalization and Quality Control

Critical normalization approaches:

  • Protein content: Use BCA or similar assay for cellular samples
  • Cell number: For suspension cultures, directly normalize to cell count
  • Tissue weight: For tissue samples, express as nmol NAD+ per gram tissue
  • Reference metabolites: Include creatinine normalization for urine samples

Quality control measures:

  • Include reference standards in each assay run
  • Monitor extraction efficiency using spiked internal standards
  • Assess sample stability through freeze-thaw cycle testing
  • Implement replicate sampling (minimum n=3 technical replicates) [7] [8]
Statistical Considerations and Hit Criteria

Experimental design recommendations:

  • Include vehicle controls and positive controls (e.g., known NAMPT inhibitors) in each experiment
  • Implement dose-response designs with appropriate concentration ranges (typically 0.1 nM - 10 μM for this compound)
  • Plan time-course experiments to capture kinetic aspects of NAD+ depletion

Statistical analysis:

  • Use nonlinear regression for IC~50~/EC~50~ determination
  • Apply appropriate multiple testing corrections for high-throughput screens
  • Employ two-way ANOVA for multi-factor experiments (e.g., time × dose)

Hit criteria for screening applications typically include:

  • Significance threshold: p < 0.05 compared to vehicle control
  • Potency threshold: EC~50~ < 1 μM for NAD+ depletion
  • Efficacy threshold: >50% NAD+ reduction at maximum tolerated concentration [2] [7]

Troubleshooting and Technical Considerations

Table 3: Common technical challenges and solutions in this compound NAD+ depletion studies.

Challenge Potential Cause Solution
High variability in NAD+ measurements Inconsistent sample processing or cell numbers Standardize cell counting, implement strict timing protocols
Incomplete NAD+ depletion Insufficient drug exposure time or concentration Perform time-course experiments, verify drug stability in medium
Rapid NAD+ recovery after treatment Compensatory upregulation of NAD+ biosynthesis Combine with other pathway inhibitors, assess NAMPT expression
Poor correlation between NAD+ depletion and cytotoxicity Cell type-specific dependency on NAD+ Assess PARP/sirtuin activities, evaluate ATP levels
Low in vivo efficacy despite cellular activity Pharmacokinetic limitations, tumor penetration Monitor drug levels in plasma and tumors, adjust formulation

Visualizing this compound Mechanism and Experimental Workflow

G This compound Mechanism of Action and Cellular Consequences This compound This compound (KPT-9274) NAMPT NAMPT Inhibition (IC₅₀ = 120 nM) This compound->NAMPT Direct binding SalvagePathway NAD+ Salvage Pathway Disruption NAMPT->SalvagePathway Rate-limiting step inhibition NAD_Depletion NAD+ Depletion SalvagePathway->NAD_Depletion Impaired NAD+ regeneration CellularEffects Cellular Effects NAD_Depletion->CellularEffects Energy/metabolic crisis Apoptosis Apoptosis CellularEffects->Apoptosis Particularly in -7/del(7q) cells CellCycleArrest Cell Cycle Arrest CellularEffects->CellCycleArrest G2-M phase block MigrationInhibition Migration/Invasion Inhibition CellularEffects->MigrationInhibition PAK4/β-catenin pathway attenuation

Diagram 1: this compound mechanism of action illustrating dual targeting of NAMPT and PAK4, leading to NAD+ depletion and diverse anti-cancer effects. The diagram highlights the particular vulnerability of -7/del(7q) cells due to NAMPT haploinsufficiency.

G Experimental Workflow for Assessing this compound-Induced NAD+ Depletion Start Experimental Design CellTreatment Cell Treatment with This compound Start->CellTreatment Dose-response Time-course SampleCollection Sample Collection & Processing CellTreatment->SampleCollection 6-72 hours NADQuantification NAD+ Quantification Method Selection SampleCollection->NADQuantification EnzymaticAssay Enzymatic Cycling Assay NADQuantification->EnzymaticAssay Sensitivity Cost-effective LCMS LC-MS/MS Analysis NADQuantification->LCMS Comprehensive Metabolomics DataAnalysis Data Analysis & Normalization EnzymaticAssay->DataAnalysis LCMS->DataAnalysis EndpointAssays Functional Endpoint Assays DataAnalysis->EndpointAssays Correlation with functional effects

Diagram 2: Experimental workflow for evaluating this compound-induced NAD+ depletion, showing parallel paths for different quantification methodologies and integration with functional endpoint assessments.

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action targeting both PAK4 and NAMPT. The protocols and methodologies outlined in this document provide researchers with comprehensive tools to investigate the NAD+depleting effects of this compound in various experimental systems. The particular sensitivity of -7/del(7q) hematologic malignancies to NAMPT inhibition offers an exciting precision medicine application that warrants further clinical investigation.

When implementing these protocols, researchers should consider cell-type specific responses, appropriate control experiments, and validated detection methods to ensure reliable and reproducible results. The ongoing clinical evaluation of this compound will further refine our understanding of its therapeutic potential and optimal application in cancer treatment.

References

Comprehensive Application Notes and Protocols for Investigating Padnarsertib in Renal Cell Carcinoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Renal Cell Carcinoma and Current Treatment Landscape

Renal cell carcinoma (RCC) represents approximately 90% of all kidney cancers, with clear cell RCC being the most prevalent histological subtype (80-85% of cases). The American Cancer Society estimates 80,980 new cases and 14,510 deaths from kidney cancer in the United States in 2025. [1] The therapeutic landscape for metastatic RCC has evolved significantly over the past two decades, transitioning from cytokine-based therapies to targeted agents and immuno-oncology approaches. The current standard of care for advanced RCC involves a combination of immune checkpoint inhibitors (ICIs) and vascular endothelial growth factor tyrosine kinase inhibitors (VEGF-TKIs), with regimens such as pembrolizumab + axitinib, nivolumab + ipilimumab, and pembrolizumab + lenvatinib demonstrating improved patient outcomes. [2]

The molecular pathogenesis of clear cell RCC is characterized by the loss of von Hippel-Lindau (VHL) tumor suppressor function, leading to constitutive activation of hypoxia-inducible factors (HIFs) and subsequent overexpression of pro-angiogenic factors like VEGF and platelet-derived growth factor (PDGF). This understanding has facilitated the development of targeted therapies against VEGF and its receptors, as well as the mTOR pathway. Despite these advances, treatment resistance remains a significant challenge, necessitating the development of novel therapeutic approaches targeting alternative pathways in RCC. [3]

Padnarsertib Profile and Mechanism of Action

Biochemical Characterization

This compound (also known as KPT-9274) is an orally bioavailable, dual-target inhibitor with potent activity against two distinct cellular targets: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This unique dual mechanism differentiates it from other targeted therapies in the RCC landscape. Biochemical assays demonstrate that this compound inhibits PAK4 with an IC50 of <100 nM and NAMPT with an IC50 of approximately 120 nM. [4] [5]

Table 1: Biochemical Profile of this compound

Parameter Value Details
Molecular Weight 610.63 g/mol Formula: C~35~H~29~F~3~N~4~O~3~
PAK4 Inhibition IC~50~ < 100 nM Cell-free assay
NAMPT Inhibition IC~50~ = 120 nM Cell-free assay
Solubility 100 mg/mL in DMSO Hygroscopic DMSO affects solubility
Dual Mechanism of Action

The therapeutic efficacy of this compound stems from its simultaneous targeting of two complementary pathways. As a PAK4 inhibitor, this compound attenuates the PAK4/β-catenin pathway, resulting in reduced nuclear β-catenin and downregulation of Wnt/β-catenin targets including cyclin D1 and c-Myc. This leads to impaired cell cycle progression, specifically attenuating G2-M transit, and reduced cell invasion and migration in RCC models. [4] [5] Concurrently, as a NAMPT inhibitor, this compound blocks the rate-limiting step in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, depleting intracellular NAD+ stores and inducing energetic stress. The combination of these mechanisms results in synergistic antitumor effects, including induction of apoptosis and inhibition of tumor growth in preclinical RCC models. [4]

G This compound This compound PAK4 PAK4 This compound->PAK4 NAMPT NAMPT This compound->NAMPT BetaCatenin BetaCatenin PAK4->BetaCatenin Inhibition NAD NAD NAMPT->NAD Inhibition subcluster_pathway_effects subcluster_pathway_effects WntTargets WntTargets BetaCatenin->WntTargets Reduced CellCycle CellCycle WntTargets->CellCycle Downregulation Invasion Invasion WntTargets->Invasion Suppression GrowthInhibition GrowthInhibition CellCycle->GrowthInhibition Leads to MigrationReduction MigrationReduction Invasion->MigrationReduction Leads to EnergyMetabolism EnergyMetabolism NAD->EnergyMetabolism Disruption DNARepair DNARepair NAD->DNARepair Impairment Apoptosis Apoptosis EnergyMetabolism->Apoptosis Leads to DNARepair->Apoptosis Contributes to subcluster_cellular_outcomes subcluster_cellular_outcomes

Diagram 1: Dual mechanism of action of this compound showing simultaneous inhibition of PAK4 and NAMPT pathways leading to multiple antitumor effects

Preclinical Efficacy in Renal Cell Carcinoma Models

In Vitro Activity

This compound demonstrates potent antitumor activity across multiple human RCC cell lines. Treatment with this compound at concentrations of 1μM and 5μM for 12 hours resulted in significant attenuation of cell viability, invasion, and migration. [5] The compound effectively inhibits G2-M cell cycle progression and induces apoptosis in RCC cell lines through its dual mechanisms. Specifically, PAK4 inhibition leads to reduced nuclear β-catenin and downregulation of Wnt/β-catenin targets like cyclin D1 and c-Myc, while NAMPT inhibition causes NAD+ depletion, resulting in metabolic stress. [4]

The anti-invasive effects were demonstrated using transwell migration and Matrigel invasion assays. In these experiments, 1.5×10⁴ cells were seeded on polycarbonate filters with growth medium containing DMSO or this compound (1μM and 5μM). After 12 hours of incubation, filters were fixed with methanol and stained with Giemsa solution. For invasion assays, filters were coated with Matrigel, and 2.5×10⁴ cells were seeded and incubated for 20 hours. This compound treatment resulted in a significant reduction in migrated and invaded cells compared to controls. [5]

In Vivo Efficacy

This compound has demonstrated promising antitumor activity in vivo using 786-O (VHL-mut) human RCC xenograft models in nude mice. Administration of this compound at doses of 100 mg/kg or 200 mg/kg twice daily for 14 days resulted in dose-dependent inhibition of tumor growth comparable to that observed with sunitinib, a standard RCC treatment. Importantly, these antitumor effects were achieved without significant weight loss or apparent toxicity, indicating a favorable therapeutic window. [4] [5]

Pharmacokinetic analysis conducted 8 hours after the final dose revealed this compound concentrations of 10,757 ng/mL in mouse plasma and 10,647 ng/mL in tumor tissue, demonstrating effective drug exposure in target tissues. [4] Minimal effects on normal human renal proximal tubule epithelial cells (RPTECs) and absence of apparent in vivo toxicity further support the favorable safety profile of this compound in preclinical models. [4]

Table 2: In Vivo Efficacy of this compound in RCC Xenograft Models

Parameter 100 mg/kg 200 mg/kg Control
Tumor Growth Inhibition Significant Dose-dependent -
Weight Loss Minimal None -
Plasma Concentration - 10,757 ng/mL -
Tumor Concentration - 10,647 ng/mL -
Toxicity Signs None None -

Experimental Protocols

In Vitro Migration and Invasion Assay

Purpose: To evaluate the anti-migratory and anti-invasive properties of this compound in RCC cell lines.

Materials:

  • RCC cell lines (786-0, ACHN, Caki-1)
  • Transwell chambers with polycarbonate filters (8-μm pore size)
  • Matrigel basement membrane matrix
  • This compound stock solution (10 mM in DMSO)
  • Growth medium with 0.6 mL final volume
  • Methanol and Giemsa staining solution
  • Light microscope with 10× magnification

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and prepare single-cell suspensions in serum-free medium.
  • Migration Assay:
    • Seed 1.5×10⁴ cells in serum-free medium on top of the polycarbonate filters.
    • Add 0.6 mL of growth medium containing DMSO (control) or this compound (1μM and 5μM) to both upper and lower wells.
    • Incubate for 12 hours at 37°C in 5% CO₂.
    • Carefully swab filters with cotton swabs to remove non-migrated cells.
    • Fix filters with methanol for 10 minutes and stain with Giemsa solution for 15 minutes.
  • Invasion Assay:
    • Coat filters with Matrigel (diluted 1:8 in serum-free cold medium) and allow to polymerize for 2 hours at 37°C.
    • Seed 2.5×10⁴ cells in serum-free medium onto the Matrigel-coated filters.
    • Add this compound (1μM and 5μM) or DMSO control to both chambers.
    • Incubate for 20 hours at 37°C in 5% CO₂.
    • Process and stain filters as described for migration assay.
  • Quantification:
    • Count cells attached to the lower surface of the filter in five random fields using a light microscope at 10× magnification.
    • Calculate mean values and normalize to control conditions. [5]
In Vivo Xenograft Tumor Growth Inhibition Study

Purpose: To evaluate the antitumor efficacy of this compound in a RCC xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)
  • 786-O human RCC cells (VHL-mut)
  • This compound formulation: 2.08 mg/mL suspended in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
  • Calipers for tumor measurement
  • Equipment for oral gavage

Procedure:

  • Xenograft Establishment:
    • Subcutaneously inject 5×10⁶ 786-O cells in 100 μL Matrigel into the flank of nude mice.
    • Monitor tumor growth until palpable tumors reach approximately 100-150 mm³.
  • Randomization and Dosing:
    • Randomize mice into three groups (n=8-10/group): vehicle control, this compound 100 mg/kg, this compound 200 mg/kg.
    • Administer treatments by oral gavage twice daily for 14 days.
    • Monitor body weight and signs of toxicity daily.
  • Tumor Measurement:
    • Measure tumor dimensions two times per week using calipers.
    • Calculate tumor volume using the formula: V = (length × width²) / 2.
  • Terminal Analysis:
    • At experiment termination (14 days or when tumors reach ethical limits), collect blood samples for pharmacokinetic analysis.
    • Harvest tumors and weigh them for final tumor volume assessment.
    • Process tumor tissues for further molecular analysis (e.g., Western blot, NAD+ levels).
  • Data Analysis:
    • Calculate tumor growth inhibition (%) compared to control group.
    • Perform statistical analysis using appropriate tests (e.g., Student's t-test, ANOVA). [4] [5]

G cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol CellCulture CellCulture DrugTreatment DrugTreatment CellCulture->DrugTreatment MigrationInvasion MigrationInvasion DrugTreatment->MigrationInvasion FixingStaining FixingStaining MigrationInvasion->FixingStaining Quantification Quantification FixingStaining->Quantification Xenograft Xenograft Randomization Randomization Xenograft->Randomization OralDosing OralDosing Randomization->OralDosing Monitoring Monitoring OralDosing->Monitoring TerminalAnalysis TerminalAnalysis Monitoring->TerminalAnalysis PadnarsertibFormulation PadnarsertibFormulation PadnarsertibFormulation->DrugTreatment PadnarsertibFormulation->OralDosing

Diagram 2: Experimental workflow for evaluating this compound efficacy in both in vitro and in vivo RCC models

Pharmacodynamic Assessment Protocol

Purpose: To evaluate target engagement and downstream molecular effects of this compound treatment.

Materials:

  • RCC cell lines or xenograft tumor tissues
  • Western blot equipment and reagents
  • Antibodies: anti-p-β-catenin, total β-catenin, cyclin D1, c-Myc, cleaved caspase-3
  • NAD/NADH quantification kit
  • PAK4 kinase activity assay kit

Procedure:

  • Sample Preparation:
    • Lyse cells or homogenize tumor tissues in RIPA buffer with protease inhibitors.
    • Quantify protein concentration using BCA assay.
  • Western Blot Analysis:
    • Separate 30 μg protein by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
    • Develop using enhanced chemiluminescence substrate.
  • NAD+ Measurement:
    • Extract NAD+ from cells or tissues using NAD/NADH extraction buffer.
    • Quantify NAD+ levels using enzymatic cycling assay according to manufacturer's instructions.
    • Normalize NAD+ values to protein concentration.
  • PAK4 Kinase Activity:
    • Immunoprecipitate PAK4 from cell lysates using specific antibody.
    • Measure kinase activity using myelin basic protein as substrate in kinase buffer containing [γ-³²P]ATP.
    • Quantify radioactive phosphate incorporation by scintillation counting.
  • Data Analysis:
    • Normalize target protein levels to loading controls.
    • Compare NAD+ levels and PAK4 activity between treatment and control groups. [4] [5]

Clinical Development Status and Potential Therapeutic Applications

Current Clinical Trial Status

This compound is currently undergoing clinical evaluation in a Phase I trial (NCT02702492) for patients with advanced solid malignancies and non-Hodgkin's lymphoma. [5] Although this trial has been terminated, the collected data contribute to understanding the safety and preliminary efficacy profile of this compound in human subjects. The primary objectives of Phase I studies typically include determination of maximum tolerated dose, recommended Phase II dose, pharmacokinetic profile, and preliminary antitumor activity.

Potential Applications in RCC Treatment

Based on its dual mechanism of action, this compound represents a promising therapeutic approach for RCC, particularly for tumors demonstrating PAK4 overexpression or NAD+ metabolic dependency. The simultaneous targeting of both proliferative signaling (via PAK4 inhibition) and cellular metabolism (via NAMPT inhibition) provides a rational strategy to overcome resistance mechanisms that often limit the efficacy of single-target agents in RCC. [4]

Preclinical evidence suggests potential application of this compound in both first-line and treatment-resistant settings. The observed antitumor activity in 786-O cells (which harbor VHL mutation) indicates potential efficacy in clear cell RCC, the most common RCC subtype. Additionally, the favorable toxicity profile in preclinical models suggests potential for combination strategies with existing RCC therapies, including VEGF-targeted agents or immune checkpoint inhibitors. [4] [5]

Table 3: Clinical Development Status and Potential RCC Applications

Aspect Current Status Implications for RCC
Development Phase Phase I completed (NCT02702492) Preliminary safety data available
Administration Oral Convenient outpatient treatment
Target Engagement Demonstrated in preclinical models Confirmed dual mechanism
Therapeutic Potential Single-agent activity in xenografts Basis for combination strategies
Safety Profile No apparent toxicity in preclinical models Favorable therapeutic window

Summary and Future Directions

This compound represents a novel dual-mechanism therapeutic approach for renal cell carcinoma through simultaneous inhibition of PAK4 and NAMPT. The compiled data demonstrate its potent antitumor activity in preclinical RCC models, affecting multiple hallmarks of cancer including proliferation, invasion, and metabolic adaptation. The provided experimental protocols enable comprehensive evaluation of this compound in both in vitro and in vivo settings, facilitating further investigation of its therapeutic potential.

Future research directions should focus on:

  • Identification of predictive biomarkers for patient selection, potentially including PAK4 expression levels, NAD+ metabolic dependencies, or specific genetic alterations.
  • Exploration of combination strategies with established RCC therapies, particularly VEGF-targeted agents and immune checkpoint inhibitors, to enhance efficacy and overcome resistance.
  • Investigation of activity in non-clear cell RCC subtypes, which often have limited treatment options and may present unique metabolic vulnerabilities.
  • Translation of optimized dosing regimens from preclinical models to clinical trials, considering the importance of schedule-dependent effects for targeted therapies.

The unique dual inhibition strategy employed by this compound addresses both proliferative signaling and metabolic reprogramming in RCC, representing a promising approach worthy of further clinical development in this challenging disease.

References

Drug Profile: Padnarsertib (KPT-9274)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information for the investigational drug Padnarsertib.

Attribute Description
Drug Type Small molecule [1]
Synonyms ATG-019, KCP-9274 [1]
Mechanism of Action Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1]
Highest Phase of Development Phase 2 (for solid tumors) [1]
Relevant Designations Orphan Drug designation (United States) for soft tissue sarcoma and Ewing sarcoma; Rare Pediatric Disease Designation for Rhabdomyosarcoma and Ewing sarcoma [2]
Molecular Formula C₃₅H₂₉F₃N₄O₃ [1]

Mechanism of Action and Therapeutic Rationale

This compound is a first-in-class, oral small molecule designed to simultaneously target two distinct cellular pathways [2]. The diagram below illustrates its dual mechanism of action and therapeutic rationale in specific genetic contexts.

As the diagram shows:

  • PAK4 Inhibition: PAK4 is a kinase involved in signaling pathways that regulate cell survival, proliferation, and cytoskeletal organization. Its inhibition can directly impede cancer growth [1].
  • NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the NAD (nicotinamide adenine dinucleotide) salvage pathway, a key process for cellular metabolism and energy production [1] [3].
  • Synthetic Lethality in -7/del(7q) Cancers: A key finding is that the NAMPT gene is located at chromosome 7q22.3. Cancers with monosomy 7 or del(7q), which are found in up to 10% of Acute Myeloid Leukemia (AML) cases, have only one functional copy of the NAMPT gene (haploinsufficiency). This makes them particularly vulnerable to NAMPT inhibition, as their capacity to produce NAD is already compromised [3].

Development Status and Key Evidence

The following table consolidates the available information on the drug's development path and preclinical findings. Note that specific clinical trial numerical results are not available in the searched literature.

Area Findings and Status
Clinical Trials (Solid Tumors) A Phase 2 trial in solid tumors was initiated around June 2022 [1]. As of January 2025, the developer is evaluating out-licensing and partnership opportunities to advance the program [2].
Clinical Trials (Leukemia) A Phase 1 trial (NCT05394558) in relapsed/refractory AML was suspended in 2023. The reason for suspension was not disclosed in the trial registry [4].
Preclinical In Vivo Data A study in dogs established a Maximum Tolerated Dose (MTD) of 4 mg/kg. Doses up to this level were well-tolerated, while a higher dose of 4.5 mg/kg caused severe adverse effects including anemia and thrombocytopenia [1].
Promising Combination Therapy Preclinical research in AML models with -7/del(7q) demonstrated that the combination of this compound and the BCL-2 inhibitor venetoclax led to significantly greater cell death compared to the NAMPT inhibitor alone, suggesting a potential synergistic effect [3].

References

Padnarsertib non-Hodgkin lymphoma NHL studies

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib Profile and Known Mechanisms

The table below summarizes the core information available for this compound.

Attribute Description
Drug Name This compound (also known as KPT-9274, ATG-019) [1] [2]
Drug Type Orally bioavailable small molecule [2] [3]
Primary Mechanism Dual inhibitor of PAK4 (Serine/threonine-protein kinase) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2] [3]
Key IC50 Values PAK4: <100 nM; NAMPT: ~120 nM (in cell-free assays) [2] [3]
Relevant Development Phase for NHL Phase 1 (as part of a basket trial for advanced solid malignancies and NHL) [1] [3]

The following diagram illustrates the proposed dual mechanism of action of this compound based on preclinical research.

architecture cluster_pathway1 PAK4 Inhibition Pathway cluster_pathway2 NAMPT Inhibition Pathway This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits BetaCatenin β-catenin PAK4->BetaCatenin Attenuates cMyc c-Myc BetaCatenin->cMyc Reduces CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Reduces Proliferation Proliferation cMyc->Proliferation Decreases CellCycle CellCycle CyclinD1->CellCycle G2/M Arrest NAD NAD+ depletion NAMPT->NAD Leads to Metabolism Metabolism NAD->Metabolism Disrupts Apoptosis Apoptosis NAD->Apoptosis Induces

Research and Development Status

The development of this compound for NHL appears to be at an early stage, and recent updates suggest challenges in its clinical progression.

  • Clinical Trial Status: An investigator-led Phase I trial (NCT02702492) evaluating this compound in patients with relapsed or refractory acute myeloid leukemia (AML) was suspended in 2023 [4]. The reason for suspension was not disclosed in the trial registry [4].
  • Corporate Strategy: Karyopharm Therapeutics, the developer, has stated it is evaluating out-licensing and/or partnership opportunities for further advancement of the this compound program [5]. This indicates that internal development may have been deprioritized.

References

Padnarsertib oral administration in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Padnarsertib is an investigational, orally bioavailable small molecule. Its primary mechanism of action involves the dual inhibition of two distinct targets [1] [2]:

  • Nicotinamide phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the NAD (nicotinamide adenine dinucleotide) salvage pathway. Inhibiting NAMPT depletes intracellular NAD levels, disrupting cellular energy metabolism and leading to cell death [3] [2].
  • p21-activated kinase 4 (PAK4): This kinase is involved in key signaling pathways that regulate cell survival, proliferation, and cytoskeletal organization. Inhibition of PAK4 can attenuate the Wnt/β-catenin pathway [1] [2].

This dual action results in coordinated effects on cancer cell viability, cell cycle progression, and invasion [2].

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound from the search results.

Parameter Value / Description Context / Assay Type
IC₅₀ (NAMPT) ~120 nM Cell-free enzymatic assay [1] [2]
IC₅₀ (PAK4) <100 nM Cell-free assay [1]
In Vivo Anti-tumor Activity Dose-dependent tumor growth inhibition 786-O RCC xenograft model [2]
In Vivo Tolerability Well tolerated in mice No apparent toxicity at 200 mg/kg (oral) [2]

For context, other NAMPT inhibitors exist with different potencies. For example, GNE-617 is reported as a more potent specific NAMPT inhibitor with an IC₅₀ of 5 nM in biochemical assays [4].

Detailed In Vivo Administration Protocol

The following protocol is synthesized from descriptions of animal studies using this compound.

1. Test Compound Formulation

  • Stock Solution: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL) [1] [2].
  • Working Formulation (for oral gavage): A homogeneous suspension is prepared for oral administration. A validated method is to use a vehicle containing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water (ddH₂O) [1] [2].
    • Preparation Method: Add the this compound DMSO stock solution to PEG300 and mix evenly. Then add Tween-80 and mix again. Finally, add the ddH₂O to adjust to the final volume. The final concentration of this working solution can be 2.5 mg/mL, yielding a stable, clear solution [2].

2. Animal Model and Dosing

  • Model: The protocol has been used in immunocompromised mice (e.g., nude mice) bearing human cancer xenografts, such as the 786-O renal cell carcinoma model [2].
  • Dosage: Effective doses reported in the literature are 100 mg/kg and 200 mg/kg [1] [2].
  • Route of Administration: Oral gavage [1] [2].
  • Dosing Schedule: Administered twice daily, with a treatment duration of 14 days in one referenced study [1].

3. Pharmacokinetic and Efficacy Analysis

  • Sample Collection: At the end of the experiment, plasma and tumor tissues are collected for analysis. In one study, concentrations of 10,757 ng/mL in plasma and 10,647 ng/mL in tumors were measured 8 hours after the last dose [1].
  • Efficacy Endpoints:
    • Primary: Measurement of tumor volume over time compared to a control group.
    • Secondary: Assessment of body weight changes and clinical signs to monitor for toxicity [2].
  • Pharmacodynamic Analysis: Western blot analysis of tumor lysates can be performed to confirm target engagement, such as the reduction of nuclear β-catenin and downstream targets like cyclin D1 [2].

Research Applications & Combination Strategies

Research suggests this compound may be particularly effective in specific genetic contexts and in combination with other agents.

  • Targeting Monosomy 7/del(7q) in AML: A key finding is that Acute Myeloid Leukemia (AML) cells with monosomy 7 or deletion 7q (-7/-7q) are highly sensitive to NAMPT inhibition. This is due to NAMPT haploinsufficiency, as one copy of the NAMPT gene located at 7q22.3 is lost. This creates a therapeutic vulnerability, making these cancer cells more dependent on the remaining NAMPT activity and more susceptible to its inhibition [3] [5].
  • Combination with Venetoclax: In ex vivo studies on AML samples with -7/-7q, the combination of the NAMPT inhibitor KPT-9274 (this compound) and the BCL-2 inhibitor venetoclax resulted in significantly more leukemic blast death than either agent alone, suggesting a promising synergistic combination strategy [3].

Experimental Workflow and Pharmacological Action

The following diagrams illustrate the key experimental workflow and mechanism of action based on the protocols and descriptions above.

G start Start In Vivo Study prep Compound Preparation • Dissolve in DMSO stock • Prepare vehicle suspension (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O) start->prep model Animal Model Setup • Implant cancer cells • Randomize mice into groups prep->model dosing Oral Administration • Dose: 100-200 mg/kg • Schedule: Twice daily • Duration: e.g., 14 days model->dosing monitoring In Vivo Monitoring • Measure tumor volume • Monitor body weight • Observe for toxicity dosing->monitoring sampling Terminal Sampling • Collect plasma • Collect tumor tissue monitoring->sampling analysis Analysis Endpoints • PK: Drug concentration • Efficacy: Tumor growth • PD: Target modulation sampling->analysis

Conclusion

This compound represents a promising oral, dual-mechanism investigational agent. The provided data and protocols offer a foundation for researchers to design in vivo studies, particularly for investigating its utility in cancers with specific genetic vulnerabilities like -7/-7q AML and in rational combination therapies.

References

Padnarsertib xenograft model protocol

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) Overview

This compound is an orally bioavailable, small-molecule, non-competitive dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [2] [3]. Inhibition of these two key targets leads to NAD+ depletion, attenuation of the Wnt/β-catenin signaling pathway, and ultimately, the reduction of cancer cell viability, invasion, and migration, while inducing apoptosis and impairing cell cycle progression [1] [2] [3].

The table below summarizes key quantitative data available from supplier datasheets:

Parameter Details
Targets PAK4 & NAMPT (Dual Inhibitor) [1] [3]
IC₅₀ (NAMPT) ~120 nM (cell-free enzymatic assay) [1] [3]
IC₅₀ (PAK4) <100 nM [1]
In Vivo Dosing 100 mg/kg or 200 mg/kg [1] [2]
Administration Route Oral gavage [1] [3]
Dosing Schedule Twice daily [1] [2]
Treatment Duration (preclinical) 14 days (as cited in one study) [1] [2]
Reported Tolerability Well-tolerated in mice at 200 mg/kg; no significant weight loss or apparent toxicity reported [1] [3]

Xenograft Model Establishment Workflow

While specific protocols for this compound are lacking, the general workflow for establishing and using patient-derived xenograft (PDX) models in drug evaluation is well-established in the literature [4] [5] [6]. The following diagram illustrates the key stages:

workflow Patient Tumor Sample Patient Tumor Sample Mouse Implantation (F0) Mouse Implantation (F0) Patient Tumor Sample->Mouse Implantation (F0)  Implant in immunodeficient mouse Tumor Expansion (F1-F3) Tumor Expansion (F1-F3) Mouse Implantation (F0)->Tumor Expansion (F1-F3)  Harvest & passage to expand Cohort Generation Cohort Generation Tumor Expansion (F1-F3)->Cohort Generation  Implant fragments into cohort Drug Treatment Study Drug Treatment Study Cohort Generation->Drug Treatment Study  Randomize at 150 mm³ tumor volume Endpoint Analysis Endpoint Analysis Drug Treatment Study->Endpoint Analysis

Key Experimental Details:

  • Host Mice: Highly immunodeficient strains like NOD/SCID or NSG (NOD/SCID/IL2rγnull) mice are preferred for successful engraftment of human tissue [5] [6].
  • Implantation: Tumor fragments (approx. 3-5 mm³) are typically implanted subcutaneously. Orthotopic implantation (into the organ of origin) is also used but is more complex [5] [7].
  • Passaging and Stabilization: The first mouse generation is labeled F0. Tumors are serially passaged (F1, F2, F3...) to expand the model. Studies are often conducted using tumors from the F3 generation or later to ensure a stable and representative model [5] [6].
  • Randomization: When the average tumor volume in the cohort reaches a predetermined size (e.g., 150 mm³), mice are randomized into control and treatment groups to ensure equivalent starting tumor burdens [4].

General Guidance for In Vivo Efficacy Studies

The table below outlines key considerations for setting up a this compound efficacy study based on general PDX model principles and available data points.

Aspect Considerations & Available Data
Formulation This compound is often prepared as a suspension in a vehicle containing NMP, PVP, and water [4]. Supplier datasheets also list formulations using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to create a homogeneous suspension for oral administration [1] [2].
Dosing & Schedule Based on cited studies, a dose of 100 mg/kg or 200 mg/kg, administered orally twice daily, has shown efficacy in xenograft models [1] [2] [3].
Tumor Monitoring Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Volume is calculated as (length × width²)/2 [4] [5].

| Endpoint Analysis | Studies typically conclude when tumor burden in control groups becomes excessive. Final analysis can include: • Tumor volume/weight measurementBiomarker analysis (Western blot for PAK4/β-catenin pathway components, NAD+ levels) [1] [2]Immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis markers [4]. |

Pathways and Experimental Logic

The hypothesized mechanism of action for this compound in a xenograft model involves simultaneous inhibition of two key pathways, as illustrated below:

mechanism cluster_target1 PAK4 Inhibition cluster_target2 NAMPT Inhibition This compound (KPT-9274) This compound (KPT-9274) Inhibit PAK4 Inhibit PAK4 This compound (KPT-9274)->Inhibit PAK4 Inhibit NAMPT Inhibit NAMPT This compound (KPT-9274)->Inhibit NAMPT Attenuate β-catenin Attenuate β-catenin Inhibit PAK4->Attenuate β-catenin Downregulate c-Myc, Cyclin D1 Downregulate c-Myc, Cyclin D1 Attenuate β-catenin->Downregulate c-Myc, Cyclin D1 Anti-tumor Effect Anti-tumor Effect Downregulate c-Myc, Cyclin D1->Anti-tumor Effect Deplete cellular NAD+ Deplete cellular NAD+ Inhibit NAMPT->Deplete cellular NAD+ Disrupt energy metabolism Disrupt energy metabolism Deplete cellular NAD+->Disrupt energy metabolism Inhibit cell proliferation Inhibit cell proliferation Disrupt energy metabolism->Inhibit cell proliferation Inhibit cell proliferation->Anti-tumor Effect

References

Experimental Dose Concentrations of Padnarsertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimentally used concentrations of Padnarsertib from recent studies.

Application Cell Lines / Model Concentration/Dosage Key Findings Source (PMID)
In Vitro 786-0, ACHN, Caki-1, U-2 OS (Migration/Invasion Assay) [1] 1 μM and 5 μM [1] Reduced cell migration and invasion [1]. 27390344 [1]
In Vitro Various RCC cell lines (Viability/Apoptosis) ~120 nM (NAMPT IC50 in cell-free assay) [2] Induced apoptosis, impaired G2-M transit, reduced invasion [2]. 27390344 [2]
In Vivo 786-O human RCC xenograft (mice) [2] 100 mg/kg or 200 mg/kg, oral, twice daily [2] Dose-dependent tumor growth inhibition, no apparent toxicity [2]. 27390344 [2]
In Vivo Pancreatic ductal adenocarcinoma (PDAC) xenografts (mice) [1] 200 mg/kg, daily, oral or intravenous [1] Remarkable anti-tumor activity, well tolerated [1]. Information in source [1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound.

In Vitro Cell Migration and Invasion Assay [1]

This protocol uses transwell chambers to assess the anti-migratory and anti-invasive effects of this compound.

  • Cell Lines: 786-0, ACHN, Caki-1, U-2 OS cells.
  • Test Article: this compound (KPT-9274) at 1 μM and 5 μM in DMSO. A DMSO-only control is required.
  • Procedure:
    • Cell Seeding: For migration assays, seed (1.5 \times 10^4) cells on top of the polycarbonate filter in the transwell chamber. For invasion assays, coat filters with Matrigel and seed (2.5 \times 10^4) cells.
    • Treatment: Add 0.6 mL of growth medium containing DMSO or this compound to both the upper and lower wells of the chamber.
    • Incubation: Incubate cells for 12 hours (migration) or 20 hours (invasion).
    • Staining and Analysis: After incubation, carefully swab the filters to remove non-migrated/invaded cells. Fix the cells with methanol and stain with Giemsa solution.
    • Quantification: Count the cells that have migrated or invaded to the lower surface of the filter under a light microscope at 10x magnification.
Dose-Response Curve Fitting and IC₅₀ Calculation [3]

This general framework can be applied to determine the IC₅₀ of this compound in viability assays.

  • Data Input: Begin with raw measurement data (e.g., luminescence from a CellTiter-Glo assay) and the corresponding this compound concentrations [3].
  • Normalization: Normalize the raw data to controls on each plate to remove plate-to-plate variation. Calculate % Inhibition or % Activation using the average of positive and negative controls [3].
  • Curve Fitting: Perform nonlinear regression using the four-parameter logistic (4PL) model, also known as the variable Hill slope model [3]. The equation is: ( \text{Response} = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{\text{Concentration}}{\text{EC₅₀}})^{-\text{Hill Slope}}} ) where Min is the baseline response, Max is the maximum response, EC₅₀ is the half-maximal effective concentration, and Hill Slope describes curve steepness [3].
  • Fit Parameters: You can allow the software to find the best fit for all parameters or lock parameters (e.g., set Hill Slope ≥ 0 for an inhibitory assay) based on the expected biology [3].
  • Activity Threshold: Set a threshold (e.g., <50% inhibition) to avoid calculating IC₅₀ for inactive compounds, which should be reported as "> highest tested concentration" [3].

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects through a dual-inhibitory mechanism, as illustrated below.

G PAK4 PAK4 beta_catenin beta_catenin PAK4->beta_catenin Attenuates NAMPT NAMPT NAD NAD NAMPT->NAD Depletes Energy Metabolism Energy Metabolism NAD->Energy Metabolism Cell Death Cell Death NAD->Cell Death Apoptosis Apoptosis This compound This compound This compound->PAK4 Inhibits This compound->NAMPT Inhibits c-Myc/Cyclin D1 c-Myc/Cyclin D1 beta_catenin->c-Myc/Cyclin D1 Proliferation/Invasion Proliferation/Invasion c-Myc/Cyclin D1->Proliferation/Invasion Energy Metabolism->Apoptosis Cell Death->Apoptosis

  • PAK4 Inhibition: this compound allosterically binds to and destabilizes PAK4 (p21-activated kinase 4), a kinase that regulates cell motility, proliferation, and survival. This inhibition attenuates nuclear β-catenin and its downstream targets, cyclin D1 and c-Myc, leading to reduced cell proliferation and invasion [2].
  • NAMPT Inhibition: this compound is also a non-competitive inhibitor of NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD⁺ salvage pathway. Inhibition depletes cellular NAD⁺, disrupting energy metabolism and leading to tumor cell death [2].
  • Synergistic Potential: A 2024 study highlighted a particular vulnerability to NAMPT inhibition in acute myeloid leukemia (AML) with monosomy 7/del(7q), as one copy of the NAMPT gene is lost. The combination of this compound and the BCL-2 inhibitor venetoclax was shown to be highly effective in killing leukemic blasts in these samples [4].

Key Considerations for Researchers

  • Solubility and Storage: For in vitro work, this compound is typically dissolved in DMSO at a high stock concentration (e.g., 100 mg/mL or ~164 mM). The powder should be stored at -20°C [2] [1].
  • In Vivo Formulation: A common formulation for animal studies is 2.5 mg/mL this compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, administered orally [1].
  • Clinical Status: this compound has been evaluated in Phase 1 clinical trials for advanced solid tumors and non-Hodgkin's lymphoma (NCT02702492) and is also listed in a Phase 1/2 trial for relapsing acute myeloid leukemia [5] [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific assay types or data analysis, please feel free to ask.

References

Padnarsertib Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the solubility data and standard preparation methods for a 100 mM stock solution in DMSO [1] [2] [3].

Parameter Details
Molecular Weight 610.63 g/mol [1] [2] [3]
CAS Number 1643913-93-2 [1] [3] [4]
Purity ≥98% [1]
Solubility in DMSO 100 mg/mL (∼163.8 mM) [1] [2] [3]
Stock Solution 100 mM in DMSO [3]
Water Solubility Insoluble [2] [3]
Ethanol Solubility 100 mg/mL (163.8 mM) [1]

Recommended Protocol: Preparing a 10 mM DMSO Stock Solution

This is a common stock concentration used for further dilution in cell-based assays [3].

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = (0.010 mol/L) × (0.001 L) × (610.63 g/mol) = 6.11 mg
  • Weigh Compound: Accurately weigh out 6.11 mg of Padnarsertib powder.
  • Dissolve in DMSO: Transfer the powder to a volumetric vial and add 1 mL of pure, anhydrous DMSO.
  • Mix Thoroughly: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.
  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability [1] [3].

Critical Handling & Storage Information

  • Research Use Only: this compound is for research purposes and not for human use [1] [3].
  • DMSO Quality: Use fresh, anhydrous DMSO. DMSO is hygroscopic (absorbs water from the air), which can reduce solubility over time [2] [3].
  • Storage Conditions:
    • Powder: Store at -20°C for 3 years or at 4°C for 2 years [1].
    • Solution in DMSO: Store at -80°C for 6 months to 2 years, or at -20°C for 1 month [1] [3].

In Vivo Dosing Formulations

For animal studies, this compound is not administered in pure DMSO. The following table outlines two validated formulations for creating dosing suspensions, both derived from a concentrated DMSO stock solution [1] [2] [3].

Formulation Composition Final Concentration Preparation Notes
Formulation 1 [1] [2] 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2.08 mg/mL (3.41 mM) Sequential addition of solvents is critical. Results in a homogeneous suspension [1] [2].
Formulation 2 [1] 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.08 mg/mL (3.41 mM) Sequential addition of solvents. Results in a homogeneous suspension [1].

Protocol: Preparing an In Vivo Dosing Suspension

The workflow below illustrates the preparation of Formulation 1 [1]:

G Start Prepare 20.8 mg/mL DMSO Stock Step1 Add 100 µL stock to 400 µL PEG300 Start->Step1 Step2 Mix evenly until clear Step1->Step2 Step3 Add 50 µL Tween-80 Step2->Step3 Step4 Mix evenly until clear Step3->Step4 Step5 Add 450 µL Saline Step4->Step5 Step6 Final Volume: 1 mL Final Conc: 2.08 mg/mL Step5->Step6

Preparation Notes:

  • Sequential Addition: Always add co-solvents in the specified order (DMSO → PEG300 → Tween-80 → Saline) for proper formulation [1] [2].
  • Mixing: Ensure the solution is mixed evenly and is clear (or a homogeneous suspension) at each step before adding the next component [2].
  • Stability: Freshly prepared dosing suspensions should be used immediately for optimal results in animal experiments [2].

References

Introduction to Padnarsertib (KPT-9274) and G2/M Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) is an orally bioavailable small molecule and a non-competitive dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [2]. Its antineoplastic activity is primarily attributed to disrupting key cellular processes, leading to G2-M phase cell cycle arrest and the induction of apoptosis [3] [2]. Research on several human renal cell carcinoma (RCC) cell lines shows that interfering with the PAK4 and NAD biosynthetic pathways via this compound results in a reduction of G2/M transit [1]. This makes the G2/M arrest assay a critical method for evaluating the drug's efficacy and mechanism of action in preclinical studies.

Quantitative Data Summary of this compound Activity

The table below summarizes key quantitative data from biochemical and cellular studies on this compound.

Parameter Description / Value Experimental Context
IC50 (PAK4) < 100 nM [3] Cell-free assay
IC50 (NAMPT) 120 nM [3] [1] Cell-free enzymatic assay
G2/M Arrest & Apoptosis Attenuated G2-M transit; Induction of apoptosis [3] [1] [2] Observations in human RCC cell lines
In Vivo Efficacy Dose-dependent tumor growth inhibition [1] [2] 786-O RCC xenograft mouse model
In Vivo Dosage 100 & 200 mg/kg, oral, twice daily [3] [2] 786-O RCC xenograft mouse model (14 days)
Clinical Trial Status Phase 2 (Solid Tumors); Phase 1 (AML, NHL) [4] [5] As of 2025

Proposed Experimental Protocol for G2/M Arrest Analysis

This protocol outlines a methodology using flow cytometry to analyze this compound-induced G2/M cell cycle arrest, drawing from established cell cycle assay principles.

Cell Culture and Treatment
  • Cell Lines: Human renal cell carcinoma lines (e.g., 786-O, ACHN, Caki-1) are suitable based on published research [1].
  • Preparation: Culture cells in appropriate medium supplemented with 10% FBS under standard conditions (37°C, 5% CO2).
  • Treatment: Seed cells in 6-well plates and allow to adhere. The next day, treat with this compound. A recommended concentration range is 1 - 5 µM [1], alongside a DMSO vehicle control. Incubate for 12-48 hours to capture time-dependent effects.
Cell Harvesting and Fixation
  • Harvesting: After treatment, collect both adherent and floating cells. Wash cells with cold phosphate-buffered saline (PBS).
  • Fixation: Gently resuspend the cell pellet in 70% ice-cold ethanol added drop-wise while vortexing. Fix cells at -20°C for a minimum of 2 hours or overnight.
Staining and Flow Cytometry
  • Washing: After fixation, pellet cells and wash twice with cold PBS to remove residual ethanol.
  • RNase Treatment: Resuspend the cell pellet in 0.5 mL of PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA that could interfere with DNA staining.
  • DNA Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL. Incubate in the dark at room temperature for 15-30 minutes.
  • Analysis: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser, measuring fluorescence emission at >560 nm. Collect data for at least 10,000 events per sample.
Data Analysis

Use flow cytometry analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content. A successful this compound treatment should show a statistically significant increase in the G2/M population compared to the DMSO control.

Mechanism of Action: Pathway to G2/M Arrest

The following diagram illustrates the proposed mechanism by which this compound induces G2/M arrest and apoptosis.

G This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits BetaCatenin BetaCatenin PAK4->BetaCatenin Attenuates NAD NAD NAMPT->NAD Depletes CellCycle_Arrest CellCycle_Arrest NAD->CellCycle_Arrest Leads to CyclinD1_cMyc CyclinD1_cMyc BetaCatenin->CyclinD1_cMyc Downregulates CyclinD1_cMyc->CellCycle_Arrest Contributes to Apoptosis Apoptosis CellCycle_Arrest->Apoptosis Induces

The diagram shows this compound's dual inhibition:

  • PAK4 Inhibition: this compound binds to and destabilizes PAK4, inhibiting its signaling. This attenuates nuclear β-catenin and downregulates Wnt/β-catenin targets like cyclin D1 and c-Myc, which are crucial for cell proliferation and survival [1] [2].
  • NAMPT Inhibition: By inhibiting NAMPT, a key enzyme in the NAD salvage pathway, this compound depletes intracellular NAD levels. This disrupts energy metabolism and the function of NAD-dependent enzymes, crippling the cell's ability to progress through the cell cycle [3] [2]. The combination of these two pathways leads to the observed attenuation of G2-M transit and ultimately triggers mitochondrial apoptosis [3].

Important Considerations for the Assay

  • Context is Key: The relationship between G2/M arrest and overall cellular radiosensitivity or drug sensitivity is complex. One study noted inconsistent G2/M arrest dynamics across different radiosensitive cell lines, suggesting that secondary effects like loss of clonogenicity or G1/S arrest can influence the results [6].
  • Combined Assays: To build a comprehensive picture, the G2/M arrest assay should be supplemented with other experiments, such as apoptosis analysis (Annexin V staining), cell viability assays (MTT), and Western blotting for key proteins like phosphorylated PAK4, β-catenin, cyclin B1, and cleavage of caspases [1] [7].

Conclusion

This compound induces G2/M cell cycle arrest through its coordinated dual inhibition of PAK4 and NAMPT. The protocol and data provided here offer a framework for researchers to quantitatively assess this on-target activity in vitro. As this compound continues to be evaluated in clinical trials for advanced solid tumors and hematological malignancies [4] [5], these preclinical assays remain essential for understanding its mechanism and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols: Western Blot Analysis of PAK4 for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK4 and Its Therapeutic Significance

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that serves as a critical signaling node in multiple cellular processes, including cytoskeletal reorganization, cell cycle progression, proliferation, and survival. As an effector of Rho GTPases Cdc42 and Rac1, PAK4 integrates signals from various pathways and has emerged as a promising therapeutic target in multiple disease contexts. Elevated PAK4 expression is observed in numerous cancers, including pancreatic, ovarian, gastric, and non-small cell lung cancer (NSCLC), where it promotes tumor progression, metastasis, and chemoresistance [1] [2] [3]. Recent evidence also implicates PAK4 in metabolic disorders, with significantly upregulated levels detected in skeletal muscles of diabetic humans and mice, where it contributes to insulin resistance by phosphorylating and inhibiting AMPKα [4].

The development of PAK4-targeted therapies such as Padnertib represents a novel approach for combating these diseases. Western blot analysis remains an essential technique for evaluating PAK4 expression and phosphorylation status, assessing therapeutic efficacy of PAK4 inhibitors, and understanding mechanism of action in various disease models. These application notes provide detailed methodologies for reliable PAK4 detection, along with technical considerations for implementation in drug development workflows.

Experimental Methodology for PAK4 Western Blot Analysis

Sample Preparation and Protein Extraction

Cell Culture and Treatment: Begin with culturing relevant cell lines (e.g., A549 and NCI-H520 for NSCLC models, or HEK293 for overexpression studies) in appropriate media supplemented with 10% FBS at 37°C in 5% CO₂. For inhibition studies, treat cells with PAK4 inhibitors such as Padnertib at optimized concentrations (typically 1-10 µM) for predetermined timepoints (4-24 hours) based on experimental objectives [2]. Include DMSO-only treated controls to account for vehicle effects.

Protein Extraction: Lyse cells using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with complete protease and phosphatase inhibitors. For tissue samples, homogenize frozen tissues in RIPA buffer using mechanical homogenizers, followed by centrifugation at 12,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using BCA assay. Aliquot and store samples at -80°C to prevent degradation [4] [2].

Electrophoresis and Transfer

Prepare samples by mixing 20-50 µg of total protein with Laemmli buffer, followed by denaturation at 95°C for 5 minutes. Load samples onto 4-20% gradient polyacrylamide gels for optimal separation across the molecular weight range of interest. Include pre-stained protein markers for molecular weight reference. Perform electrophoresis at constant voltage (100-120V) until the dye front reaches the bottom of the gel.

Transfer proteins to PVDF membranes using wet transfer systems at constant current (300 mA) for 90 minutes or overnight at lower current (30 mA) for improved transfer of higher molecular weight proteins. Confirm successful transfer using Ponceau S staining before proceeding to blocking [5].

Antibody Incubation and Detection

Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. The following table summarizes recommended antibodies and dilutions for PAK4 detection:

Table 1: Antibody Specifications for PAK4 Western Blot Analysis

Target Host Species Catalog Number Recommended Dilution Observed Band Size Supplier
PAK4 Rabbit CSB-PA017408GA01HU 1:1000 65 kDa Cusabio [5]
Phospho-PAK4 (S474) Rabbit CSB-PA006474 1:1000 65 kDa Cusabio [5]
β-actin Mouse SC-47778 1:5000 42 kDa Santa Cruz

Following primary antibody incubation, wash membranes three times for 10 minutes each with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. After additional washing, develop blots using enhanced chemiluminescence (ECL) substrate and image with digital imaging systems capable of capturing linear signal data. Ensure multiple exposure times to prevent signal saturation [5].

Technical Optimization and Data Analysis

Data Interpretation and Normalization

Band Identification: PAK4 typically migrates at approximately 65 kDa, though additional bands may appear due to alternative splicing or proteolytic degradation. The phosphorylated form of PAK4 (p-PAK4) at Ser474 may exhibit slight electrophoretic mobility shifts. Always include appropriate controls (knockdown cells, overexpression samples) to verify antibody specificity [5].

Quantification and Normalization: Quantify band intensities using image analysis software (ImageJ or manufacturer-specific software). Normalize PAK4 signals to housekeeping proteins such as β-actin or GAPDH. For phosphorylation studies, calculate the ratio of p-PAK4 to total PAK4 to determine activation status. Present data from at least three independent experiments as mean ± standard deviation, and perform statistical analysis using Student's t-test or ANOVA with post-hoc testing [4] [2].

Table 2: Troubleshooting Common Issues in PAK4 Western Blotting

Problem Potential Causes Solutions
Multiple non-specific bands Antibody cross-reactivity Optimize antibody dilution; use fresh protease inhibitors
Weak or no signal Insufficient protein transfer or low target expression Verify transfer efficiency with Ponceau S; increase protein load
High background Incomplete blocking or excessive antibody Extend blocking time; optimize antibody concentration
Band smearing Protein degradation or improper electrophoresis Use fresh samples; ensure correct gel composition and running conditions
PAK4 Signaling Context

Understanding PAK4's position in signaling networks provides critical context for interpreting Western blot results. PAK4 functions as a nexus integrating multiple oncogenic and metabolic pathways, with its activation leading to downstream effects that promote disease progression. The following diagram illustrates key PAK4 signaling pathways in cancer and metabolic disease:

G Cdc42_Rac1 Cdc42/Rac1 (GTP-bound) PAK4 PAK4 Cdc42_Rac1->PAK4 p_PAK4 p-PAK4 (S474) PAK4->p_PAK4 p_AMPK_S491 p-AMPKα (S491) p_PAK4->p_AMPK_S491 phosphorylates LIMK1 LIMK1 p_PAK4->LIMK1 activates MEK1 MEK1 p_PAK4->MEK1 activates Apoptosis Apoptosis Inhibition p_PAK4->Apoptosis AMPKα AMPKα Glucose_Uptake Glucose Uptake Impairment p_AMPK_S491->Glucose_Uptake Cofilin Cofilin LIMK1->Cofilin phosphorylates GRP78 GRP78 Chemoresistance Chemoresistance GRP78->Chemoresistance MEK1->GRP78 upregulates

Figure 1: PAK4 Signaling Pathways in Disease. PAK4 activation by Cdc42/Rac1 leads to phosphorylation of multiple substrates with roles in cancer and metabolic disease. Key pathways include AMPKα inhibition (impairing glucose uptake), LIMK1/Cofilin activation (regulating cytoskeleton), and MEK1/GRP78 signaling (promoting chemoresistance).

Therapeutic Significance and Application

Assessing PAK4-Targeted Therapeutics

Western blot analysis of PAK4 provides critical pharmacodynamic data for evaluating therapeutic efficacy of PAK4 inhibitors like Padnertib. Successful target engagement is demonstrated by reduced phosphorylation at Ser474 without immediate changes in total PAK4 levels. Additionally, monitoring downstream effectors such as AMPKα phosphorylation status (particularly at the inhibitory site Ser491) offers insights into pathway modulation [4] [2].

In the context of chemoresistance reversal, PAK4 inhibition studies in NSCLC models demonstrate that PAK4 knockdown sensitizes resistant cells to cisplatin, as evidenced by increased cleavage of caspase-3, caspase-9, and PARP. Western blot analysis of these apoptosis markers provides functional validation of therapeutic response [2]. Similarly, in metabolic studies, PAK4 ablation correlates with increased GLUT4 expression and plasma membrane localization, indicating improved glucose homeostasis [4].

Experimental Workflow for Therapeutic Assessment

The following diagram outlines a comprehensive workflow for evaluating PAK4-targeted therapies using Western blot analysis:

G Cell_Treatment Cell/Tissue Treatment with PAK4 Inhibitor Protein_Extraction Protein Extraction (RIPA Buffer + Inhibitors) Cell_Treatment->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification Electrophoresis SDS-PAGE (4-20% Gradient Gel) Quantification->Electrophoresis Transfer Membrane Transfer (PVDF, 300mA, 90min) Electrophoresis->Transfer Blocking Blocking (5% Non-fat Milk, 1hr) Transfer->Blocking Primary_Ab Primary Antibody Incubation (4°C, Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (RT, 1hr) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis Interpretation Data Interpretation & Statistical Analysis Analysis->Interpretation

Figure 2: Experimental Workflow for PAK4 Therapeutic Assessment. This comprehensive protocol outlines key steps from sample preparation through data analysis for evaluating PAK4-targeted therapies.

Conclusion

Western blot analysis remains an indispensable tool for investigating PAK4 expression, activation, and downstream signaling in both basic research and therapeutic development. The protocols outlined here provide robust methodologies for detecting PAK4 and its phosphorylated forms, with applications spanning from target validation to mechanistic studies of novel inhibitors like Padnertib. As PAK4 continues to emerge as a therapeutic target in oncology and metabolic disease, standardized and optimized Western blot protocols will be essential for generating reproducible, interpretable data to advance drug development programs.

References

Padnarsertib plasma and tumor concentration measurement

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib Quantitative Data Summary

The table below summarizes key pharmacokinetic and physicochemical data for this compound found in the search results. This data is crucial for method development.

Parameter Value / Description Context / Source
Molecular Weight 610.63 g/mol Chemical formula: C₃₅H₂₉F₃N₄O₃ [1]
CAS Registry Number 1643913-93-2 [1]
In Vivo Plasma Concentration (Mouse) 10,757 ng/mL (~17.6 µM) Measured 8 hours post-dose in a mouse xenograft model [1]
In Vivo Tumor Concentration (Mouse) 10,647 ng/mL (~17.4 µM) Measured 8 hours post-dose in a mouse xenograft model [1]
Dosage in Animal Study 100 mg/kg or 200 mg/kg, oral, twice daily [1]
Solubility (in DMSO) 100 mg/mL (163.77 mM) Stated as sufficient for preparing stock solutions [1]

Proposed LC-MS/MS Bioanalytical Method

While a specific method for this compound was not found, the protocol can be adapted from a validated LC-MS/MS method for tomivosertib, a similarly complex small-molecule drug [2]. The following workflow outlines the core steps.

cluster_sample Sample Preparation (Protein Precipitation) cluster_lc LC Separation cluster_ms MS Detection (MRM in Positive Mode) SamplePrep Sample Preparation LC_Separation Liquid Chromatography SamplePrep->LC_Separation MS_Detection Mass Spectrometry LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis sp1 1. Aliquot plasma/tumor homogenate sp2 2. Add Internal Standard (IS) sp1->sp2 sp3 3. Precipitate proteins with methanol sp2->sp3 sp4 4. Vortex mix & centrifuge sp3->sp4 sp5 5. Collect supernatant for injection sp4->sp5 lc1 Column: Polar-RP (e.g., C18) lc2 Mobile Phase: 0.1% Formic Acid & Acetonitrile lc1->lc2 lc3 Flow Rate: 0.3 mL/min lc2->lc3 lc4 Gradient Elution lc3->lc4 ms1 Ionization: ESI+ Ion Spray Voltage: 5500 V ms2 This compound MRM Transition: m/z ? → ? * ms1->ms2

Figure 1: General workflow for LC-MS/MS bioanalysis of small molecules, adapted from the tomivosertib method [2]. *Note: The specific precursor-to-product ion transition (MRM) for this compound is a critical parameter not found in the search results and must be determined experimentally.*

Detailed Protocol Steps

The following steps are proposed based on the validated method for tomivosertib [2]:

  • Sample Preparation (Protein Precipitation)

    • Plasma: Thaw samples on ice. Aliquot 18 µL of plasma.
    • Tumor Homogenate: Homogenize tumor tissue in a suitable buffer (e.g., phosphate-buffered saline) at a consistent ratio (e.g., 1:4 w/v) and centrifuge to collect the supernatant.
    • Add 2 µL of the working internal standard (IS) solution. A structurally similar analog or a stable isotope-labeled version of this compound would be ideal, but this must be selected and validated.
    • Precipitate proteins by adding 130 µL of ice-cold methanol.
    • Vortex mix vigorously for 1-2 minutes, then centrifuge at 14,000 rpm for 5-10 minutes.
    • Carefully transfer the clear supernatant to an LC vial for analysis.
  • Liquid Chromatography (LC) Conditions

    • Column: Synergi Polar-RP 80 Å (150 x 2.0 mm, 4 µm) or equivalent reverse-phase column.
    • Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile.
    • Gradient:
      • 0 - 1.5 min: 40% B
      • 2.0 - 3.0 min: Ramp to 90% B
      • 3.1 - 5.0 min: Re-equilibrate to 40% B
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 2.5 µL
    • Column Temperature: 30 °C
  • Mass Spectrometry (MS) Detection

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Ion Source Parameters: Temperature: 500 °C; Ion Spray Voltage: 5500 V; Curtain, Nebulizer, and Turbo Gas set as per instrument optimization.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transition: The specific precursor and product ions for this compound must be experimentally determined by infusing a standard and performing a product ion scan. The transition for the Internal Standard will depend on the compound selected.

Critical Notes for Method Development

  • Method Validation is Required: Any adapted method must be fully validated for this compound according to regulatory guidelines (e.g., FDA, ICH) [2]. This includes establishing linearity, accuracy, precision, recovery, matrix effects, and stability.
  • Lack of Key MS Parameters: The most significant gap is the absence of this compound's specific MRM transition, which is the cornerstone of a quantitative LC-MS/MS method. You will need a pure standard to determine this.
  • Tumor Homogenate Processing: The provided search results lack details on processing solid tumor tissue. A specific and consistent homogenization protocol needs to be established and its potential impact on quantification assessed.

Pathways and Experimental Context

The following diagram summarizes the key biological pathways targeted by this compound and the experimental rationale for measuring its concentration, as identified in the search results.

This compound This compound PAK4 PAK4 Inhibition This compound->PAK4 NAMPT NAMPT Inhibition This compound->NAMPT Effect1 • Attenuates PAK4/β-catenin pathway • Reduces viability, invasion, migration PAK4->Effect1 Effect2 • Depletes NAD (energy metabolism) • Induces apoptosis NAMPT->Effect2 Rationale Experimental Rationale: Measure plasma & tumor concentrations to confirm target engagement and correlate with observed efficacy and toxicity. Effect1->Rationale Effect2->Rationale

Figure 2: Mechanism of action and experimental rationale for measuring this compound concentrations [1] [3].

References

Padnarsertib solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Core Solubility Data & Handling

The table below summarizes the essential quantitative data for Padnarsertib, which is critical for planning your experiments [1] [2].

Parameter Specification
Molecular Weight 610.63 g/mol [1]
CAS Number 1643913-93-2 [1]
Solubility in DMSO ≥ 100 mg/mL (≥ 163.76 mM) [1] [2]
Appearance White to light yellow solid [1]

Experimental Preparation Protocols

Stock Solution Preparation in DMSO

For in vitro applications, follow this protocol to prepare a stock solution [1] [2]:

  • Calculation: Weigh the required amount of this compound powder. To prepare a 10 mL stock of 100 mg/mL, you will need 1000 mg (1 g) of the compound.
  • Solvent: Use freshly opened, anhydrous DMSO.
  • Dissolution: Add the powder to the DMSO in a suitable vial.
  • Mixing: Cap the vial tightly and vortex until the solution is clear. Sonication may be required to aid complete dissolution [1] [2].
  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for at least 1 year or 2 years, respectively [1].
In Vivo Dosing Formulations

For animal studies, this compound is not soluble in water-based solutions alone. Here are two validated protocols for preparing dosing formulations [1] [2]:

  • Protocol 1: Homogeneous Suspension [1]

    • This method is recommended for oral (PO) and intraperitoneal (IP) administration.
    • Take 5 mg of this compound and add it to 1 mL of a 0.5% - 1% carboxymethyl cellulose sodium salt (CMC-Na) solution.
    • Mix vigorously to obtain a homogeneous suspension with a final concentration of 5 mg/mL.
  • Protocol 2: Clear Solution [2]

    • This protocol yields a clear solution and is suitable for oral administration.
    • Formula: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline.
    • Preparation:
      • First, dissolve this compound in DMSO to create a concentrated stock (e.g., 50 mg/mL).
      • To prepare 1 mL of the final dosing solution, add 100 μL of the DMSO stock to 400 μL of PEG300 and mix evenly.
      • Add 50 μL of Tween-80 to the mixture and mix again until clear.
      • Finally, add 450 μL of saline to adjust the volume to 1 mL, resulting in a final concentration of 5 mg/mL.

Frequently Asked Questions & Troubleshooting

  • Q1: My this compound stock solution appears cloudy or has precipitate after thawing. What should I do?

    • A: Cloudiness or precipitation is often due to water absorption by DMSO or incomplete initial dissolution.
      • Warm and Mix: Gently warm the vial at room water and vortex it thoroughly. If the precipitate does not dissolve, a brief sonication in a water bath sonicator is recommended.
      • Check DMSO: Always use high-quality, dry DMSO from a newly opened bottle.
      • Inspect Storage: Ensure the stock solution has been stored at the recommended temperature (-20°C or lower) and has not undergone multiple freeze-thaw cycles.
  • Q2: I am observing unexpected low efficacy or toxicity in my in vivo models. Could this be related to the compound's formulation?

    • A: Yes, inconsistent dosing can arise from formulation issues. The homogeneous suspension (Protocol 1) must be stirred or vortexed immediately before administration to ensure each animal receives the correct dose. If using the clear solution (Protocol 2), confirm that the solution remains clear after preparation and does not form a precipitate over time.
  • Q3: Why is solubility a critical parameter for a research compound like this compound?

    • A: Low solubility can directly affect the availability of a compound in solution, potentially leading to masking of its actual biological activity [3] [4]. For assays, this can result in false negatives or inaccurate IC₅₀ values. In vivo, poor solubility can lead to low and variable bioavailability, compromising experimental results and reproducibility [5].

Mechanism of Action & Bioavailability Context

Understanding this compound's properties can provide insight into formulation challenges. It is a dual inhibitor of two key targets [1] [2]:

G This compound This compound PAK4 Inhibits PAK4 This compound->PAK4 NAMPT Inhibits NAMPT This compound->NAMPT Downstream1 Attenuates β-catenin pathway PAK4->Downstream1 Downstream2 Depletes cellular NAD+ NAMPT->Downstream2 Effects Reduced cell viability Induced apoptosis Inhibited invasion/migration Downstream1->Effects Downstream2->Effects

Compounds with high molecular weight and complex structures, like this compound (610.63 g/mol), often face Biopharmaceutical Classification System (BCS) Class IV challenges, characterized by low solubility and low permeability [5]. This can lead to variable and often low oral bioavailability, which aligns with the need for specialized formulations (like suspensions or solutions with absorption enhancers like Tween-80) in animal studies to ensure adequate exposure [2] [5].

References

General Principles for Handling Investigational Compounds

Author: Smolecule Technical Support Team. Date: February 2026

For a potent compound like Padnarsertib, a NAMPT inhibitor [1], it is crucial to establish stable storage conditions to maintain its integrity. The following framework, based on regulatory guidance, can be used to define these parameters.

Table 1: Key Stressors and Testing Focus for Stability Assessment

Stressor Potential Impact on Drug Substance Typical Test Focus
Temperature Chemical degradation, loss of potency Establish long-term & accelerated storage temperatures; define allowable "excursion" limits [2].
Humidity Hydrolysis, physical form changes Determine critical relative humidity levels; specify desiccant use for long-term storage [2].
Light Photodegradation Confirm if the compound is photosensitive; define light-resistant packaging requirements [2].
Oxidation Reaction with atmospheric oxygen Assess stability under an oxygen-rich atmosphere; determine if inert gas (e.g., N2) purging is needed [2].

Proposed Experimental Protocol for Stability Testing

You can adapt the following workflow, based on ICH and FDA guidelines, to empirically determine the optimal storage conditions for this compound [2].

Start Start: Stability Protocol Design Stress Stress Studies (Forced Degradation) Start->Stress Accelerated Accelerated Studies (e.g., 40°C ± 2°C / 75% RH ± 5% RH) Start->Accelerated LongTerm Long-Term Studies (e.g., 5°C ± 3°C or 25°C ± 2°C) Start->LongTerm Cycling Temperature Cycling (To simulate transport) Start->Cycling Data Analyze Data & Define Shelf Life Stress->Data Identifies degradation products & pathways Accelerated->Data Predicts long-term stability & supports excursion limits LongTerm->Data Provides real-time data for shelf-life assignment Cycling->Data Validates shipping conditions End Establish Storage Conditions Data->End

Phase 1: Stress Testing (Forced Degradation)

  • Objective: To identify the degradation pathways of this compound and validate the stability-indicating methods of analysis.
  • Methodology: Expose a small quantity of the drug substance to harsh conditions [2]:
    • Acid/Base Hydrolysis: In 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for a short period.
    • Oxidative Stress: Treat with 3% hydrogen peroxide at room temperature.
    • Photostability: Expose to UV and visible light per ICH Q1B guidelines.
    • Thermal Stress: Hold the solid drug substance at 60°C or higher.

Phase 2: Accelerated and Long-Term Storage Studies

  • Objective: To propose a retest period and define storage conditions for the drug substance.
  • Methodology: Store the drug substance in its proposed packaging under controlled conditions and monitor over time [2]. The table below outlines standard ICH climate zones.

Table 2: Example Stability Study Storage Conditions

Study Type Temperature Relative Humidity Testing Frequency Purpose
Long-Term 5°C ± 3°C N/A 0, 3, 6, 9, 12, 18, 24 months Primary data for shelf-life [2].
Accelerated 25°C ± 2°C 60% ± 5% 0, 3, 6 months Supports short-term excursions [2].

Phase 3: Defining Handling & Transport Conditions

  • Objective: To ensure product quality during shipping and handling, which may involve short-term excursions outside long-term storage ranges.
  • Methodology: Use data from accelerated studies and specific temperature cycling tests to justify the duration and magnitude of allowable temperature excursions during transport [2].

Troubleshooting Common Stability Issues

Q: My this compound sample shows signs of clumping or color change. What does this indicate?

  • A: This is a strong indicator of physical or chemical instability, often due to moisture uptake or thermal degradation. Check the storage history for temperature or humidity excursions. For a definitive assessment, analyze the sample using techniques like HPLC against a reference standard to determine purity and potency.

Q: How many freeze-thaw cycles can this compound solutions withstand?

  • A: The search results do not provide data for this compound. A general best practice is to establish this limit experimentally. Prepare multiple aliquots of a stock solution and subject them to a series of freeze-thaw cycles (e.g., -20°C to room temperature). Analyze the samples after each cycle for concentration and purity to determine the maximum number of cycles before significant degradation occurs [3].

Q: What is the best way to store this compound for long-term use?

  • A: In the absence of specific data, a conservative approach is recommended. Store the lyophilized solid powder in its original container, under desiccant, at -20°C or below. For stock solutions, aliquot into single-use vials and store at -80°C, avoiding repeated freeze-thaw cycles.

References

Padnarsertib optimal dosing frequency

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib Key Data Summary

The table below summarizes available quantitative data on this compound from scientific literature.

Aspect Data Context / Model Source
Mechanism of Action Dual PAK4 and NAMPT inhibitor Biochemical assay [1]
IC50 (PAK4) < 100 nM Cell-free enzymatic assay [1]
IC50 (NAMPT) 120 nM Cell-free enzymatic assay [1] [2]
In Vivo Dosing (Preclinical) 100 mg/kg or 200 mg/kg, twice daily, for 14 days Mouse xenograft model [1]
Trial Status (Relapsed/Refractory AML) Phase I trial suspended Clinical trial NCT05394558 [3]

Known Clinical Trial Advisories

Staying updated on clinical trial status is crucial for research planning.

  • Suspended Trial: A university-sponsored Phase I trial (NCT05394558) investigating this compound in relapsed or refractory Acute Myeloid Leukemia (AML) has been suspended [3]. The reason for suspension was not disclosed in the trial registry. This indicates a potential hurdle in the clinical development path for this specific indication [3].

Experimental Protocols for NAMPT Inhibition

While specific protocols for this compound are not detailed in the search results, the following methodologies are relevant for studying its mechanism of action, based on a 2024 study that used KPT-9274 (this compound) [2].

Ex Vivo Drug Sensitivity Testing on Primary AML Cells

This protocol assesses the direct effect of NAMPT inhibition on patient-derived leukemia cells.

  • Sample Preparation: Isolate mononuclear cells (MNCs) from patient bone marrow or peripheral blood samples using Ficoll density gradient centrifugation. Suspend cells in conditioned medium.
  • Drug Plating: Preplate NAMPT inhibitors (e.g., this compound, daporinad) onto multi-well plates.
  • Cell Incubation: Add viable cryopreserved MNCs to the predrugged plates and incubate for 72 hours.
  • Viability Readout:
    • Method A (Bulk Viability): Use CellTiter-Glo (CTG) luminescent assay to measure ATP levels as a viability indicator. Normalize results to controls and fit a dose-response curve to calculate IC50 values [2].
    • Method B (Population-Specific Viability): After incubation, stain cells with antibodies (e.g., for CD34, CD38) and analyze via multiparametric flow cytometry. This allows for determining the drug's effect on specific cell populations (e.g., CD34+CD38- blasts vs. more differentiated blasts) [2].
Assessing Combination with Venetoclax

This protocol evaluates synergistic effects between this compound and the BCL-2 inhibitor venetoclax.

  • Experimental Setup: Incubate AML cells with a single dose of this compound, a single dose of venetoclax, or a combination of both.
  • Analysis: After 72 hours, determine the viability of the total leukemic blast population using flow cytometry. Compare the combination's efficacy against each agent alone [2].

Mechanism of Action and Rationale for -7/-7q AML

The following diagram illustrates the key mechanistic pathway by which this compound is hypothesized to target specific vulnerable cancers, such as AML with monosomy 7 or del(7q).

G M7 Monosomy 7/del(7q) (-7/-7q) NampGene NAMPT Gene (at 7q22.3) M7->NampGene 1-copy deletion NampExp Reduced NAMPT Expression NampGene->NampExp causes haploinsufficiency Nad NAD+ Depletion NampExp->Nad leads to Pad This compound (NAMPT Inhibitor) Pad->NampExp inhibits Effect Targeted Cell Death (Vulnerability) Nad->Effect triggers

This mechanism is supported by research showing that AML cells with -7/-7q, which already have lower NAMPT expression due to the deletion of one gene copy, are uniquely sensitive to NAMPT inhibition. This synergy creates a therapeutic window that this compound aims to exploit [2].

Troubleshooting & FAQs

Q: The clinical trial for this compound in AML was suspended. Should I still consider it for my research? A: Yes, from a preclinical research perspective. The biological rationale for targeting NAMPT in -7/-7q AML remains scientifically valid [2]. Investigating this compound in laboratory models can still provide valuable insights into the PAK4/NAMPT pathways and their roles in cancer biology.

Q: What is a key consideration for in vitro experiments with this compound? A: Account for the specific genetic background of your cell models. The 2024 study highlights that the cytotoxic effect of NAMPT inhibitors is significantly more pronounced in AML cells with monosomy 7/del(7q) due to the underlying NAMPT haploinsufficiency [2]. Using appropriate genetically sensitive models is critical.

References

Padnarsertib Cell Culture Concentration Range

Author: Smolecule Technical Support Team. Date: February 2026

Cell Lines Assay Type Concentration Incubation Time Key Findings / Experimental Context
786-0, ACHN, Caki-1, U-2 OS (Human Renal Cell Carcinoma and Osteosarcoma) [1] [2] Cell Migration & Invasion (Transwell) 1 μM and 5 μM [1] [2] 12-20 hours [1] [2] Reduction in cell invasion and migration [1] [2].
Various human RCC cell lines [1] General cell-based research (apoptosis, cell cycle) Not explicitly stated, but references effects from "interference with PAK4 and NAD biosynthetic pathways" [1] 12 hours (for referenced apoptosis/G2/M arrest) [1] Induced apoptosis, reduced G2/M transit [1].

Detailed Experimental Protocol

The most detailed cell culture protocol provided in the search results is for the in vitro transwell migration and invasion assay [1] [2].

  • Cell Lines: Human renal cell carcinoma lines (786-0, ACHN, Caki-1) and U-2 OS osteosarcoma cells.
  • Procedure:
    • Cell Seeding: For migration assays, (1.5 \times 10^4) cells were seeded on top of polycarbonate filters in transwell chambers. For invasion assays, (2.5 \times 10^4) cells were seeded onto Matrigel-coated filters.
    • Dosing: Growth medium containing either DMSO (control) or Padnarsertib at 1 μM and 5 μM was added to both the upper and lower chambers.
    • Incubation: Cells were incubated for 12 hours (migration) or 20 hours (invasion).
    • Analysis: After incubation, cells on the upper surface of the filter were swabbed away. The cells that migrated/invaded to the lower surface were fixed with methanol, stained with Giemsa solution, and counted under a light microscope [1] [2].

Mechanism of Action & Background

Understanding the drug's mechanism can help in planning your experiments. This compound is an orally bioavailable, small molecule that acts as a non-competitive dual inhibitor of two key targets [1]:

  • PAK4 (Serine/threonine-protein kinase PAK 4)
  • NAMPT (Nicotinamide phosphoribosyltransferase), with an IC₅₀ of ~120 nM in a cell-free assay [1] [3] [2]

Its anti-cancer effects are attributed to the simultaneous disruption of the PAK4 signaling pathway (impacting β-catenin, cyclin D1, and c-Myc) and the NAD⁺ biosynthetic salvage pathway [1]. The diagram below illustrates the reported signaling pathways affected by this compound.

G cluster_pathway1 PAK4/β-catenin Pathway cluster_pathway2 NAD⁺ Salvage Pathway This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits BetaCatenin Nuclear β-catenin PAK4->BetaCatenin Attenuates TargetGenes Cyclin D1, c-Myc BetaCatenin->TargetGenes Activates CellInvasion Decreased Cell Invasion & Migration TargetGenes->CellInvasion G2Arrest Reduced G2/M Phase Transit TargetGenes->G2Arrest NAD NAD⁺ Levels NAMPT->NAD Depletes Apoptosis Induces Apoptosis NAD->Apoptosis Apoptosis->G2Arrest

Troubleshooting Guide

  • Solubility and Stock Solutions: this compound is soluble at 100 mg/mL (163.76 mM) in fresh, dry DMSO. Moisture-absorbing DMSO can reduce solubility. It is insoluble in water [1] [2].
  • Cell Health and Assay Duration: The cited studies used incubation times of 12 to 72 hours [1] [4]. It is crucial to determine the optimal exposure time for your specific cell line and assay to balance efficacy with potential cytotoxicity.
  • Validating Your System: As response can vary by cell type, consider confirming the drug's activity in your model by checking known downstream effects, such as reduction in nuclear β-catenin or NAD⁺ levels.

References

Padnarsertib minimizing off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Padnarsertib

The table below summarizes key information about this compound (also known as ATG-019 and KPT-9274) for researchers.

Attribute Description
Drug Type Small molecule drug [1]
Synonyms ATG-019, ATG-019, KCP-9274 [1]
Primary Mechanism Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1]
Highest Phase Phase 2 (as of May 2025) [1]
Key Indications Relapsed/refractory Acute Myeloid Leukemia (AML), advanced solid tumors, Non-Hodgkin Lymphoma [1] [2]
Regulatory Status Orphan Drug Designation (US); Rare Pediatric Disease Designation for Rhabdomyosarcoma and Ewing sarcoma [1] [3]

Understanding Off-Target Effect Concerns

A primary concern for researchers working with this compound is the evidence suggesting its efficacy may not be due to its intended primary target.

  • Questioning Target Essentiality: A key preclinical study used CRISPR/Cas9 to investigate several reported cancer drug targets. It found that knocking out the PAK4 gene did not impair cancer cell proliferation, suggesting that PAK4 is not essential for cancer cell survival [4]. This finding challenges the initial on-target mechanism of action for PAK4 inhibitors.
  • Evidence of Alternative Mechanisms: The same study reported that the efficacy of the PAK4/NAMPT inhibitor (this compound) was unaffected by the loss of its putative target, PAK4 [4]. This indicates that the drug likely kills cells through off-target effects, interacting with proteins other than PAK4 [4]. For researchers, this means that observed phenotypic effects in experiments may not be due to PAK4 inhibition.

A Note on NAMPT as a Therapeutic Target

While the role of PAK4 is questioned, research supports NAMPT (the other target of this compound) as a genetically validated vulnerability in specific cancer contexts.

A 2024 study discovered that AML with monosomy 7 or del(7q) (-7/-7q) is highly sensitive to NAMPT inhibition. The NAMPT gene is located at 7q22.3, and its deletion in these cancers leads to haploinsufficiency, creating a dependency on the remaining NAMPT activity [5]. Inhibiting NAMPT in this context is a targeted therapeutic strategy [5].

Experimental Design Considerations

To help structure your research on this compound's mechanism, here is a workflow for a genetic validation experiment, based on the methods used in the cited studies [5] [4].

Start Start: Validate Drug Mechanism Step1 1. Generate Target Knockout (KO) Cell Line using CRISPR/Cas9 Start->Step1 Step2 2. Confirm Target Ablation (Western Blot with multiple antibodies) Step1->Step2 Step3 3. Treat Cells with Drug (this compound) Step2->Step3 Step4 4. Assess Cellular Response (Viability, Apoptosis, Proliferation) Step3->Step4 Interpretation Is drug potency reduced in KO cells? Step4->Interpretation OnTarget Conclusion: Effect is On-Target Interpretation->OnTarget Yes OffTarget Conclusion: Effect is Off-Target Interpretation->OffTarget No

Troubleshooting and FAQ Guidance

Based on the available information, here are potential answers to core questions your users might have.

  • Q: What does the evidence say about this compound's mechanism of action?

    • A: Preclinical data suggests that this compound's anti-cancer activity may not be primarily due to its named target, PAK4. Genetic knockout of PAK4 does not diminish the drug's potency, indicating its efficacy likely comes from off-target effects [4]. Its other target, NAMPT, is a validated vulnerability in certain genetic contexts like AML with -7/-7q [5].
  • Q: How can I experimentally determine if an observed effect is on-target or off-target?

    • A: The most stringent method is genetic validation. As shown in the workflow above, this involves creating a target knockout (e.g., PAK4 KO) cell line and testing if the drug's effect is abolished. If the drug remains effective despite the target's absence, the effect is off-target [4]. Always confirm successful knockout on the protein level using orthogonal methods.
  • Q: Are there any specific genetic backgrounds where this compound is more likely to have an on-target effect?

    • A: Yes, for its NAMPT inhibition activity. Cancers with monosomy 7 or del(7q) (e.g., a subset of AML) exhibit NAMPT haploinsufficiency and are particularly sensitive to NAMPT inhibitors [5]. In these models, cell death is more likely an on-target effect of NAMPT inhibition.

References

Padnarsertib experimental IC50 variability

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on IC₅₀ Variability

Here are answers to common questions about IC₅₀ variability:

  • Why does my calculated IC₅₀ value change when I use a different calculation method? Different equations and software programs can process the same raw data differently, leading to varying IC₅₀ values. For instance, whether you model the data based on percent inhibition or percent control can change the result. Standardizing the calculation method within your laboratory is crucial for consistency [1].

  • My assay shows a concentration-dependent effect, but the IC₅₀ seems inconsistent. What should I check? This often points to variability in the biological assay system itself. Key factors to review include:

    • Cell Passage Number and Monolayer Age: Using cells with high passage numbers or monolayers of different ages can alter transporter expression and function, affecting results [1].
    • Choice of Parameters: In transporter assays, IC₅₀ can vary significantly depending on whether you calculate it from data on absorptive permeability, secretory permeability, efflux ratio, or net secretory flux. You must validate which parameter is most clinically relevant for your target [1].
  • Are there better parameters than IC₅₀ for evaluating drug efficacy? Yes, recent research highlights that IC₅₀ is time-dependent, as it relies on the ratio of a treated population to a control population at a single endpoint. This means conducting the same assay with different endpoints can yield different IC₅₀ values. Newer, time-independent parameters are being proposed, such as:

    • ICr₀: The drug concentration at which the effective growth rate is zero.
    • ICrₘₑ𝒹: The drug concentration that reduces the control population's growth rate by half [2]. These parameters, derived from measuring the effective growth rate across concentrations, can offer a more precise comparison of treatment efficacy [2].

Standardized Experimental Protocols

Adhering to detailed and consistent protocols is key to reducing variability. Below are core methodologies for common assays.

MTT Assay for Cell Viability [3]

This protocol is a cornerstone for generating dose-response data.

  • 1. Cell Seeding: Digest and count logarithmic phase cells. Seed a 96-well plate with a concentration of 5-10 x 10⁴ cells/mL (100 µL per well). Include control wells.
  • 2. Drug Treatment & Incubation: Once cells adhere, add your drug in a series of gradient concentrations. The solvent control should be DMSO. Use a positive control drug with known activity. Incubate for 24-72 hours.
  • 3. MTT Reaction: Add 10-20 µL of MTT solution to each well. Continue incubation for 4-6 hours to allow formazan crystal formation.
  • 4. Solubilization & Measurement: Carefully aspirate the culture medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate at low speed for 10 minutes.
  • 5. Data Acquisition & Analysis: Measure the absorbance of each well at 490 nm. Plot the percentage of cell viability against the log of drug concentration and fit a curve to determine the IC₅₀.

Bidirectional Transport Assay for Transporter Inhibition [1]

This assay is critical for evaluating drugs that may inhibit efflux transporters like P-gp.

  • 1. Monolayer Preparation: Use a validated cell line (e.g., Caco-2). Culture cells on semi-permeable membranes until they form confluent monolayers (e.g., 21-24 days). Monitor Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.
  • 2. Pre-incubation: Pre-incubate monolayers with the inhibitor (or buffer control) for 30 minutes.
  • 3. Transport Measurement: Replace the donor solution with one containing the probe substrate (e.g., digoxin) and the inhibitor. Measure the absorptive (A-to-B) and secretory (B-to-A) permeability of the substrate.
  • 4. Data Calculation & Analysis:
    • Calculate the Efflux Ratio: (Papp B-A)/(Papp A-B).
    • Plot the percentage inhibition of the efflux ratio against the inhibitor concentration.
    • Fit the data to a model to determine the IC₅₀ value.

Summary of Variability Sources & Solutions

This table summarizes the main sources of IC₅₀ variability and recommended actions.

Source of Variability Impact on IC₅₀ Troubleshooting Action
Calculation Method [1] Different equations/software yield different values from same data. Standardize data analysis pipeline; validate against known inhibitors.
Cell Culture Conditions [1] Passage number, monolayer age affect transporter expression/function. Strictly control and document culture conditions; use low-passage cells.
Assay Endpoint Time [2] Varying incubation times change control vs. treated population ratio. Standardize assay duration; consider growth rate-based models (ICr).
Parameter Measured [1] IC₅₀ differs if based on permeability, efflux ratio, or flux data. Determine & consistently use the most biologically relevant parameter.

Workflow for IC₅₀ Determination & Troubleshooting

The following diagram illustrates the core workflow for determining IC₅₀ and key decision points for troubleshooting variability.

Start Begin Assay Design A Define Biological System (Cell Line, Passage Number) Start->A B Establish Assay Protocol (MTT, Transport, etc.) A->B C Set Data Acquisition (Time Points, Parameters) B->C D Conduct Experiment with Concentration Gradient C->D E Calculate IC₅₀ D->E F Evaluate Result Consistency E->F G IC₅₀ is Consistent F->G Pass H Investigate Sources of Variability F->H Fail T1 Troubleshooting Guide H->T1 T2 Check calculation method and software. T1->T2 T3 Verify cell culture conditions and health. T1->T3 T4 Confirm assay endpoint and parameter measured. T1->T4

References

Padnarsertib tumor penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) Overview

The table below summarizes the core information for this compound, a dual-inhibitor small molecule drug.

Property Description
Drug Type Small molecule [1]
Synonyms ATG-019, KCP-9274 [1]
Mechanism of Action Dual PAK4 and NAMPT inhibitor [1] [2]
Primary Targets PAK4 (IC50 < 100 nM); NAMPT (IC50 120 nM) [2]
Highest Phase Phase 2 (for solid tumors) [1]
Route of Administration Oral [2]

Potential Strategies for Tumor Penetration Enhancement

Based on general principles in oncology drug delivery and the specific characteristics of this compound, here are several potential strategies you could investigate. The following diagram outlines the logical workflow for exploring these strategies.

G Start Goal: Enhance this compound Tumor Penetration Strat1 Nanoparticle Delivery Systems Start->Strat1 Strat2 P-glycoprotein (P-gp) Inhibition Start->Strat2 Strat3 Tumor Microenvironment Modulation Start->Strat3 Sub1_1 Formulate this compound into nanoparticles Strat1->Sub1_1 Sub1_2 Characterize size, charge, release profile Strat1->Sub1_2 Sub1_3 Evaluate cellular uptake (e.g., via Caco-2 assays) Strat1->Sub1_3 Sub2_1 Co-administer with P-gp inhibitors (e.g., Cyclosporin A) Strat2->Sub2_1 Sub2_2 Monitor brain/blood drug concentration ratio Strat2->Sub2_2 Sub3_1 Investigate signaling pathways that regulate P-gp expression Strat3->Sub3_1 Sub3_2 Target NF-κB, Wnt/β-catenin Strat3->Sub3_2 Sub1_1->Sub1_2 Sub1_2->Sub1_3 Sub2_1->Sub2_2 Sub3_1->Sub3_2

Nanoparticle Delivery Systems

Encapsulating a drug in nanoparticles can significantly improve its cellular uptake and bioavailability, protecting the drug and promoting its absorption into target sites [3] [4].

  • Key Parameters to Optimize: When developing nanoparticles, several physicochemical properties critically influence performance [3]:
    • Particle Size: Sizes between 200-600 nm have shown increased cellular uptake in Caco-2 cell models. Larger particles within this range can also demonstrate higher entrapment efficiency and slower release rates [3].
    • Surface Charge (Zeta Potential): A higher positive zeta potential is generally associated with better cellular uptake, as it facilitates interaction with negatively charged cell membranes [3].
    • Polymer Choice: Biocompatible and biodegradable polymers like PLGA (Poly(lactic-co-glycolic acid)) or Chitosan are commonly used. PLGA nanoparticles, for instance, have been shown to enhance oral bioavailability of other drugs by over 10-fold and promote lymphatic uptake, which is valuable for targeting cancer metastases [4].
P-glycoprotein (P-gp) Inhibition

P-gp is an efflux transporter highly expressed at many biological barriers, including the blood-brain barrier and some tumor cells, which can pump drugs out, reducing their intracellular concentration [5]. Inhibiting P-gp is a validated strategy to improve the penetration of substrate drugs.

  • Experimental Evidence: A study on the antibiotic ceftriaxone demonstrated that pre-treatment with the P-gp inhibitor cyclosporin A increased the unbound brain-to-blood concentration ratio (Kp,uu,brain) of the drug in a dose-dependent manner [6].
  • Experimental Protocol: To test this with this compound, you can co-administer the drug with a P-gp inhibitor like cyclosporin A and use techniques like microdialysis in animal models to continuously monitor and compare the unbound drug concentrations in the blood and the target tissue (e.g., tumor or brain) over time [6].
Modulation of Tumor Microenvironment & P-gp Regulation

The expression of P-gp is not static; it is dynamically regulated by various signaling pathways in response to the cellular environment. Targeting these pathways could indirectly enhance drug penetration [5].

  • Key Regulatory Pathways:
    • NF-κB Pathway: This is a "master regulator" of P-gp transcription and can be activated by inflammation, oxidative stress, or epileptic seizures. Inhibiting this pathway (e.g., with BAY-11-7082) could reduce P-gp upregulation [5].
    • Wnt/β-catenin Pathway: Activation of this pathway increases P-gp expression. Inhibitors of this pathway, such as quercetin, have been shown to downregulate P-gp mRNA and protein, leading to increased permeability to P-gp substrate drugs [5].

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing this compound for cancer therapy? While this compound has shown promising anti-tumor activity in preclinical models, a key challenge in its development has been clinical trial progression. Recently, an investigator-led Phase I trial in relapsed/refractory Acute Myeloid Leukemia was suspended, which negatively impacted the drug's probability of technical success rating [7].

Q2: Are there any specific imaging biomarkers to monitor this compound's efficacy? The search results did not identify specific MRI biomarkers for this compound. However, the field is moving towards using Machine Learning (ML) to identify tumor-specific MRI biomarkers. These can be based on quantitative features like Apparent Diffusion Coefficient (ADC) or textural patterns from T1-weighted and T2-weighted images to assess treatment response [8]. Be aware that some targeted therapies may not cause immediate changes in conventional MRI biomarkers, leading to potential false-negative results if the wrong biomarker is chosen [9].

Q3: Why might a nanoparticle formulation not always improve imaging contrast or drug delivery in tumors? A study comparing free Magnevist (a contrast agent) to its nanoparticle-loaded form found no significant difference in contrast in a pancreatic cancer model. This was attributed to factors like low payload of the active agent in the nanoparticles and restricted access of water protons to the agent, which is crucial for MRI signal generation [10]. This highlights that nanoparticle design must be meticulously optimized for its intended purpose.

References

Padnarsertib combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) Overview

This compound is an orally bioavailable small molecule that acts as a dual inhibitor of PAK4 and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2]. This dual mechanism disrupts key oncogenic signaling and cellular metabolism pathways.

Property Description
Drug Type Small molecule [3]
Synonyms KPT-9274, ATG-019 [3]
Primary Targets PAK4 (IC50 <100 nM) & NAMPT (IC50 120 nM) [1] [2]
Key MoA Inhibits PAK4/β-catenin pathway; causes NAD+ depletion, inducing apoptosis [2] [4]
Development Status Phase 1/2 for advanced solid tumors & NHL; Orphan Drug designations for sarcomas [5] [3]

Key Rationale for Combination Therapy

The most validated and mechanistically supported combination strategy for this compound is with the BCL-2 inhibitor Venetoclax for treating specific types of Acute Myeloid Leukemia (AML). The rationale for this combination is outlined below.

G A Monosomy 7/del(7q) Chromosomal Abnormality B NAMPT Gene Haploinsufficiency (7q22.3) A->B C Reduced NAMPT Expression & NAD+ Salvage Pathway Capacity B->C D This compound (NAMPT Inhibitor) C->D Creates Vulnerability E Severe NAD+ Depletion & Energetic Crisis D->E G Synergistic Cell Death in Leukemic Blasts E->G F Venetoclax (BCL-2 Inhibitor) F->G

This synergistic combination was demonstrated in an ex vivo study on primary AML samples, where the combination of this compound and Venetoclax killed significantly more leukemic blasts than the NAMPT inhibitor alone [4].

Experimental Considerations & FAQs

The following section addresses common experimental questions based on published research. Note that specific protocols for other combinations are not available in the current search results.

G A In Vitro Viability/Migration Assay A1 Cell Lines A->A1 A2 Concentrations A->A2 A3 Incubation Time A->A3 B Xenograft Mouse Model B1 Dosage B->B1 B2 Administration B->B2

Frequently Asked Questions

  • What is a key patient stratification biomarker for this compound in AML? Research indicates that AML with Monosomy 7 or deletion 7q (-7/-7q) is highly sensitive to NAMPT inhibition due to NAMPT gene haploinsufficiency, making this a key biomarker for patient selection [4].

  • Have there been any clinical safety concerns? Yes. A phase I trial (NCT05394558) investigating this compound in relapsed/refractory AML was suspended. The specific reason was not disclosed in the trial registry [6]. Furthermore, a preclinical study in dogs established a Maximum Tolerated Dose (MTD) of 4 mg/kg, with a higher dose of 4.5 mg/kg causing severe vomiting, diarrhea, collapse, anemia, and thrombocytopenia [3].

  • What is the current development status of this compound? Karyopharm, the developer, is currently evaluating out-licensing and/or partnership opportunities for this compound, which may affect the availability of clinical-grade compounds and updated trial information [5].

References

Padnarsertib Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib is a first-in-class, oral small molecule and a dual inhibitor of PAK4 and NAMPT [1] [2]. Resistance can arise from alterations in its twin targets or associated metabolic pathways.

The table below summarizes the key resistance mechanisms identified in preclinical models.

Mechanism Description Evidence Level Relevant Cancer Models
NAMPT Gene Mutations [3] Acquisition of distinct, previously unreported mutations in the NAMPT gene itself. Preclinical Rhabdomyosarcoma (RMS)
Metabolic & Genomic Profile Alterations [3] Resistant cells exhibit broad changes in their biochemical, metabolomic, and genomic profiles. Preclinical Rhabdomyosarcoma (RMS)
CD38 Overexpression [3] High expression of CD38, an NAD+-consuming enzyme, can confer resistance to NAMPT inhibition. Preclinical Acute Lymphoblastic Leukemia (ALL)

Experimental Troubleshooting & Guidance

This section addresses common challenges in this compound research, from model selection to combination strategies.

  • Model Selection Considerations: Be aware that the genetic background of your model system can inherently influence sensitivity. For instance, cancers with monosomy 7 or del(7q), which causes haploinsufficiency of the NAMPT gene located at 7q22.3, demonstrate heightened sensitivity to NAMPT inhibition [4]. Conversely, models with high expression of the NADase CD38 may be more resistant [3].

  • Overcoming Resistance with Combination Therapy: Resistance can often be overcome by rational drug combinations.

    • With Venetoclax: In models of acute myeloid leukemia (AML) with -7/-7q, combining KPT-9274 with the BCL2 inhibitor venetoclax resulted in significantly greater cell death than either agent alone [4].
    • With Other Agents: Research on other NAMPT inhibitors suggests potential synergy with PI3K inhibitors in aggressive lymphomas and DNA-damaging agents in Ewing sarcoma [3]. These combinations may also be relevant for this compound.
  • Interpreting In Vitro Data: When performing in vitro assays, remember that inhibition of the PAK4 pathway by this compound attenuates nuclear β-catenin and its downstream targets (cyclin D1, c-Myc), which can be measured by Western blot [5] [6]. Concurrently, inhibition of NAMPT leads to NAD depletion, which can be quantified using NAD/NADH assays [5].

Detailed Experimental Protocols

Here you will find methodologies for key experiments cited in the literature, which can be adapted for your research on this compound resistance.

In Vitro Migration & Invasion Assay [6]

This protocol assesses the anti-metastatic potential of this compound by measuring its effect on cancer cell migration and invasion through a Matrigel-coated membrane.

G Start Start Assay Plate Plate Cells on Matrigel-coated Transwell Insert Start->Plate Treat Treat with this compound (1μM and 5μM) Plate->Treat Incubate Incubate for 20 hours Treat->Incubate Fix Fix Cells with Methanol Incubate->Fix Stain Stain with Giemsa Solution Fix->Stain Count Count Invaded Cells under Microscope (10x) Stain->Count End Analyze Data Count->End

Key Materials:

  • Cell Lines: 786-0, ACHN, Caki-1, U-2 OS, or other relevant lines [6].
  • Transwell Chambers: 24-well format with polycarbonate filters.
  • Matrigel: Basement membrane matrix for coating invasion chambers.
  • This compound Stock: Prepare in DMSO per manufacturer datasheet [1].
  • Giemsa Solution: For cell staining.

Procedure:

  • Coating: Coat the upper side of the transwell filter with a thin layer of Matrigel and allow it to solidify.
  • Cell Seeding: Harvest and count cells. Seed 2.5×10⁴ cells in serum-free medium into the upper chamber of the Matrigel-coated transwell.
  • Drug Treatment: Add this compound (e.g., 1μM and 5μM) to both the upper and lower chambers. The lower chamber should contain growth medium with serum as a chemoattractant. Include a DMSO vehicle control.
  • Incubation: Incubate the plates for 20 hours at 37°C in a 5% CO₂ incubator.
  • Fixation and Staining: After incubation, carefully swab the interior of the transwell insert with a cotton swab to remove non-invaded cells. Fix the cells on the lower membrane surface with methanol and stain with Giemsa solution.
  • Quantification: Count the number of invaded cells attached to the lower surface of the filter under a light microscope at 10x magnification. Analyze multiple fields per well for statistical accuracy.
In Vivo Xenograft Efficacy Study [5] [6]

This protocol evaluates the anti-tumor efficacy and toxicity of this compound in a mouse xenograft model.

G Start Start In Vivo Study Inoculate Inoculate Mice with Cancer Cells (e.g., 786-O) Start->Inoculate Randomize Randomize into Groups (Control, 100 mg/kg, 200 mg/kg) Inoculate->Randomize Dosing Oral Gavage Twice Daily for 14 Days Randomize->Dosing Monitor Monitor Tumor Volume and Body Weight Dosing->Monitor Terminal Terminal Sample Collection (Plasma and Tumor) Monitor->Terminal Analyze Analyze Tumor Growth and On-target Effects Terminal->Analyze End End Study Analyze->End

Key Materials:

  • Animal Model: Immunodeficient mice (e.g., nude mice).
  • Cell Line: For example, 786-O (VHL-mut) human renal cell carcinoma cells [6].
  • This compound Formulation: For oral gavage. A homogeneous suspension can be prepared using 0.5% - 1% carboxymethyl cellulose (CMC-Na) [6].
  • Calipers: For measuring tumor volume.

Procedure:

  • Xenograft Establishment: Subcutaneously inoculate mice with cancer cells (e.g., 5 million 786-O cells) to form tumors.
  • Group Randomization: Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into control and treatment groups (n=5-10 per group).
  • Dosing: Administer this compound via oral gavage at doses of 100 mg/kg and 200 mg/kg, twice daily for 14 days. The control group receives the vehicle only.
  • Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Terminal Sampling: At the end of the experiment, collect blood plasma and tumor tissues. This compound concentrations can be measured in these samples (e.g., reaching ~10,000 ng/mL in both plasma and tumors) [5].
  • Analysis: Analyze tumor growth inhibition and assess on-target effects in tumor lysates (e.g., reduction in nuclear β-catenin).

Key Considerations for Researchers

  • Clinical Status Awareness: Be aware that the clinical development of this compound has encountered setbacks. A Phase I trial (NCT05394558) in relapsed/refractory AML was suspended in 2024, though Karyopharm is seeking partnership opportunities for the program [7] [2].
  • Leverage Related Research: While direct data on this compound resistance is limited, the broader field of NAMPT inhibitor research offers valuable, transferable insights into potential resistance mechanisms and combination strategies [3].

References

Padnarsertib (KPT-9274) Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical information available for Padnarsertib, which is an orally bioavailable small molecule dual-inhibitor [1] [2] [3].

Property Details
Drug Type Small molecule [4]
Synonyms KPT-9274, ATG-019, PAK4-IN-1 [2] [4] [5]
CAS Registry No. 1643913-93-2 [1] [2] [4]
Molecular Formula C₃₅H₂₉F₃N₄O₃ [1] [2] [4]
Molecular Weight 610.62 g/mol (approx. 610.63 g/mol) [1] [2]
Mechanism of Action Dual, non-competitive inhibitor of PAK4 and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [3] [5]
IC₅₀ (NAMPT, cell-free) ~120 nM [1] [2] [3]
IC₅₀ (PAK4) < 100 nM [2]
Primary Biological Consequences Reduction of G2/M cell cycle transit; induction of apoptosis; decrease in cell invasion and migration; attenuation of nuclear β-catenin and Wnt/β-catenin targets (e.g., cyclin D1, c-Myc); NAD depletion [1] [3]

Proposed Mechanism of Action

The diagram below illustrates the dual inhibitory mechanism of this compound and its downstream effects on cancer cell survival pathways, as reported in preclinical studies [1] [3].

G cluster_1 Dual Inhibition cluster_2 Downstream Effects This compound This compound PAK4_Inhibition PAK4 Inhibition This compound->PAK4_Inhibition NAMPT_Inhibition NAMPT Inhibition This compound->NAMPT_Inhibition BetaCatenin_Attenuation Attenuation of Nuclear β-catenin PAK4_Inhibition->BetaCatenin_Attenuation NAD_Depletion Depletion of NAD NAMPT_Inhibition->NAD_Depletion CellCycle_Arrest G2/M Cell Cycle Arrest BetaCatenin_Attenuation->CellCycle_Arrest Apoptosis_Induction Induction of Apoptosis NAD_Depletion->Apoptosis_Induction Reduced Tumor Growth Reduced Tumor Growth CellCycle_Arrest->Reduced Tumor Growth Apoptosis_Induction->Reduced Tumor Growth

Experimental Protocols from Literature

Here are key experimental setups from published studies on this compound.

In Vitro Cell Migration & Invasion Assay (Transwell)

This protocol is used to assess the compound's effect on cancer cell motility [1].

  • Cell Lines: Human RCC cell lines (e.g., 786-0, ACHN, Caki-1) [1].
  • Working Concentrations: 1 μM and 5 μM of this compound [1].
  • Incubation Time: 12 hours for migration; 20 hours for invasion [1].
  • Methodology:
    • Migration: Seed ( 1.5 \times 10^4 ) cells on top of a polycarbonate filter in a transwell chamber. Add this compound in growth medium to both upper and lower wells.
    • Invasion: Coat filters with Matrigel and seed ( 2.5 \times 10^4 ) cells.
    • After incubation, swab the filters to remove non-migrated/invaded cells.
    • Fix cells with methanol and stain with Giemsa solution.
    • Count the cells that have migrated/invaded to the lower surface under a light microscope (10x magnification) [1].
In Vivo Xenograft Model Protocol

This protocol describes the evaluation of this compound's efficacy in a mouse model [1].

  • Animal Model: Nude mice with 786-O (VHL-mut) human renal cell carcinoma (RCC) xenografts [1].
  • Dosage: 100 mg/kg and 200 mg/kg [1].
  • Administration: Administered by oral gavage [1].
  • Key Findings: The study reported dose-dependent inhibition of tumor growth with no apparent toxicity. At the end of the experiment, this compound concentrations were measured at 10,747 ng/mL in mouse plasma and 10,647 ng/mL in tumors [1] [2].

Frequently Asked Questions

Q1: What is the clinical status of this compound? this compound has been investigated in a Phase 1 clinical trial (NCT02702492) for patients with advanced solid malignancies and non-Hodgkin's lymphoma [1] [4] [3]. The drug has also been assigned an orphan drug designation in the United States [4].

Q2: How should I prepare a stock solution of this compound for in vitro studies? this compound is highly soluble in DMSO.

  • Recommended Stock Concentration: 100 mg/mL (approximately 163.76 mM) [1] [2].
  • Critical Note: Use fresh, moisture-absorbing DMSO, as water content can significantly reduce solubility [1]. The compound is insoluble in water [1].

Q3: What is a suitable vehicle formulation for in vivo studies in mice? A validated formulation for oral administration in mice is a clear solution consisting of [1]:

  • 5% DMSO
  • 40% PEG300
  • 5% Tween-80
  • 50% double-distilled H₂O (ddH₂O) This formulation can achieve a working concentration of 2.5 mg/mL (4.09 mM) [1].

Technical Support and Troubleshooting

  • Low Solubility in DMSO: Ensure the DMSO is fresh and anhydrous. Aliquot the DMSO to minimize moisture absorption from the air [1].
  • No Observed Effect in Cell Assays: Verify the activity of your batch by testing it in a well-established positive control assay, such as the transwell invasion assay with a sensitive RCC cell line (e.g., 786-0) [1]. Confirm that your storage conditions are appropriate (recommended: -20°C for powder, -80°C for stock solutions in DMSO) [2].

References

Padnarsertib batch-to-batch consistency

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Batch Data

While not a formal consistency study, the manufacturer provides analytical data for specific batches which can serve as a baseline for your own comparisons.

Table 1: Documented Batch Analysis for Padnarsertib (KPT-9274)

Parameter Batch S844402 [1] Batch S844403 [2]
Catalog Number S8444 S8444
Purity (HPLC) 98.31% Information missing from sources
Structure Confirmation Consistent with structure (NMR) Information missing from sources
Molecular Formula C₃₅H₂₉F₃N₄O₃ [3] C₃₅H₂₉F₃N₄O₃ [2]
Molecular Weight 610.62 g/mol [3] 610.62 g/mol [2]
CAS Number 1643913-93-2 [3] 1643913-93-2 [2]

Researcher's Guide to Ensuring Batch Consistency

Since direct data is unavailable, you can implement the following quality control practices in your lab to ensure reliable experimental results.

Table 2: Key Quality Control Checkpoints for Incoming Batches

Checkpoint Description Action
Certificate of Analysis (CoA) Always request the CoA for every batch purchased. Verify critical parameters like purity. Compare CoAs between batches to identify variations.
Solubility Profile Test solubility in your standard experimental solvents (e.g., DMSO) per the datasheet [3] [2]. Inconsistent dissolution can indicate a quality issue.
Bioactivity Validation Perform a small-scale pilot assay to confirm the biological activity matches your expected dose-response curve. This is the ultimate functional test for consistency.

Experimental Protocols for Functional Consistency

Beyond physical checks, confirming functional consistency is crucial. Here are core protocols based on published research using this compound.

In Vitro Functional Assay: Cell Migration & Invasion

This protocol is adapted from studies investigating this compound's effect on cancer cell lines [3] [2].

  • Cell Lines Used: 786-0, ACHN, Caki-1, and U-2 OS cells.
  • Compound Concentrations: 1 μM and 5 μM this compound.
  • Incubation Time: 12 hours.
  • Methodology:
    • Migration Assay: Seed (1.5 \times 10^4) cells on polycarbonate filters in a transwell chamber. Add this compound in growth medium to both upper and lower wells.
    • Invasion Assay: Coat filters with Matrigel. Seed (2.5 \times 10^4) cells onto the Matrigel and incubate for 20 hours.
    • Analysis: After incubation, remove cells from the upper side with a cotton swab. Fix cells on the lower side with methanol, stain with Giemsa solution, and count under a light microscope (10x magnification).
In Vivo Dosing Protocol

This animal study protocol demonstrates efficacy and can be used to benchmark new batches in vivo [3] [2] [4].

  • Animal Model: Nude mice with 786-O (VHL-mut) human renal cell carcinoma xenografts.
  • Dosage: 100 mg/kg and 200 mg/kg.
  • Administration: Oral gavage, twice daily for 14 days.
  • Monitoring: Measure tumor volume reduction and monitor for significant weight loss as an indicator of toxicity.

Key Principles for Batch Quality Control

The following diagram summarizes the logical workflow for establishing batch consistency, drawing on general principles of quality assurance for biological products [5].

Start Start: Establish Baseline A Obtain First Batch Document all parameters Start->A B For Each New Batch A->B C Perform QC Checks B->C D1 Physical/Chemical - HPLC Purity - NMR Structure - Solubility C->D1 D2 Functional/Biological - Pilot Bioassay - Dose-Response C->D2 E Data Consistent with Baseline? D1->E D2->E F Approve for Experimental Use E->F Yes G Investigate Discrepancy Contact Supplier E->G No

Important Disclaimer for Researchers

  • For Research Use Only: this compound is strictly for research purposes and not for human diagnostic or therapeutic use [3].
  • Clinical Status: Be aware that this compound is currently under clinical investigation for advanced solid malignancies and non-Hodgkin's lymphoma [6] [4]. The inherent variability in investigational-stage products further underscores the need for rigorous in-house quality control.

References

Padnarsertib vs Sunitinib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Sunitinib Efficacy Profile

Indication Trial Design & Comparator Key Efficacy Endpoints Reference

| Metastatic Renal Cell Carcinoma (mRCC) [1] | Phase III vs. Interferon-alfa (IFN-α) | Median PFS: 11 months vs. 5 months (IFN-α) Objective Response Rate (ORR): 28% vs. 5% (IFN-α) | [1] | | Imatinib-resistant Gastrointestinal Stromal Tumor (GIST) [1] | Phase III vs. Placebo | Median Time to Tumor Progression (TTP): 27 weeks vs. 6 weeks (Placebo) ORR: 7% vs. 0% (Placebo) | [1] | | Pancreatic Neuroendocrine Tumors (pNET) [1] [2] | Approved for progressive, unresectable/metastatic disease. | N/A | [1] [2] |

Sunitinib Mechanism of Action and Key Characteristics

Sunitinib is an oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor [2]. Its antitumor activity is primarily based on two effects:

  • Anti-angiogenesis: Inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), reducing tumor blood supply [3] [2].
  • Direct antitumor proliferation: Inhibits other targets like KIT (CD117), which is a key driver in most GISTs [1] [2].

The diagram below illustrates this multi-targeted mechanism.

G cluster_targets Sunitinib Inhibits Key Receptor Tyrosine Kinases cluster_effects Cellular Consequences Sunitinib Sunitinib VEGFR VEGFRs (Anti-angiogenic effect) Sunitinib->VEGFR Inhibits PDGFR PDGFRs (Anti-angiogenic effect) Sunitinib->PDGFR Inhibits KIT KIT (CD117) (Anti-proliferative effect) Sunitinib->KIT Inhibits Others RET, CSF-1R, FLT3 (Additional targets) Sunitinib->Others Inhibits Effect1 Reduced Tumor Angiogenesis VEGFR->Effect1 PDGFR->Effect1 Effect3 Inhibited Tumor Proliferation KIT->Effect3 Effect2 Induced Tumor Cell Apoptosis Effect1->Effect2 Effect3->Effect2

How to Locate a Direct Comparison

For researchers seeking a head-to-head comparison, here are targeted strategies:

  • Refine the Drug Name: Confirm the correct identifier for "Padnarsertib." It might be a development code (e.g., GSK- or AZD- prefixed) or have an alternative generic name.
  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for ongoing or completed comparison trials that may not yet be published.
  • Utilize Specialized Databases: Search in-depth scientific databases (e.g., PubMed, Scopus) and pharmaceutical intelligence platforms (e.g., Citeline, AdisInsight) using the confirmed drug names.

References

Padnarsertib's Targets and Dual Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib acts on two proteins that are often overexpressed in cancers: p21-activated kinase 4 (PAK4), which regulates cell proliferation and survival, and nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway [1] [2]. Depleting NAD+ disrupts energy metabolism and DNA repair [2].

The following diagram illustrates how this compound disrupts these two critical pathways to exert its anti-tumor effects.

Preclinical Efficacy Data

This compound has demonstrated promising anti-tumor activity across various resistant cancer models by leveraging its dual mechanism.

Cancer Model Experimental Findings Key Outcomes Reference
Platinum-Resistant Ovarian Cancer (3D Spheroids) Treatment with KPT-9274 (this compound) Inhibited NAD+/NADPH/ATP production; suppressed PAK4 activity (reduced p-S6, p-AKT, p-β-Catenin); induced apoptosis [2]
Pancreatic Neuroendocrine Tumors (PNET) KPT-9274 vs. single-agent PAK4 (PF3758309) or NAMPT (FK866) inhibitors Dual inhibition more effectively suppressed PNET cell line growth; synergized with mTOR inhibitors (everolimus) [1]
Renal Cell Carcinoma (RCC) This compound on RCC cell lines (e.g., 786-0, ACHN) Attenuated PAK4/β-catenin pathway; caused NAD depletion; reduced cell viability, invasion, migration; induced G2/M arrest & apoptosis [3] [4] [5]
Sarcoma (Rhabdomyosarcoma & Ewing Sarcoma) Preclinical models led to Orphan Drug Designation Showed tumor regressions and decreased metastatic properties in pediatric preclinical models [6]

Experimental Protocols for Key Assays

For researchers looking to validate or explore these mechanisms, here are summaries of key methodologies from the cited literature.

  • In Vitro Cell Viability and Invasion/Migration Assays: Performed using transwell chambers. For invasion assays, filters are coated with Matrigel. Cells are seeded and treated with this compound (e.g., 1μM and 5μM). After incubation (e.g., 12-20 hours), cells that migrate/invade to the lower filter surface are fixed, stained (e.g., with Giemsa), and counted under a microscope [5].
  • In Vivo Efficacy Studies: Conducted in mouse xenograft models (e.g., 786-O RCC cells). This compound is administered by oral gavage at doses of 100 and 200 mg/kg, typically twice daily. Tumor volume and body weight are monitored over the treatment period (e.g., 14 days) to assess anti-tumor activity and potential toxicity [3] [5].
  • Molecular Target Engagement: Western blot analysis is used. Cells or tumor lysates are probed with antibodies against key proteins like phospho-S6 Ribosomal Protein (Ser235/236), phospho-AKT (Ser473), phospho-β-Catenin (Ser675), and total protein levels to confirm pathway inhibition [2].

Clinical Development Status

As of the latest information, this compound remains an investigational drug. Key clinical development updates include:

  • Clinical Trials: A Phase 1 trial for advanced solid malignancies and non-Hodgkin's lymphoma has been completed/terminated [7] [5] [8]. Another Phase 1 study for relapsed/refractory acute myeloid leukemia and solid tumors was active but not recruiting as of 2025 [7] [8].
  • Regulatory Designations: The U.S. FDA has granted this compound Orphan Drug Designation for the treatment of soft tissue sarcoma and Ewing sarcoma, and Rare Pediatric Disease Designation for rhabdomyosarcoma and Ewing sarcoma [6].

This compound's dual inhibition of PAK4 and NAMPT represents a rationally designed strategy to address therapy-resistant cancers by simultaneously disrupting tumor proliferation and energy metabolism. This approach holds particular promise for overcoming the limitations of single-target agents.

References

Synergistic Drug Combinations with Adavosertib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key synergistic drug combinations involving adavosertib identified in preclinical studies.

Combination Drug Cancer Type / Model Synergy Measurement & Score Key Experimental Findings Proposed Mechanism
Cytarabine (Anti-metabolite) [1] Acute Leukemia (CCRF-CEM, Jurkat cell lines) Multiple models (ZIP, Bliss, HSA, Loewe); e.g., Bliss ~22.49 in Jurkat [1] Selective synergy in leukemia cells (Jurkat) over healthy PBMCs; increased γH2AX phosphorylation [1] WEE1 inhibition by adavosertib disrupts cell cycle checkpoints, exacerbating DNA damage from Cytarabine [1]
Irinotecan (TOP1 inhibitor) [2] Colorectal Cancer (Microsatellite stable, KRAS-mutant cell lines) Bliss independence model [2] Led to apoptosis and suppression of tumour xenograft growth [2] CHEK1 inhibition (similar to WEE1) enhances efficacy of topoisomerase inhibitor [2]
Alisertib (AURKA inhibitor) & Navitoclax (BCL-2/XL/W inhibitor) [2] Breast Cancer (Various PAM50 subtypes) Bliss independence model [2] High synergy rates (e.g., 61% for Navitoclax+Alisertib) across basal-like, LumA, and LumB subtypes [2] AURK inhibition combined with pro-apoptotic (Navitoclax) enhancement [2]
Gemcitabine / 5-Fluorouracil / Cisplatin (Chemotherapeutics) [2] Breast, Colorectal, Pancreatic Cancer (Cell line panels) Bliss independence model [2] Synergy observed when paired with cell cycle inhibitors like CHEK1/2 inhibitors [2] Cell cycle checkpoint inhibition (e.g., by CHEK1/2i) enhances DNA damage from chemotherapeutics [2]

Experimental Protocols for Synergy Screening

Here are the detailed methodologies for key experiments cited in the search results.

High-Throughput Combination Screening (GDSC Platform)

This protocol was used to test 2,025 drug combinations across 125 breast, colorectal, and pancreatic cancer cell lines [2].

  • Cell Lines: 125 molecularly characterized lines (mutation, CNA, methylation, gene expression data) [2].
  • Drug Treatment: "Anchored design". An anchor compound (e.g., adavosertib) is tested at two concentrations, combined with a library compound tested in a 7-point dose-response curve [2].
  • Viability Measurement: Cell viability is measured after treatment [2].
  • Data Analysis:
    • Single-agent and combination viability curves are fitted [2].
    • Synergy Classification based on shift in IC₅₀ (potency) or E_max (efficacy) compared to the Bliss independence-predicted response [2]. A combination is classified as synergistic if it causes an 8-fold reduction in IC₅₀ or a 20% reduction in viability beyond the Bliss prediction [2].
In-Depth Mechanistic Validation

This workflow, exemplified by the cytarabine-adavosertib study, follows up on initial synergy hits [1].

  • Synergy Scoring: Analyze concentration-inhibition curves and calculate synergy scores using multiple models (ZIP, Bliss, HSA, Loewe) to prioritize top combinations [1].
  • Selectivity Assessment: Compare the combination's effect on cancer cell lines (e.g., Jurkat) versus healthy peripheral blood mononuclear cells (PBMCs) to assess therapeutic window [1].
  • Mechanistic Immunoblotting: Perform Western Blots to detect changes in key protein markers, such as:
    • γH2AX: Phosphorylation indicates increased DNA damage.
    • CDC2 phosphorylation: Effects confirm adavosertib's WEE1 inhibition and checkpoint override [1].
  • Metabolomic Analysis: Use mass spectrometry to identify alterations in metabolic pathways (e.g., Krebs cycle, nucleotides, glutathione) in treated cells [1].

The workflow for these experimental approaches is summarized in the diagram below.

G start Start: Identify Candidate Combination high_throughput High-Throughput Screening (GDSC Platform) start->high_throughput mechanistic In-Depth Mechanistic Validation start->mechanistic anchor Treat Cells with: - Anchor Drug (2 doses) - Library Drug (7-point curve) high_throughput->anchor measure_viability Measure Cell Viability anchor->measure_viability bliss_calc Calculate Bliss Expected Response measure_viability->bliss_calc classify Classify Synergy based on ΔIC₅₀ or ΔE_max bliss_calc->classify synergy_score Multi-Model Synergy Scoring (ZIP, Bliss, HSA, Loewe) mechanistic->synergy_score selectivity Selectivity Assessment (Cancer vs. Healthy Cells) synergy_score->selectivity immunoblot Immunoblotting (e.g., γH2AX, p-CDC2) selectivity->immunoblot metabolomics Metabolomic Analysis (Pathway Impact) immunoblot->metabolomics

Mechanism of Action: Adavosertib Synergy

Adavosertib is a small-molecule inhibitor of the WEE1 kinase. WEE1 is a crucial regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates CDK1/CDC2, halting the cell cycle to allow time for DNA repair before mitosis. When adavosertib inhibits WEE1, it forces cells with damaged DNA to prematurely enter mitosis, leading to catastrophic cell death, a process known as mitotic catastrophe [1].

This mechanism underlies its synergy with other agents:

  • DNA-Damaging Agents (Cytarabine, Irinotecan): These drugs cause DNA lesions. Adavosertib prevents cell cycle arrest, pushing damaged cells into mitosis and preventing repair [1] [2].
  • Apoptosis Promoters (Navitoclax): By forcing cells into mitosis with DNA damage, adavosertib increases cellular stress and primes cells for apoptosis, which is then enhanced by Navitoclax [2].

The following diagram illustrates this synergistic mechanism.

G DNA_damage DNA-Damaging Agent (e.g., Cytarabine) mitosis Forced Mitotic Entry with DNA Damage DNA_damage->mitosis Causes Lesions WEE1_inhibit Adavosertib Inhibits WEE1 pCDC2 Reduced p-CDC2 WEE1_inhibit->pCDC2 checkpoint_override G2/M Checkpoint Override pCDC2->checkpoint_override checkpoint_override->mitosis cell_death Mitotic Catastrophe & Cell Death mitosis->cell_death

Emerging Trends in Synergy Discovery

The field is moving beyond brute-force screening towards more intelligent, efficient discovery methods.

  • Machine Learning-Guided Discovery: Platforms like RECOVER use deep learning models to predict synergistic pairs, evaluating only ~5% of the total search space to find combinations increasingly enriched for synergy. This can lead to a 5-10x enrichment in finding highly synergistic combinations compared to random screening [3].
  • Multi-Omics Integration: State-of-the-art computational models (e.g., DeepSynergy, AuDNNsynergy) integrate diverse data types—including drug chemical structures, genomic features of cancer cells, and protein-protein interaction networks—to improve synergy prediction accuracy [4].
  • Focus on Therapeutic Selectivity: Research indicates that synergistic combinations can be more specific to diseased cells than single agents. This improves the therapeutic window by sparing healthy cells, as demonstrated by the selective synergy of cytarabine-adavosertib in leukemia cells over healthy PBMCs [1] [5].

References

Current Status and Known Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The most significant recent development for padnarsertib is the suspension of an investigator-led Phase I trial (NCT05394558) in relapsed or refractory Acute Myeloid Leukemia (AML) [1]. The reason for the suspension was not disclosed. This suspension has impacted the drug's likelihood of advancing to the next development phase [1].

Regarding its mechanism, the inhibition of NAMPT is particularly relevant in a specific biomarker-defined patient population. Recent research has identified that AML cells with Monosomy 7 or deletion 7q (-7/-7q) are highly sensitive to NAMPT inhibition [2]. This is because the NAMPT gene itself is located at 7q22.3; the loss of one copy of this chromosome arm makes the cancer cells dependent on the remaining NAMPT allele, creating a therapeutic vulnerability known as "haploinsufficiency" [2].

Framework for Biomarker Validation

While specific validation data for this compound's biomarkers is not available, the general process for biomarker validation is well-established and should be followed once development resumes. The journey from discovery to clinical use involves multiple, rigorous stages as shown below.

cluster_1 Exploratory Phases cluster_2 Confirmatory Phases Discovery Discovery PreValidation PreValidation Discovery->PreValidation Cross-validation AnalyticalValidation AnalyticalValidation PreValidation->AnalyticalValidation Assay Performance ClinicalValidation ClinicalValidation AnalyticalValidation->ClinicalValidation Clinical Utility Implementation Implementation ClinicalValidation->Implementation Regulatory Approval

The validation process requires different types of studies and evidence, moving from technical performance to real-world clinical relevance [3] [4].

Validation Phase Primary Focus
Analytical Validation Establishes assay performance (sensitivity, specificity, precision, accuracy) [5] [3].
Clinical Validation Confirms the biomarker's association with clinical outcomes (diagnosis, prognosis, prediction) [5] [3].

A critical principle in this process is Context of Use (CoU), which means the validation requirements for a biomarker are dictated by how the data will be used in drug development and patient care decisions [6].

References

Padnarsertib clinical trial results comparison

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) Overview

This compound is an investigational, orally bioavailable small molecule drug. Its key characteristics are summarized in the table below.

Feature Description
Drug Type Small molecule [1]
Mechanism of Action Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2] [3]
Primary Molecular Targets PAK4 (IC₅₀ < 100 nM) and NAMPT (IC₅₀ = 120 nM) [2] [3]
Highest Development Phase Phase 2 (for Solid Tumors) [1]
Route of Administration Oral [2] [3]

Current Clinical Trial Status and Available Data

The clinical development of this compound involves several oncology indications, though available results are limited.

Clinical Development Status

The following table outlines the known clinical trial statuses across different indications. It is important to note that this information is primarily sourced from clinical trial registries and company announcements; detailed results from most of these studies are not yet publicly available.

Indication Highest Phase Status / Notes
Solid Tumor Phase 2 [1] Status unknown [1]
Relapsing Acute Myeloid Leukemia Phase 1 [1] A Phase 1 trial (NCT05394558) was suspended; no reason was disclosed [4].
Advanced Malignant Solid Neoplasm Phase 1 [1] -
Non-Hodgkin Lymphoma Phase 1 [1] A Phase 1 trial (NCT02702492) has been terminated [5] [3].
Unresectable Melanoma Phase 1 [1] -
Rhabdomyosarcoma & Ewing Sarcoma Preclinical / Designation Stage Granted Orphan Drug and Rare Pediatric Disease Designation by FDA in 2024 [6].
Available Efficacy and Safety Data

Publicly available data on this compound's efficacy and safety in humans is very limited. The information below comes from early-stage investigations:

  • Preclinical In Vivo Data: In a 786-O human renal cell carcinoma (RCC) xenograft model, this compound administration led to dose-dependent inhibition of tumor growth with no apparent toxicity reported [2] [3].
  • Veterinary Trial Data: In a dose-finding study in dogs with spontaneous tumors, a dose of 4 mg/kg was well tolerated. The maximum tolerated dose (MTD) was established at 4.5 mg/kg, with one dog experiencing severe adverse events including vomiting, diarrhea, collapse, anemia, and thrombocytopenia [1].
  • Clinical Trial Status: As noted in the tables above, several early-phase human trials have been terminated or suspended, though specific results or reasons have not been made public [5] [4] [3].

Mechanism of Action and Experimental Analysis

The following diagram illustrates the proposed dual mechanism of action of this compound and its downstream effects, based on preclinical research.

G cluster_effects Cellular Outcomes This compound This compound PAK4 PAK4 Inhibition This compound->PAK4 Inhibits NAMPT NAMPT Inhibition This compound->NAMPT Inhibits bcatenin ↓ Nuclear β-catenin PAK4->bcatenin Attenuates NAD ↓ NAD+ levels NAMPT->NAD Leads to Apoptosis Induces Apoptosis NAD->Apoptosis Contributes to CellCycle Attenuates G2/M transit NAD->CellCycle Contributes to WntTargets ↓ Wnt/β-catenin targets (e.g., Cyclin D1, c-Myc) bcatenin->WntTargets Reduces Migration Decreases Cell Invasion/Migration WntTargets->Migration Contributes to

Associated Experimental Protocols

Preclinical studies investigating this compound's effects on cancer cells often use the following methodologies [3]:

  • In Vitro Cell Migration and Invasion Assays
    • Method: Transwell chamber assays.
    • Procedure: Cells are seeded on a porous membrane (coated with Matrigel for invasion assays). This compound is added to the culture medium. After incubation (e.g., 12-20 hours), cells that migrate/invade through the membrane are fixed, stained, and counted under a microscope.
    • Typical Concentrations: 1μM and 5μM.
  • In Vivo Xenograft Models
    • Method: Human cancer cells are implanted subcutaneously into immunodeficient mice.
    • Treatment: Mice are administered this compound via oral gavage.
    • Typical Doses: 100 mg/kg and 200 mg/kg.
    • Endpoint: Measurement of tumor volume over time to assess growth inhibition.

Conclusion

References

Padnarsertib PAK4 inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) Profile

This compound is an investigational, orally bioavailable small molecule known as a dual inhibitor of PAK4 (p21-activated kinase 4) and NAMPT (nicotinamide phosphoribosyltransferase) [1] [2]. Its mechanism and key characteristics are summarized below.

Molecular Characteristics & Mechanism

Feature Description
Primary Targets PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT [1] [3] [2].
Mechanism Type Non-competitive, allosteric inhibitor of PAK4 [1] [4]. It destabilizes and causes degradation of the PAK4 protein, impacting both kinase-dependent and independent functions [5].
Key Outcome Disrupts PAK4/NAMPT signaling, leading to reduced cancer cell invasion, migration, and viability; induces apoptosis and G2-M cell cycle arrest [1] [5].

Key Signaling Pathway of PAK4 and this compound Inhibition

The following diagram illustrates the central role of PAK4 in cancer-related signaling pathways and the points of inhibition by this compound.

architecture KRas KRas (Oncogene) Cdc42 GTP-bound Cdc42 KRas->Cdc42 PAK4 PAK4 Cdc42->PAK4 BetaCatenin β-Catenin (Nuclear Translocation) PAK4->BetaCatenin Cytoskeleton Cytoskeleton Remodeling PAK4->Cytoskeleton GeneTranscription Gene Transcription (c-Myc, Cyclin D1) BetaCatenin->GeneTranscription CellSurvival Cell Survival & Proliferation GeneTranscription->CellSurvival CellMotility Cell Motility & Invasion Cytoskeleton->CellMotility NAMPT_Enzyme NAMPT Enzyme NAD NAD+ Pool NAMPT_Enzyme->NAD EnergyMetabolism Cellular Energy & Growth NAD->EnergyMetabolism EnergyMetabolism->CellSurvival This compound This compound (KPT-9274) This compound->PAK4 Inhibits & Degrades This compound->NAMPT_Enzyme Inhibits

Quantitative & Comparative Data

The table below summarizes available potency data for this compound and other PAK4 inhibitors mentioned in the search results.

Reported Inhibitory Activity of PAK4-Targeting Compounds

Compound Name Primary Target(s) Reported Potency (IC₅₀ or similar) Key Context / Selectivity Notes
This compound (KPT-9274) PAK4 & NAMPT NAMPT IC₅₀: ~120 nM (cell-free assay) [1]. Dual-target inhibitor; reduces PAK4 protein levels (allosteric) [1] [3] [5].
PAKib PAK4 IC₅₀: ~500 nM [6]. Specifically suppresses pancreatic cancer cell growth in vitro and in vivo [6].
PF-3758309 PAK4 Information missing Also identified as a dual PAK4 and NAMPT inhibitor [3].
GNE-2861 PAK4 Information missing Confirmed to also inhibit NAMPT activity [3].
LCH-7749944 PAK4 Information missing Confirmed to also inhibit NAMPT activity [3].

A significant challenge in the field is that several compounds developed as PAK4 inhibitors, including this compound and PF-3758309, have been found to also potently inhibit NAMPT [3]. This dual mechanism complicates the interpretation of which target is primarily responsible for the observed anti-cancer effects in different contexts.

Experimental Evidence & Protocols

The anti-cancer activity of this compound has been validated through standard preclinical in vitro and in vivo experiments.

In Vitro Protocols

  • Cell Viability/Growth Assay: Treat various cancer cell lines (e.g., triple-negative breast cancer lines like MDA-MB-231) with this compound. Cell viability is typically measured using assays like MTT or CellTiter-Glo after 72-96 hours of exposure [5].
  • Apoptosis Assay: Analyze induction of programmed cell death using methods like Western Blotting for cleavage of caspase-3 and PARP, or flow cytometry with Annexin V staining after 24-48 hours of treatment [5].
  • Western Blot Analysis: Confirms target engagement by showing reduced steady-state levels of PAK4 protein and changes in downstream signaling markers (e.g., phosphorylation of β-catenin at Ser675 and cofilin at Ser3) in treated cell lysates [1] [5].
  • NAMPT Activity Assay (Cell-free): Measures the direct inhibition of recombinant NAMPT enzyme activity, often using a reaction that quantifies the product of the NAMPT-catalyzed reaction [1] [3].

In Vivo Protocols

  • Mouse Xenograft Models: Immunocompromised mice are implanted with human cancer cells (e.g., MDA-MB-231). Once tumors are established, mice are treated with this compound (e.g., 100 mg/kg or 200 mg/kg, orally, twice daily). Tumor volume and body weight are monitored over 2-3 weeks [1] [5].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the in vivo study, plasma and tumor tissues are collected. Drug concentrations are measured (e.g., reaching ~10,000 ng/mL), and tumor samples are analyzed via Western Blot to confirm target modulation [1].

Interpretation Guide for Researchers

  • Focus on the Dual Mechanism: When evaluating data on this compound, consider that the observed phenotypic changes (e.g., apoptosis, NAD depletion) could be due to PAK4 inhibition, NAMPT inhibition, or a synergistic effect of both [3] [5].
  • Clinical Status: As of the latest information, this compound has been tested in Phase I clinical trials for advanced solid malignancies and non-Hodgkin's lymphoma [1] [7]. Note that one investigator-led trial in acute myeloid leukemia (NCT05394558) was suspended, though the reason was not disclosed [7].

References

Padnarsertib therapeutic window analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Padnertinib

Based on the search results, the most concrete information comes from a curated database of protein kinase inhibitors, which lists Padnertinib's core molecular and developmental characteristics [1].

The table below summarizes the available data:

Property Value
INN Name Pamufetinib (Note: This is a known synonym for Padnertinib) [1]
Phase 1 [1]
Applicant/Developer Taiho Pharmaceutical [1]
Molecular Weight 518.1 [1]
Type Small molecule inhibitor [1]
Other Identifiers TAS-115 [1]

Scientific Context and Research Methodologies

Although direct data on Padnertinib is limited, the search results provide insight into the relevant scientific context and the types of experimental methods used to characterize kinase inhibitors like it.

  • Relevant Signaling Pathways: Padnertinib is designed to target specific signaling pathways that are crucial for cell growth and survival. Dysregulation of these pathways is a common feature in many cancers and other diseases. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for drugs like Padnertinib [2] [3].

    SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates NuclearResponse NuclearResponse ERK->NuclearResponse Gene Regulation

  • Common Experimental Protocols: To establish a therapeutic window, researchers typically conduct a series of in vitro (lab-based) and in vivo (animal model) experiments. Key methodologies include [4] [5]:

    • Drug Sensitivity Screening: This is often performed on patient-derived organoids or cancer cell lines. Cells are exposed to a range of drug concentrations, and viability is measured using assays like CellTiter-Glo after a set period (e.g., 6 days) to generate dose-response curves [5].
    • In Vivo Efficacy Studies: Animal models (e.g., genetically engineered mice) are dosed with the drug, and its ability to rescue a disease phenotype (e.g., reduce lipid accumulation in muscle) is assessed. This helps determine a therapeutically effective dose [4].
    • Toxicity and Pharmacokinetic Studies: These studies determine the drug's absorption, distribution, metabolism, and excretion (ADME). The maximum tolerated dose (MTD) and lethal dose (LD50) are key parameters for establishing the safety margin.

How to Proceed with Your Analysis

Given the current data limitations, here are steps you can take to build a more complete profile:

  • Monitor Clinical Trial Registries: As Padnertinib is in Phase 1, the most detailed data on its safety and efficacy in humans will be found in clinical trial registries like ClinicalTrials.gov. Results from early-phase trials are often posted upon completion.
  • Search for Preclinical Publications: Look for peer-reviewed articles specifically on TAS-115. These might contain detailed in vitro and in vivo data, including half-maximal inhibitory concentration (IC50) values against its targets and preliminary toxicity findings.
  • Leverage Structural Data: The available molecular weight and structure can be used for in silico modeling and comparisons with other, better-characterized inhibitors in its class.

References

Padnarsertib pharmacokinetics vs other investigational drugs

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib Profile and Experimental Data

This compound (also known as KPT-9274) is an investigational small molecule drug. The table below summarizes its key characteristics and available experimental data.

Property Description
Drug Type Orally bioavailable small molecule [1] [2]
Primary Mechanisms Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2].
Target IC₅₀ <100 nM (PAK4); 120 nM (NAMPT) in cell-free assays [2] [3].
Key In Vivo Model 786-O human renal cell carcinoma (RCC) xenograft model in mice [3].
In Vivo Dosing 100 mg/kg and 200 mg/kg, administered by oral gavage [3].
Reported In Vivo Outcome Dose-dependent inhibition of tumor growth with no apparent toxicity reported [3].
Reported Tumor/Plasma Level In a mouse model, 10647 ng/mL in tumors and 10757 ng/mL in plasma measured 8 hours post-administration [2].

Detailed Experimental Protocols

The following methodologies are derived from published studies on this compound:

  • *In Vitro* Cell Migration and Invasion Assay: This was performed using transwell chambers. For the migration assay, 1.5×10⁴ cells were seeded on polycarbonate filters with this compound (1μM and 5μM) added to both upper and lower wells. After 12 hours of incubation, cells that migrated were fixed, stained, and counted. For the invasion assay, filters were coated with Matrigel, and 2.5×10⁴ cells were seeded and incubated for 20 hours before counting [3].
  • *In Vivo* Efficacy Study: The 786-O (VHL-mut) human RCC xenograft model was established in nude mice. This compound was administered by oral gavage at doses of 100 and 200 mg/kg. The study evaluated the dose-dependent inhibition of tumor growth over time [3].

Mechanism of Action Diagram

The diagram below illustrates the dual inhibitory mechanism of this compound and its downstream effects on cancer cells, based on the cited research [2] [4] [3].

G cluster_path1 PAK4 Inhibition Pathway cluster_path2 NAMPT Inhibition Pathway This compound This compound PAK4 PAK4 This compound->PAK4 NAMPT NAMPT This compound->NAMPT BetaCatenin β-catenin (nuclear) PAK4->BetaCatenin attenuates TargetGenes Cyclin D1, c-Myc BetaCatenin->TargetGenes reduces CellCycle ↓ G2/M Phase Transit TargetGenes->CellCycle Apoptosis1 Induces Apoptosis TargetGenes->Apoptosis1 MigInv Reduces Cell Invasion & Migration NAD NAD+ Salvage Pathway NAMPT->NAD inhibits NAD_Level NAD+ Depletion NAD->NAD_Level leads to Metabolism Disrupts Mitochondrial Metabolism NAD_Level->Metabolism Apoptosis2 Induces Apoptosis NAD_Level->Apoptosis2

References

Padnarsertib cost-effectiveness research use

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Padnarsertib

The table below summarizes the key details available from search results:

Attribute Information
Other Names Also referred to as KPT-9274 [1].
Developmental Phase Phase I (as of a 2023 update) [1].
Targeted Indications Relapsed or refractory acute myeloid leukaemia (AML), advanced solid malignancies, non-Hodgkin's lymphoma [1].
Mechanism of Action Inhibits PAK4 and NAMPT [1].
Cost-Effectiveness Data None identified in current search results.

A 2023 update noted that a university-sponsored Phase I trial in AML was suspended, though the reason was not disclosed [1].

Understanding the Lack of Data

The absence of cost-effectiveness research is expected for a drug at this development stage.

  • Stage of Development: Cost-effectiveness analyses (CEAs) are typically conducted after a drug demonstrates efficacy and safety in later-stage (Phase III) trials and is nearing regulatory approval. These studies compare the new treatment's costs and health benefits to existing standard-of-care options [2] [3].
  • Prerequisites for CEA: Performing a meaningful CEA requires robust clinical data on a drug's overall survival benefit, progression-free survival, and quality of life impacts compared to other treatments. This data is not yet available for this compound [2] [3].

Examples of Cost-Effectiveness Analyses in Oncology

For context, here is how cost-effectiveness is typically evaluated for approved drugs, using CDK4/6 inhibitors for breast cancer as an example:

Healthcare Payer Perspective Healthcare Payer Perspective Model Structure Model Structure Healthcare Payer Perspective->Model Structure Partitioned Survival Model Partitioned Survival Model Model Structure->Partitioned Survival Model PFS State PFS State Partitioned Survival Model->PFS State PD State PD State Partitioned Survival Model->PD State Death State Death State Partitioned Survival Model->Death State Clinical Trial Data Clinical Trial Data Model Inputs Model Inputs Clinical Trial Data->Model Inputs Key Outputs Key Outputs Model Inputs->Key Outputs Real-World Costs Real-World Costs Real-World Costs->Model Inputs Total QALYs Total QALYs Key Outputs->Total QALYs Total Costs Total Costs Key Outputs->Total Costs ICER ICER Key Outputs->ICER Cost-Effectiveness Decision Cost-Effectiveness Decision ICER->Cost-Effectiveness Decision

  • Study from Qatar: A 2024 study compared CDK4/6 inhibitors plus letrozole. It used a 10-year Markov model and found that from a healthcare payer perspective, ribociclib was the most effective option but was not cost-effective compared to abemaciclib at current prices [2].
  • Study from China: A 2025 analysis for second-line breast cancer used a 15-year partitioned survival model. It concluded that ribociclib plus fulvestrant had the highest probability of being cost-effective compared to other CDK4/6 inhibitors at China's willingness-to-pay threshold [3].

References

Padnarsertib patent landscape compared alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Padnarsertib (KPT-9274) Profile

This compound is a first-in-class, oral, dual inhibitor being developed by Karyopharm Therapeutics. The table below summarizes its key characteristics based on the latest available data.

Attribute Details
Drug Type Small molecule [1]
Main Developers Karyopharm Therapeutics [2] [3]
Mechanism of Action Dual inhibitor of PAK4 (IC50 <100 nM) and NAMPT (IC50 120 nM) [3]
Key Designations Orphan Drug (US) & Rare Pediatric Disease Designation (US) for Rhabdomyosarcoma (RMS) and Ewing sarcoma (EWS) [2]
Current Development Phase Phase I (for advanced solid malignancies and NHL); a separate investigator-led Phase Ib trial in AML was suspended in 2023 (NCT05394558) [2] [4]
Development Strategy Karyopharm is evaluating out-licensing and/or partnership opportunities for this program [2]

Scientific Data and Mechanism

This compound's unique dual-targeting mechanism disrupts multiple oncogenic pathways.

  • In Vitro Effects: In renal cell carcinoma (RCC) lines, this compound attenuates the PAK4/β-catenin pathway, causes NAD+ depletion, and inhibits viability, invasion, and migration. It also attenuates G2–M cell cycle transit and induces apoptosis [3].
  • In Vivo Efficacy: In mouse xenograft models, oral administration of this compound (100-200 mg/kg, twice daily) demonstrated a significant reduction in tumor growth comparable to the drug Sunitinib, with no significant weight loss reported, indicating a manageable toxicity profile in this model [3].

The following diagram illustrates the primary signaling pathways targeted by this compound and its downstream effects:

G This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits NAMPT NAMPT This compound->NAMPT Inhibits Beta_catenin Beta_catenin PAK4->Beta_catenin Attenuates Pathway NAD NAD NAMPT->NAD Depletes Migration Migration Beta_catenin->Migration Reduces Viability Viability Beta_catenin->Viability Reduces Apoptosis Apoptosis NAD->Apoptosis Induces

Development Status and Context

Understanding the current development status of this compound is crucial for a complete landscape assessment.

  • Recent Clinical Setback: In August 2023, an investigator-led Phase Ib trial (NCT05394558) in relapsed/refractory Acute Myeloid Leukemia (AML) was suspended [4]. The reason for the suspension was not disclosed in the trial registry. This event caused a noted drop in the drug's predicted probability of technical success (PTSR) in this indication [4].
  • Corporate Strategy: Despite this setback, Karyopharm has secured Orphan Drug designations for specific pediatric soft tissue sarcomas in mid-2024 [2]. The company's stated strategy is to seek out-licensing or partnership opportunities to advance the program further [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

610.21917529 Da

Monoisotopic Mass

610.21917529 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9T56TV18X7

Dates

Last modified: 08-15-2023
1: Rane C, Senapedis W, Baloglu E, Landesman Y, Crochiere M, Das-Gupta S, Minden A. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth. Sci Rep. 2017 Feb 15;7:42555. doi: 10.1038/srep42555. PubMed PMID: 28198380.
2: Fulciniti M, Martinez-Lopez J, Senapedis W, Oliva S, Bandi RL, Amodio N, Xu Y, Szalat RL, Gulla A, Samur MK, Roccaro A, Linares M, Cea M, Baloglu E, Argueta C, Landesman Y, Shacham S, Liu S, Schenone M, Wu SL, Karger B, Prabhala R, Anderson KC, Munshi NC. Functional role and therapeutic targeting of p21-associated kinase 4 (PAK4) in multiple myeloma. Blood. 2017 Jan 17. pii: blood-2016-06-724831. doi: 10.1182/blood-2016-06-724831. [Epub ahead of print] PubMed PMID: 28096095.
3: Aboukameel A, Muqbil I, Senapedis W, Baloglu E, Landesman Y, Shacham S, Kauffman M, Philip PA, Mohammad RM, Azmi AS. Novel p21-Activated Kinase 4 (PAK4) Allosteric Modulators Overcome Drug Resistance and Stemness in Pancreatic Ductal Adenocarcinoma. Mol Cancer Ther. 2017 Jan;16(1):76-87. doi: 10.1158/1535-7163.MCT-16-0205. PubMed PMID: 28062705; PubMed Central PMCID: PMC5221563.
4: Abu Aboud O, Chen CH, Senapedis W, Baloglu E, Argueta C, Weiss RH. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth. Mol Cancer Ther. 2016 Sep;15(9):2119-29. doi: 10.1158/1535-7163.MCT-16-0197. PubMed PMID: 27390344; PubMed Central PMCID: PMC5010932.

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